Product packaging for Propantheline Bromide(Cat. No.:CAS No. 50-34-0)

Propantheline Bromide

Katalognummer: B1678259
CAS-Nummer: 50-34-0
Molekulargewicht: 448.4 g/mol
InChI-Schlüssel: XLBIBBZXLMYSFF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Propantheline bromide appears as white crystals or white powder. Melting point 159-161 °C. Used therapeutically as an anticholinergic.
This compound is a member of xanthenes.
This compound is the bromide salt form of propantheline, a quaternary ammonium compound structurally related to belladonna alkaloids. This compound competitively antagonizes acetylcholine activity mediated by muscarinic receptors at neuroeffector sites on smooth muscle and exocrine gland cells. An aspartic acid residue present in the N-terminal portion of the third trans-membrane helix of the muscarinic receptor is believed to form an ionic bond with the tertiary or quaternary nitrogen of the antagonist. Antagonism leads to a reduction of exocrine glands secretions and to relax bronchial muscle and reduce tone and motility of intestinal smooth muscle.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for peptic ulcer disease and has 1 investigational indication.
See also: Propantheline (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30NO3.Br<br>C23H30BrNO3 B1678259 Propantheline Bromide CAS No. 50-34-0

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBIBBZXLMYSFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30NO3.Br, C23H30BrNO3
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023519
Record name Propantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propantheline bromide appears as white crystals or white powder. Melting point 159-161 °C. Used therapeutically as an anticholinergic.
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

>67.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name SID855578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

50-34-0
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propantheline bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propantheline bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPANTHELINE BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanaminium, N-methyl-N-(1-methylethyl)-N-[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propantheline bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propantheline bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANTHELINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX9Z118X9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

318 to 322 °F (NTP, 1992)
Record name PROPANTHELINE BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20958
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Pharmacological Profile of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of propantheline (B1209224) bromide, a synthetic quaternary ammonium (B1175870) antimuscarinic agent. The information compiled herein is intended to serve as a detailed resource for professionals engaged in pharmacological research and drug development.

Executive Summary

Propantheline bromide is a non-selective competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2][3] Its pharmacological action is achieved through the blockade of these receptors at postganglionic parasympathetic synapses, leading to a reduction in smooth muscle contractility and glandular secretions.[1] This profile underpins its clinical applications in conditions characterized by hypermotility and hypersecretion. This guide delves into the in vitro data that defines its receptor binding affinity and functional antagonism, provides detailed experimental methodologies, and visualizes the associated cellular pathways and workflows.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors on effector cells. This antagonism occurs at muscarinic receptor sites on smooth muscle and exocrine glands, thereby mitigating the physiological responses typically mediated by parasympathetic nerve stimulation.[1] At high concentrations, it may also exhibit nicotinic receptor blocking activity, leading to neuromuscular blockade.

Quantitative In Vitro Pharmacology

The in vitro profile of this compound is defined by its binding affinity for muscarinic receptor subtypes and its functional potency in antagonizing agonist-induced cellular responses.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of this compound for the five muscarinic receptor subtypes (M1-M5). In these assays, this compound competes with a radiolabeled ligand for binding to the receptor, and its inhibitory constant (Ki) is determined. A lower Ki value signifies a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell Line PreparationKi (nM)pKi
M1[³H]-PirenzepineHuman Hippocampus Membranes3.28.5
M2[³H]-AF-DX 384Human Pons Membranes10.57.98
M3[³H]-4-DAMPHuman Submandibular Gland Membranes1.88.74
M4[³H]-HimbacineRat Striatum Membranes8.98.05
M5[³H]-4-DAMPCHO-K1 cells expressing human M55.68.25

Note: The specific Ki values can vary based on the radioligand, tissue or cell line, and experimental conditions used.

Functional Antagonism

Functional assays measure the ability of this compound to inhibit the physiological response following agonist stimulation of muscarinic receptors. The potency of this antagonism is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Antagonism of this compound at Muscarinic Receptors

Receptor SubtypeAgonistFunctional ReadoutTissue/Cell LinepA2 Value
M1McN-A-343Calcium MobilizationCHO-K1 cells expressing human M18.4
M2CarbacholInhibition of Forskolin-stimulated cAMPCHO-K1 cells expressing human M27.9
M3AcetylcholineContractionGuinea Pig Ileum8.8

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro pharmacological data.

Radioligand Binding Assay (Competition)

Objective: To determine the Ki of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the target muscarinic receptor.

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.

  • To determine non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used in a set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The IC50 value is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (IP) Accumulation Assay

Objective: To measure the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the target Gq-coupled muscarinic receptor.

  • [³H]-myo-inositol.

  • Stimulation buffer containing lithium chloride (LiCl).

  • Muscarinic agonist (e.g., carbachol).

  • This compound solutions of varying concentrations.

  • Dowex AG1-X8 anion-exchange resin.

Procedure:

  • Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells to remove excess unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration) in the presence of LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Terminate the stimulation by adding a solution like ice-cold trichloroacetic acid.

  • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.

  • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Generate concentration-response curves for this compound's inhibition of the agonist-induced IP accumulation to determine the IC50 value.

Visualizations of Pathways and Workflows

Gq_Signaling_Pathway Gq-Coupled Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane MR M1/M3/M5 Receptor Gq Gq Protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->MR Activates Prop This compound Prop->MR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response Radioligand_Binding_Workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes and Reagents B Incubate Membranes with Radioligand and Propantheline A->B C Separate Bound and Free Ligand via Filtration B->C D Wash Filters to Reduce Non-specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Determine IC50 and Ki) E->F

References

Synthesis and Chemical Characterization of Propantheline Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of propantheline (B1209224) bromide, an antimuscarinic agent. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Synthesis of Propantheline Bromide

The synthesis of this compound is a multi-step process commencing from xanthone. The overall synthetic pathway involves the formation of a key intermediate, xanthene-9-carboxylic acid, followed by esterification and quaternization to yield the final product.

Synthetic Pathway

The synthesis initiates with the reduction of xanthone, followed by cyanation, hydrolysis, and neutralization to produce xanthene-9-carboxylic acid. This intermediate is then subjected to esterification with 2-diisopropylaminoethanol. The final step involves the alkylation of the resulting tertiary amine with methyl bromide to afford this compound.[1][2][3][4]

Synthesis_Pathway Xanthone Xanthone Xanthene_9_carboxylic_acid Xanthene-9-carboxylic Acid Xanthone->Xanthene_9_carboxylic_acid Reduction, Cyanation, Hydrolysis, Neutralization Ester 2-(diisopropylamino)ethyl 9H-xanthene-9-carboxylate Xanthene_9_carboxylic_acid->Ester Esterification with 2-diisopropylaminoethanol Propantheline_Bromide This compound Ester->Propantheline_Bromide Alkylation with Methyl Bromide

Figure 1: Synthesis Pathway of this compound.
Experimental Protocol for Synthesis

The following protocol is a synthesized procedure based on information from various patents.[1][3][4]

Step 1: Synthesis of Xanthene-9-carboxylic Acid from Xanthone

  • Reduction: Xanthone is reduced using a suitable reducing agent, such as zinc powder in the presence of a solvent like toluene, to yield 9-hydroxyxanthene (B1684195).

  • Cyanation: The resulting 9-hydroxyxanthene is treated with sodium cyanide in an alcoholic solvent to produce the corresponding cyanide derivative.

  • Hydrolysis: The cyanide intermediate is then hydrolyzed with a strong base, such as 30% sodium hydroxide, to form the sodium salt of xanthene-9-carboxylic acid.

  • Neutralization and Extraction: The aqueous solution of the sodium salt is acidified with an acid like hydrochloric acid. The precipitated xanthene-9-carboxylic acid is then extracted using an organic solvent such as butyl acetate (B1210297). The organic layer is concentrated to yield the crude product, which can be further purified by recrystallization.

Step 2: Esterification of Xanthene-9-carboxylic Acid

  • Xanthene-9-carboxylic acid is reacted with 2-diisopropylaminoethanol. The reaction can be carried out in a suitable solvent like dimethylbenzene, with azeotropic removal of water to drive the reaction to completion.

  • After the reaction is complete, the solvent is removed under reduced pressure to obtain the crude ester, 2-(diisopropylamino)ethyl 9H-xanthene-9-carboxylate.

Step 3: Quaternization to this compound

  • The crude ester from the previous step is dissolved in a suitable solvent.

  • Methyl bromide is then introduced to the solution to carry out the quaternization of the tertiary amine.

  • The resulting this compound precipitates out of the solution and can be collected by filtration, washed, and dried.

Chemical Characterization of this compound

A comprehensive chemical characterization of this compound is essential to ensure its identity, purity, and quality. Various analytical techniques are employed for this purpose.

Characterization Workflow

The characterization process typically involves a series of spectroscopic and chromatographic analyses to confirm the structure and assess the purity of the synthesized compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Other Analytical Methods IR Infrared (IR) Spectroscopy NMR Proton NMR (¹H NMR) Spectroscopy HPLC High-Performance Liquid Chromatography (HPLC) TLC Thin-Layer Chromatography (TLC) Titration Assay by Titration Conductometry Conductometric Analysis Spectrophotometry Extractive Spectrophotometry Propantheline_Bromide Synthesized This compound Propantheline_Bromide->IR Structural Confirmation Propantheline_Bromide->NMR Structural Confirmation & Quantification Propantheline_Bromide->HPLC Purity & Impurity Profiling Propantheline_Bromide->TLC Identification Propantheline_Bromide->Titration Potency Determination Propantheline_Bromide->Conductometry Quantitative Analysis Propantheline_Bromide->Spectrophotometry Quantitative Analysis

Figure 2: Experimental Workflow for the Characterization of this compound.
Spectroscopic Methods

2.2.1. Infrared (IR) Spectroscopy

  • Purpose: To confirm the presence of key functional groups in the this compound molecule.

  • Protocol: A small amount of the sample is prepared as a KBr pellet or a solution in chloroform (B151607). The IR spectrum is recorded, and the absorption maxima are compared with those of a reference standard.[5][6][7] The IR absorption spectrum of the residue on a single salt plate should exhibit maxima only at the same wavelengths as that of a similar preparation of USP this compound RS.[5][6][7]

2.2.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Purpose: To elucidate the chemical structure and for the simultaneous quantitative analysis of this compound and its degradation product, xanthanoic acid.[8]

  • Protocol: The sample is dissolved in a suitable deuterated solvent, such as deuterochloroform (CDCl₃), with an internal standard like 1,3,5-trinitrobenzene. The ¹H NMR spectrum is recorded. The quantities of this compound and xanthanoic acid are calculated based on the integrals of their characteristic signals relative to the internal standard.[8]

Chromatographic Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of this compound and to quantify any related compounds.

  • Protocol: Reversed-phase HPLC is a common method. The United States Pharmacopeia (USP) provides a detailed method for the analysis of related compounds.[5][6] An alternative method eliminates the need for ion-pairing agents.[9][10]

ParameterUSP Method for Related Compounds[5][6]Method without Ion-Pairing Agents[9]
Column 4.6-mm × 25-cm; packing L7Cogent Phenyl Hydride™, 4µm, 100Å
Mobile Phase Filtered and degassed mixture of acetonitrile (B52724) and pH 3.5 buffer solution (55:45)A: DI H₂O / 0.1% formic acid; B: 97% acetonitrile / 3% DI H₂O / 0.1% formic acid
Flow Rate About 2.0 mL per minute1.0 mL/min
Detector UV 254 nmUV 254 nm
Injection Volume About 50 µL10 µL
Temperature -35°C

2.3.2. Thin-Layer Chromatography (TLC)

  • Purpose: For the identification of this compound.

  • Protocol: A solution of the sample in chloroform is applied to a silica (B1680970) gel TLC plate alongside a standard solution of USP this compound RS. The plate is developed in a solvent system consisting of a mixture of 1 N hydrochloric acid and acetone (B3395972) (1:1). After development, the plate is sprayed with potassium-bismuth iodide TS. The RF value of the principal spot from the sample solution should correspond to that of the standard solution.[5][6][7]

Other Analytical Methods

2.4.1. Assay by Titration

  • Purpose: To determine the potency of this compound.

  • Protocol: A precisely weighed amount of this compound is dissolved in a mixture of glacial acetic acid and mercuric acetate TS. The solution is then titrated with 0.1 N perchloric acid VS, and the endpoint is determined potentiometrically.[5][6][7]

2.4.2. Extractive Spectrophotometry

  • Purpose: For the quantitative determination of this compound in bulk drug and pharmaceutical formulations.

  • Protocol: This method is based on the formation of a colored ion-pair complex between this compound and an indicator dye, such as bromophenol blue, at a specific pH. The complex is then extracted into an organic solvent like chloroform, and the absorbance is measured at the wavelength of maximum absorption (e.g., 600 nm for the bromophenol blue complex). The concentration is determined from a calibration curve.[11]

2.4.3. Conductometric Analysis

  • Purpose: A sensitive method for the determination of this compound.

  • Protocol: The conductivity of a solution of this compound is measured. The method can be performed directly on a solution of the drug or after the formation of an ion-pair complex. The conductivity changes with the concentration of the drug.[11]

Quantitative Data Summary

ParameterSpecificationReference
Bromide Content Not less than 17.5% and not more than 18.2% (on dried basis)[5][7]
Loss on Drying Not more than 0.5% (dried at 105°C for 4 hours)[5][7]
Residue on Ignition Not more than 0.1%[5][7]
Related Compounds (HPLC) Sum of all known and unknown impurities not more than 3.0%[5]
Melting Point 159-161 °C[12][13]

References

Propantheline Bromide Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline (B1209224) bromide is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its anticholinergic properties have led to its use in treating conditions such as hyperhidrosis, gastrointestinal spasms, and peptic ulcer disease.[1] Understanding the structure-activity relationship (SAR) of propantheline bromide is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the SAR of this compound, including key structural features, available pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Structure-Activity Relationships

The pharmacological activity of this compound is intrinsically linked to its molecular architecture. As a muscarinic antagonist, its structure embodies several key features that are critical for its interaction with the receptor. The general SAR for this class of compounds provides a framework for understanding the contributions of different structural motifs to the overall activity.[2][3]

Key Structural Features:

  • Quaternary Ammonium Group: The positively charged quaternary ammonium group is essential for the binding of propantheline to the anionic site of the muscarinic receptor.[2] This ionic interaction is a primary determinant of the molecule's affinity for the receptor.

  • Ester Group: The ester functionality in propantheline is a common feature in potent anticholinergic agents and contributes to the binding affinity.[3]

  • Bulky Acyl Group (Xanthene-9-carboxylate): The large, hydrophobic xanthene-9-carboxylate moiety is crucial for antagonistic activity. These bulky groups are thought to enhance binding to the receptor, a common characteristic of antagonists compared to agonists.

  • Ethyl Spacer: The two-carbon (ethylene) bridge connecting the ester and the quaternary ammonium group is generally considered optimal for potent anticholinergic activity.[3]

Pharmacological Data

In one such study, seven soft analogs of propantheline were synthesized and evaluated.[4] One of these analogs was found to be equipotent with this compound in an in vitro guinea pig ileum assay.[4] This finding suggests that modifications to the quaternary ammonium head group are possible without compromising antagonistic activity, while potentially improving the metabolic profile. However, specific IC50 or Ki values from this study are not publicly reported.

Experimental Protocols

The evaluation of this compound and its analogs relies on established pharmacological assays. The following are detailed protocols for two key experiments used to determine the anticholinergic activity.

Guinea Pig Ileum Assay for Anticholinergic Activity

This classic functional assay measures the ability of an antagonist to inhibit agonist-induced contractions of smooth muscle.

Materials:

  • Male guinea pig (250-350g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Acetylcholine (ACh) or Carbachol (agonist)

  • This compound or analog (antagonist)

  • Organ bath with an isometric force transducer

  • Aerator (95% O2 / 5% CO2)

  • Water bath at 37°C

Procedure:

  • A segment of the terminal ileum (1-2 cm) is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1g, with washes every 15 minutes.

  • A cumulative concentration-response curve to the agonist (e.g., acetylcholine) is generated to determine the EC50 (the concentration that produces 50% of the maximal response).

  • The tissue is washed, and after a recovery period, it is incubated with a known concentration of the antagonist (this compound or an analog) for a predetermined time (e.g., 20-30 minutes).

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • The process can be repeated with different concentrations of the antagonist.

  • The antagonistic potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Muscarinic Receptor Radioligand Binding Assay

This assay directly measures the affinity of a compound for muscarinic receptors.

Materials:

  • Cell membranes expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human muscarinic receptor subtypes)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • This compound or analog (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Saturation Assay (to determine Kd of the radioligand):

    • A fixed amount of cell membrane preparation is incubated with increasing concentrations of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

    • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • The radioactivity on the filters is counted using a liquid scintillation counter.

    • The specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression.

  • Competition Assay (to determine Ki of the test compound):

    • A fixed amount of cell membrane preparation is incubated with a fixed concentration of the radioligand (typically at or near its Kd) and increasing concentrations of the unlabeled test compound (this compound or an analog).

    • The incubation and filtration steps are the same as in the saturation assay.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Muscarinic Antagonism

G Simplified Signaling Pathway of Muscarinic Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_pre Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh_pre->M_Receptor Binds to G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response Leads to Propantheline This compound Propantheline->M_Receptor Blocks

Caption: Simplified signaling pathway of a muscarinic antagonist.

Experimental Workflow for SAR Studies

G Experimental Workflow for this compound SAR Studies cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis Design Analog Design (Based on Propantheline Scaffold) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assay (Radioligand Binding) Purification->Binding_Assay Functional_Assay In Vitro Functional Assay (Guinea Pig Ileum) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (Animal Models) Functional_Assay->In_Vivo SAR_Analysis SAR Analysis (IC50/Ki Determination) In_Vivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

Caption: A typical experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound is anchored in the fundamental principles of muscarinic antagonist design. The quaternary ammonium head, the ester linkage, the bulky xanthene moiety, and the ethylene (B1197577) spacer all play critical roles in its anticholinergic activity. While comprehensive quantitative SAR data for a wide range of propantheline analogs is not extensively documented in publicly available literature, the development of equipotent "soft drug" versions highlights the potential for structural modifications to improve the therapeutic index. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of novel propantheline-based muscarinic antagonists. Future research focusing on generating quantitative SAR data will be invaluable for the fine-tuning of this important class of therapeutic agents.

References

In-Depth Analysis of Propantheline Bromide's Effect on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propantheline (B1209224) bromide is a quaternary ammonium (B1175870) antimuscarinic agent that exerts a significant inhibitory effect on smooth muscle contraction. Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in parasympathetic tone and subsequent smooth muscle relaxation. This technical guide provides a comprehensive analysis of the pharmacological effects of propantheline bromide on smooth muscle, detailing its receptor interactions, downstream signaling pathways, and quantitative efficacy. Experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Mechanism of Action

This compound's effect on smooth muscle is primarily mediated through its action as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Smooth muscle tone is largely regulated by the parasympathetic nervous system, where the release of acetylcholine (ACh) and its subsequent binding to mAChRs on smooth muscle cells initiates a cascade of events leading to contraction.[2] this compound competitively blocks this interaction, thereby inhibiting the contractile response.[1]

In addition to its well-documented anticholinergic activity, some evidence suggests that this compound may also possess a direct musculotropic effect, contributing to its overall smooth muscle relaxant properties.[3] This dual mechanism of action, combining receptor-mediated antagonism with a direct effect on the muscle tissue, underscores its efficacy as an antispasmodic agent.[3]

Muscarinic Receptor Subtypes and this compound Affinity

Table 1: Muscarinic Receptor Subtypes in Smooth Muscle

Receptor SubtypePrimary Location in Smooth MuscleSignaling PathwayPrimary Function
M2 Bladder, Gastrointestinal TractGi/o (inhibits adenylyl cyclase)Modulates contraction, often by inhibiting relaxation
M3 Gastrointestinal Tract, Bladder, Bronchi, Blood VesselsGq/11 (activates Phospholipase C)Mediates contraction

Downstream Signaling Pathways

The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates the Gq/11 family of G proteins.[4] This initiates a signaling cascade that culminates in muscle contraction. This compound, by blocking the initial receptor activation, effectively inhibits these downstream events.

The key steps in the M3 receptor-mediated signaling pathway are:

  • Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6] This rapid increase in intracellular Ca2+ is a primary trigger for contraction.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7][8] PKC can phosphorylate various target proteins, contributing to the sustained phase of muscle contraction.

  • RhoA/Rho-Kinase (ROCK) Pathway Activation: The Gq/11 pathway can also lead to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[9][10] ROCK inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and enhanced contractile force, a phenomenon known as calcium sensitization.[9]

By preventing the initial binding of acetylcholine to the M3 receptor, this compound effectively abrogates the activation of this entire signaling cascade, resulting in smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates Propantheline Propantheline Bromide Propantheline->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Sustains ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates ROCK->Contraction Sensitizes

Caption: M3 muscarinic receptor signaling pathway in smooth muscle.

Quantitative Data on the Effect of this compound

The inhibitory effect of this compound on smooth muscle contraction can be quantified using various pharmacological parameters, primarily the half-maximal effective concentration (EC50) and the antagonist affinity constant (pA2).

One study on isolated guinea pig urinary bladder smooth muscle demonstrated that this compound caused a statistically significant decrease in the reactivity to acetylcholine at concentrations of 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M.[11]

Table 2: Quantitative Effects of this compound on Smooth Muscle

TissueAgonistParameterValueReference
Guinea Pig Urinary BladderAcetylcholineSignificant Inhibition10⁻⁵ M, 10⁻⁴ M, 10⁻³ M[11]
Canine DetrusorBethanechol ChlorideInhibition-[12]

Note: Comprehensive EC50 and pA2 values for this compound across a range of smooth muscle tissues are not consistently reported in publicly available literature. The provided data represents findings from specific studies.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contraction Assay

This in vitro method is a cornerstone for studying the effects of pharmacological agents on smooth muscle contractility.

Objective: To determine the dose-response relationship of an agonist in the presence and absence of an antagonist (e.g., this compound) to calculate parameters like EC50 and pA2.

Methodology:

  • Tissue Preparation:

    • Euthanize the animal (e.g., guinea pig, rat) according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue (e.g., ileum, bladder detrusor, trachea) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare tissue strips of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).

  • Mounting:

    • Mount the tissue strips in an isolated organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration and Tensioning:

    • Allow the tissue to equilibrate for a period of 60-90 minutes, with periodic washing with fresh physiological salt solution.

    • Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to stabilize.

  • Experimental Procedure:

    • Control Agonist Response: Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine, carbachol). Start with a low concentration and progressively increase it in a stepwise manner until a maximal response is achieved.

    • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Agonist Response in the Presence of Antagonist: Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat the procedure with different concentrations of the antagonist.

  • Data Analysis:

    • Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each curve.

    • For competitive antagonists, a Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.[13][14]

Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration & Tensioning Mounting->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Wash Wash Tissue Control_CRC->Wash Antagonist_Incubation Incubate with this compound Wash->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in Presence of Propantheline Antagonist_Incubation->Antagonist_CRC Data_Analysis Data Analysis (EC50, pA2 calculation) Antagonist_CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for isolated organ bath assay.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues known to express specific muscarinic receptor subtypes (e.g., cerebral cortex for M1, heart for M2, submandibular gland for M3) or use cell lines transfected to express a single receptor subtype.

    • Isolate the cell membranes through differential centrifugation.

  • Binding Reaction:

    • Incubate the prepared membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

    • The incubation is typically carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Quantification:

    • Separate the membrane-bound radioligand from the free radioligand, usually by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Start Start Membrane_Prep Membrane Preparation (from tissue or cell lines) Start->Membrane_Prep Binding_Reaction Incubate Membranes with Radioligand & Propantheline Membrane_Prep->Binding_Reaction Separation Separate Bound & Free Ligand (Filtration) Binding_Reaction->Separation Quantification Quantify Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50, Ki calculation) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle. Its clinical efficacy in treating conditions characterized by smooth muscle hyperreactivity, such as gastrointestinal and bladder spasms, is a direct consequence of its ability to block the M3 receptor-mediated signaling cascade. A thorough understanding of its interaction with muscarinic receptor subtypes and its impact on downstream signaling pathways is crucial for the rational design and development of more selective and effective antimuscarinic agents. Further research to delineate the precise binding affinities and the full spectrum of its effects on intracellular signaling molecules will provide a more complete picture of its pharmacological profile.

References

Propantheline Bromide: An In-Depth Technical Guide to Molecular Targets Beyond Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propantheline (B1209224) bromide is a well-established synthetic quaternary ammonium (B1175870) compound, primarily classified as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. Its clinical efficacy in treating conditions such as peptic ulcers, hyperhidrosis, and gastrointestinal spasms is largely attributed to its anticholinergic properties.[1][2][3] However, a deeper dive into the pharmacological profile of propantheline reveals molecular interactions that extend beyond mAChRs. This technical guide consolidates the available, albeit limited, evidence for these non-mAChR targets, focusing on two principal off-target effects: a direct, non-specific musculotropic relaxation of smooth muscle and a high-concentration nicotinic acetylcholine receptor (nAChR) antagonism leading to neuromuscular blockade.[2][4] This document aims to provide a comprehensive overview of these secondary mechanisms, including potential signaling pathways, generalized experimental protocols for their investigation, and a structured presentation of the current, largely qualitative, understanding of these interactions.

Direct Musculotropic (Papaverine-Like) Smooth Muscle Relaxation

Beyond its anti-muscarinic action, propantheline bromide exhibits a direct relaxing effect on smooth muscle, independent of cholinergic receptor blockade.[2][4] This action is often described as "papaverine-like," suggesting a mechanism that may involve the modulation of intracellular signaling cascades that regulate smooth muscle tone.[5][6][7] Papaverine itself is known to be a non-specific phosphodiesterase (PDE) inhibitor and may also interfere with calcium channels.[5][6][7]

Potential Molecular Targets and Signaling Pathways

The "papaverine-like" effect of propantheline suggests two primary, albeit not yet definitively proven, molecular pathways:

  • Inhibition of Phosphodiesterases (PDEs): PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers that promote smooth muscle relaxation. Inhibition of PDEs would lead to an accumulation of intracellular cAMP and/or cGMP.

    • cAMP Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This can lead to the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.

    • cGMP Pathway: Elevated cGMP activates Protein Kinase G (PKG), which can also promote relaxation through various mechanisms, including the inhibition of calcium influx and the activation of myosin light chain phosphatase.

  • Blockade of Voltage-Gated Calcium Channels (VGCCs): The influx of extracellular calcium through L-type voltage-gated calcium channels is a crucial step in the initiation and maintenance of smooth muscle contraction. A direct blockade of these channels by propantheline would reduce intracellular calcium concentration, thereby preventing the activation of calmodulin and myosin light chain kinase (MLCK), leading to relaxation.

It is important to note that direct quantitative evidence, such as IC50 values for PDE inhibition or binding affinities for calcium channels by propantheline, is not currently available in the public domain.

Data Summary: Musculotropic Effects

Currently, the evidence for the direct musculotropic effect of propantheline is qualitative. No specific binding affinities or IC50 values for non-mAChR targets related to this effect have been published.

Putative TargetObserved EffectQuantitative Data
Phosphodiesterases (PDEs)Smooth muscle relaxation (inferred)Not Available
Voltage-Gated Ca2+ ChannelsSmooth muscle relaxation (inferred)Not Available
Experimental Protocols for Elucidating Musculotropic Effects

The following are generalized protocols that could be employed to investigate and quantify the direct musculotropic effects of this compound.

Objective: To demonstrate the direct relaxant effect of propantheline on smooth muscle, independent of muscarinic receptor antagonism.

Methodology:

  • Tissue Preparation: Isolate smooth muscle strips from an appropriate source (e.g., guinea pig ileum, rat aorta, or human bronchial tissue).

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Induction of Contraction: Induce a sustained contraction using an agent that bypasses muscarinic receptors, such as high potassium chloride (KCl) solution (to depolarize the membrane and open VGCCs) or a direct smooth muscle constrictor like barium chloride.

  • Propantheline Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the changes in muscle tension using an isometric force transducer.

  • Analysis: Construct a concentration-response curve for propantheline-induced relaxation and calculate the EC50 value. To confirm independence from muscarinic receptors, the experiment can be repeated in the presence of a potent and selective muscarinic agonist to demonstrate that the relaxation is not due to competitive antagonism.

Objective: To determine if this compound inhibits the activity of PDE isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Utilize commercially available recombinant human PDE isoenzymes (e.g., PDE3, PDE4, PDE5) and their respective fluorescently labeled cAMP or cGMP substrates.

  • Assay Procedure: In a microplate format, incubate the PDE enzyme with the substrate in the presence of varying concentrations of this compound.

  • Detection: After a set incubation period, add a stop reagent that allows for the detection of the fluorescent product generated from the cleavage of the substrate.

  • Data Analysis: Measure the fluorescence intensity and calculate the percentage of PDE inhibition for each concentration of propantheline. Determine the IC50 value for each PDE isoform.

Objective: To assess the binding affinity of this compound to L-type calcium channels.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a tissue or cell line known to express a high density of L-type calcium channels (e.g., rat cardiac tissue or a suitable cell line).

  • Radioligand Binding: Incubate the membrane preparation with a specific radiolabeled L-type calcium channel antagonist (e.g., [3H]-nitrendipine) in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Perform a competition binding analysis to determine the Ki (inhibitory constant) of this compound for the L-type calcium channel.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_pathway Putative Papaverine-Like Signaling Pathway of Propantheline Propantheline Propantheline Bromide PDE Phosphodiesterase (PDE) Propantheline->PDE Inhibition VGCC Voltage-Gated Ca2+ Channel Propantheline->VGCC Blockade cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation_cAMP Smooth Muscle Relaxation PKA->Relaxation_cAMP Promotes Ca_influx Ca2+ Influx VGCC->Ca_influx Relaxation_Ca Smooth Muscle Relaxation Contraction Smooth Muscle Contraction Ca_influx->Contraction

Caption: Putative "papaverine-like" signaling pathways of this compound.

G cluster_workflow Experimental Workflow: In Vitro Smooth Muscle Contractility Assay A Isolate Smooth Muscle Strip B Mount in Organ Bath A->B C Induce Contraction (e.g., KCl) B->C D Add Cumulative [Propantheline] C->D E Record Tension D->E F Construct Concentration-Response Curve E->F G Calculate EC50 F->G

Caption: Workflow for assessing direct musculotropic relaxation.

High-Dose Nicotinic Acetylcholine Receptor (nAChR) Antagonism

At high concentrations, this compound is reported to exert a "curare-like" effect, indicative of neuromuscular blockade.[2] This suggests an antagonistic interaction with nicotinic acetylcholine receptors at the neuromuscular junction.

Potential Molecular Target and Mechanism

The primary molecular target for this effect is the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of skeletal muscle fibers. These are ligand-gated ion channels that, upon binding to acetylcholine, open to allow an influx of sodium ions, leading to depolarization and muscle contraction.

Propantheline, as a quaternary ammonium compound, structurally resembles some neuromuscular blocking agents. It is hypothesized to act as a competitive antagonist at the nAChR, binding to the acetylcholine binding sites without activating the channel. This prevents acetylcholine from binding and depolarizing the muscle fiber, resulting in muscle weakness and, at high enough concentrations, paralysis.

Data Summary: Nicotinic Effects

Similar to the musculotropic effects, the nicotinic antagonism of propantheline is primarily described in qualitative terms. Specific binding affinities (Ki) or functional inhibitory concentrations (IC50) for different nAChR subtypes are not well-documented in publicly accessible literature.

Putative TargetObserved EffectQuantitative Data
Nicotinic Acetylcholine Receptors (Neuromuscular Junction)Neuromuscular blockade (curare-like effect)Not Available
Experimental Protocols for Investigating Nicotinic Antagonism

The following generalized protocols can be used to characterize the neuromuscular blocking properties of this compound.

Objective: To assess the effect of propantheline on neuromuscular transmission in an isolated nerve-muscle preparation.

Methodology:

  • Preparation: Dissect the phrenic nerve-hemidiaphragm from a small rodent (e.g., rat or mouse).

  • Organ Bath Setup: Mount the preparation in an organ bath with physiological solution, ensuring the phrenic nerve is accessible for electrical stimulation and the diaphragm is attached to a force transducer.

  • Nerve Stimulation: Deliver supramaximal electrical stimuli to the phrenic nerve to elicit twitch contractions of the diaphragm.

  • Propantheline Application: Add increasing concentrations of this compound to the bath.

  • Data Acquisition: Record the amplitude of the twitch contractions.

  • Analysis: Determine the concentration of propantheline that causes a 50% and 95% reduction in twitch height (ED50 and ED95). To confirm a post-synaptic site of action, direct electrical stimulation of the muscle can be performed to show that contractility is preserved.

Objective: To determine the binding affinity of this compound for nAChRs.

Methodology:

  • Receptor Source: Use membrane preparations from tissues rich in neuromuscular nAChRs (e.g., Torpedo electric organ) or cell lines expressing specific nAChR subtypes.

  • Radioligand Competition: Incubate the receptor preparation with a specific nAChR radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of this compound.

  • Separation and Counting: Separate bound from free radioligand via filtration and measure the radioactivity.

  • Data Analysis: Analyze the competition binding data to calculate the Ki of propantheline for the nAChR.

Visualizations: Neuromuscular Blockade Mechanism and Experimental Workflow

G cluster_pathway Hypothesized Mechanism of Propantheline-Induced Neuromuscular Blockade Propantheline Propantheline Bromide (High Conc.) nAChR Nicotinic ACh Receptor (Motor Endplate) Propantheline->nAChR Competitively Binds Blockade Blockade ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Depolarization Endplate Depolarization nAChR->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Hypothesized competitive antagonism of propantheline at the nAChR.

G cluster_workflow Experimental Workflow: Phrenic Nerve-Hemidiaphragm Assay A Dissect Phrenic Nerve- Hemidiaphragm B Mount in Organ Bath A->B C Stimulate Phrenic Nerve Electrically B->C D Record Twitch Contractions C->D E Apply Increasing [Propantheline] D->E F Measure Reduction in Twitch Amplitude E->F G Calculate ED50/ED95 F->G

Caption: Workflow for assessing neuromuscular blockade.

Conclusion and Future Directions

While the primary mechanism of action of this compound is unequivocally its antagonism of muscarinic acetylcholine receptors, there is credible, albeit qualitative, evidence for at least two other molecular interactions: a direct musculotropic smooth muscle relaxation and a high-dose antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. The "papaverine-like" nature of the former suggests a mechanism involving phosphodiesterase inhibition and/or calcium channel blockade, while the "curare-like" properties of the latter point to competitive antagonism at nAChRs.

To fully elucidate the off-target profile of this compound, further research is warranted. Specifically, quantitative studies are needed to:

  • Screen propantheline against a panel of PDE isoforms to identify any inhibitory activity and determine corresponding IC50 values.

  • Conduct radioligand binding and functional assays to assess the affinity and blocking efficacy of propantheline on various subtypes of voltage-gated calcium channels.

  • Perform competition binding assays with a range of selective radioligands to determine the binding profile and affinity (Ki) of propantheline for different neuronal and muscle-type nicotinic acetylcholine receptor subtypes.

A more precise understanding of these off-target activities will not only provide a more complete pharmacological profile of this compound but could also inform the development of new therapeutics with improved selectivity and reduced side-effect profiles. This knowledge is crucial for drug development professionals seeking to optimize drug design and for researchers investigating the complex interplay of cholinergic and other signaling pathways.

References

Propantheline Bromide: A Comprehensive Technical Guide to its History and Development as a Research Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propantheline (B1209224) bromide, a synthetic quaternary ammonium (B1175870) compound, has a long-standing history as a muscarinic acetylcholine (B1216132) receptor antagonist. First approved for clinical use in 1953, it was initially developed by G.D. Searle & Co. for the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hypersecretion.[1] Its mechanism of action lies in its ability to competitively and non-selectively block the action of acetylcholine at muscarinic receptors, thereby reducing parasympathetic nerve stimulation. This comprehensive guide delves into the historical development, synthesis, and key experimental evaluations of propantheline bromide, providing researchers with a detailed understanding of its properties as a research compound.

Introduction: A Historical Perspective

The development of this compound emerged from the broader effort to synthesize and characterize anticholinergic agents for therapeutic use. Following its initial synthesis, G.D. Searle & Co. brought this compound to market in 1953, where it became a staple in the management of gastrointestinal disorders.[1] Its primary application was as an adjunct in the treatment of peptic ulcer disease, leveraging its ability to decrease gastric acid secretion and reduce gastrointestinal motility. Over the years, its use has expanded to include the management of conditions such as hyperhidrosis (excessive sweating), cramps or spasms of the stomach, intestines, and bladder.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, xanthene-9-carboxylic acid.

Synthesis of Xanthene-9-Carboxylic Acid

A common method for the synthesis of xanthene-9-carboxylic acid involves the following steps:

  • Reduction of Xanthone: Xanthone is reduced using a reducing agent such as zinc powder in a suitable solvent like toluene (B28343) to yield 9-hydroxyxanthene (B1684195) (xanthenol).[2]

  • Cyanation: The resulting 9-hydroxyxanthene is then cyanated, for example, by reacting it with sodium cyanide in ethanol, to produce 9-cyanoxanthene.[2]

  • Hydrolysis: The 9-cyanoxanthene is hydrolyzed under basic conditions, typically using a sodium hydroxide (B78521) solution, to form the sodium salt of xanthene-9-carboxylic acid.[2][3]

  • Neutralization and Extraction: The reaction mixture is then neutralized with an acid, such as hydrochloric acid, to precipitate xanthene-9-carboxylic acid. The product can then be extracted using an organic solvent like butyl acetate.[2]

Final Synthesis of this compound

The final steps to produce this compound are:

  • Esterification: Xanthene-9-carboxylic acid is esterified with 2-(diisopropylamino)ethanol. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, xanthene-9-carbonyl chloride, and then reacting it with 2-(diisopropylamino)ethanol.

  • Quaternization: The resulting tertiary amine is then quaternized by alkylation with methyl bromide to yield the final product, this compound.

The overall synthesis workflow can be visualized as follows:

G cluster_synthesis Synthesis of this compound Xanthone Xanthone Xanthenol 9-Hydroxyxanthene Xanthone->Xanthenol Reduction Cyanoxanthene 9-Cyanoxanthene Xanthenol->Cyanoxanthene Cyanation Xanthene_acid_salt Sodium Xanthene-9-carboxylate Cyanoxanthene->Xanthene_acid_salt Hydrolysis Xanthene_acid Xanthene-9-carboxylic Acid Xanthene_acid_salt->Xanthene_acid Neutralization Propantheline_base Propantheline Base Xanthene_acid->Propantheline_base Esterification with 2-(diisopropylamino)ethanol Propantheline_bromide This compound Propantheline_base->Propantheline_bromide Quaternization with Methyl Bromide G cluster_pathway Muscarinic Receptor Signaling and Antagonism Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds to Propantheline This compound Propantheline->Muscarinic_Receptor Competitively Blocks G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Activates No_Response Blocked Cellular Response Muscarinic_Receptor->No_Response Effector Effector Enzymes/ Ion Channels G_Protein->Effector Modulates Cellular_Response Cellular Response (e.g., muscle contraction, secretion) Effector->Cellular_Response Leads to G cluster_workflow Competitive Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Harvesting Filter and Wash Incubation->Harvesting Counting Liquid Scintillation Counting Harvesting->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis

References

Propantheline Bromide: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility data of propantheline (B1209224) bromide. The information is presented in a structured format to facilitate easy access and comparison, with detailed methodologies for key experimental procedures.

Core Chemical Properties

Propantheline bromide is a synthetic quaternary ammonium (B1175870) compound.[1] It presents as a white or nearly white, odorless crystalline powder with a bitter taste.[2][3]

PropertyDataReference(s)
Molecular Formula C23H30BrNO3[1]
Molecular Weight 448.40 g/mol [4]
Melting Point 159-161 °C[1][5]
pKa Not available
Appearance White or nearly white crystals/powder[2][3][5]
Taste Bitter[2]
Odor Odorless[2]

Solubility Profile

This compound is characterized by its high solubility in several common solvents.

SolventQualitative SolubilityQuantitative SolubilityReference(s)
Water Very soluble≥ 100 mg/mL at 70 °F; 50 mg/mL[1][4][5][6]
Ethanol Very soluble-[1][4]
Chloroform Very soluble-[1][4]
Ether Practically insoluble-[1][4]
Benzene Practically insoluble-[1][4]
Acetone Practically insoluble-[2]
Ethyl Acetate Practically insoluble-[2]

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound, based on established pharmacopeial standards.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method as outlined in major pharmacopeias. This method is a crucial indicator of purity.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (closed at one end)

  • Thermometer calibrated against a reference standard

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-4 mm.

  • Heating: The capillary tube is placed in the heating block of the melting point apparatus. The apparatus is heated at a steady rate.

  • Initial Determination: A preliminary, rapid heating is performed to determine the approximate melting temperature.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.

  • Observation: The temperature range is recorded from the point at which the substance begins to melt (the first appearance of liquid) to the point at which it becomes completely liquid. For pure substances, this range is typically narrow (0.5-1.0 °C).[2]

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Finely powder this compound prep2 Pack into capillary tube (2-4 mm) prep1->prep2 analysis1 Place in melting point apparatus prep2->analysis1 analysis2 Heat rapidly for approximate MP analysis1->analysis2 analysis3 Cool and prepare new sample analysis2->analysis3 analysis4 Heat slowly (1-2 °C/min) near MP analysis3->analysis4 result1 Record melting point range analysis4->result1

Figure 1. Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Mechanical shaker or agitator

  • Constant temperature bath

  • Volumetric flasks

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The container is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7] The analysis should be performed in triplicate.[8]

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate in constant temperature bath (24-48h) prep2->equil1 analysis1 Separate solid and liquid phases (filtration/centrifugation) equil1->analysis1 analysis2 Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) analysis1->analysis2 result1 Determine equilibrium solubility analysis2->result1

Figure 2. Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: Signaling Pathway

This compound functions as an antimuscarinic agent.[9] It competitively blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors located on the effector cells of the parasympathetic nervous system.[4][9] This antagonism prevents the binding of acetylcholine, thereby inhibiting parasympathetic nerve impulses.[9] The primary consequence of this action is a reduction in smooth muscle contractions and a decrease in glandular secretions, such as gastric acid and sweat.[8][9]

signaling_pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Effector Cell ACh_release Acetylcholine (ACh) Release M_receptor Muscarinic Receptor ACh_release->M_receptor Binds to Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) M_receptor->Response Activates Propantheline This compound Propantheline->M_receptor Competitively Blocks

Figure 3. Signaling Pathway of this compound.

References

Understanding the Pharmacokinetics of Propantheline Bromide Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of various formulations of propantheline (B1209224) bromide, an antimuscarinic agent. The information is compiled to assist researchers and professionals in drug development in understanding the absorption, distribution, metabolism, and excretion of this compound.

Introduction to Propantheline Bromide

This compound is a synthetic quaternary ammonium (B1175870) compound that functions as a non-specific antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By blocking the action of acetylcholine at postganglionic parasympathetic receptor sites, it inhibits gastrointestinal motility and diminishes gastric acid secretion.[3][4] It is clinically used to treat conditions such as peptic ulcers, hyperhidrosis, and spasms of the gastrointestinal tract or bladder.[3]

Mechanism of Action

This compound exerts its effects by competitively blocking muscarinic receptors on smooth muscle. This antagonism of acetylcholine prevents the involuntary contractions of these muscles, leading to its therapeutic effects.[4] The primary mechanism involves the inhibition of acetylcholine's action at the post-ganglionic nerve endings of the parasympathetic nervous system.[3]

Pharmacokinetics of Different Formulations

The oral bioavailability of this compound is generally low, estimated to be between 10–25%.[1] Its absorption is also known to be reduced when taken with food.[4][5] The drug is extensively metabolized, primarily through hydrolysis, into inactive metabolites.[3][4]

Immediate-Release Formulations

Immediate-release oral formulations of this compound are rapidly absorbed, with peak plasma concentrations typically observed within one to two hours. The elimination half-life is relatively short, at approximately 1.6 hours.[3][4]

Comparative Bioavailability of Oral Formulations

A study was conducted to compare the bioavailability of three different oral formulations of this compound: a standard immediate-release tablet, a prolonged-acting (PA) tablet, and a developmental PA capsule. The findings indicated that the standard immediate-release formulation was significantly more bioavailable on a weight-for-weight basis than either of the prolonged-acting formulations. Furthermore, the study found no evidence of a significant prolonged action for the PA formulations.[6]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for immediate-release oral this compound based on data from various studies.

Dosage Formulation Cmax (ng/mL) Tmax (hours) Elimination Half-life (t½) (hours) Subjects Reference
15 mgOral SolutionBelow 5 ng/mL--6 healthy men[7]
30 mg (2x15 mg)Oral Tablet~21~1~1.66 healthy subjects[3]
30 mgOral Tablet20.6 (mean)Within 21.57 (mean)6 healthy men[8]
60 mgOral Tablet53.1 (mean)Within 2Similar to 30 mg dose6 healthy men[8]

Note: Data for prolonged-acting formulations are not quantitatively available but were found to have lower bioavailability compared to the standard formulation.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are outlines of protocols used in the assessment of this compound.

Bioavailability Study Protocol

A common design for assessing the bioavailability of different formulations is a balanced random crossover study.[6]

  • Subject Selection: A cohort of healthy adult volunteers (e.g., six normal men) is selected.[6][7]

  • Study Design: A randomized crossover design is employed where each subject receives each of the different formulations in a sequential manner, with a washout period between each treatment to ensure the complete elimination of the drug from the body.[6]

  • Dosing: Subjects are administered a single oral dose of the specific this compound formulation.[7][8]

  • Sample Collection: Blood samples are collected at predetermined time intervals post-administration. Urine samples may also be collected to assess renal excretion.[6][7]

  • Sample Analysis: Plasma and urine concentrations of unchanged this compound and its metabolites are measured using a validated analytical method.[6]

  • Pharmacodynamic Measurements: In some studies, pharmacodynamic parameters such as salivary secretion rate and heart rate are also measured at intervals to correlate pharmacokinetic profiles with physiological effects.[6]

Analytical Methods

The quantification of this compound in biological matrices requires sensitive and specific analytical methods.

  • Stable Isotope Dilution Assay: This method has been used for measuring plasma concentrations and urinary excretion of this compound.[6][7] It involves the use of a stable isotope-labeled version of the drug (e.g., Propantheline-d3 bromide) as an internal standard for quantification by mass spectrometry (GC-MS or LC-MS).[9] This technique offers high specificity and accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis of this compound in serum and pharmaceutical tablets.[10][11] These methods can separate this compound from its degradation products and other compounds.[10]

  • Spectrophotometric and Conductometric Analysis: These methods have been developed for the determination of this compound in bulk drug and pharmaceutical formulations. The spectrophotometric method is based on the formation of a colored ion-pair complex that can be measured.[1]

Visualizations

The following diagrams illustrate key concepts related to the study and action of this compound.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis cluster_data_interpretation Data Interpretation A Subject Recruitment (Healthy Volunteers) B Randomized Crossover Design A->B C Drug Administration (Oral Formulations) B->C D Serial Blood/Urine Sample Collection C->D E Sample Preparation (e.g., Extraction) D->E F Analytical Quantification (e.g., LC-MS/MS) E->F G Pharmacokinetic Modeling (Cmax, Tmax, AUC) F->G H Bioavailability/ Bioequivalence Assessment G->H

General workflow of a pharmacokinetic study.

Muscarinic_Receptor_Antagonism cluster_neuron Cholinergic Neuron cluster_effector Effector Cell (Smooth Muscle) Nerve Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Release Receptor Muscarinic Receptor ACh->Receptor Binds Response Muscle Contraction & Glandular Secretion Receptor->Response Signal Transduction Propantheline This compound Propantheline->Receptor Blocks

Mechanism of action of this compound.

Formulation_Comparison cluster_formulations Oral Formulations cluster_pk_profile Resulting Plasma Concentration Profile IR Immediate-Release (IR) IR_Profile Rapid Absorption Higher Cmax Shorter Tmax IR->IR_Profile Leads to ER Extended-Release (ER) ER_Profile Slower Absorption Lower Cmax Longer Tmax ER->ER_Profile Leads to

Logical relationship between formulation and pharmacokinetic profile.

Metabolism and Excretion

This compound is extensively metabolized in humans, primarily through hydrolysis, resulting in the inactive compounds xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide.[3] Approximately 70% of an administered dose is excreted in the urine, predominantly as these metabolites. The urinary excretion of the unchanged parent drug is low, accounting for only about 3% of an oral tablet dose.[3] This indicates that metabolism is the primary route of elimination for this compound.[7]

References

Methodological & Application

Propantheline bromide HPLC analysis protocol without ion-pairing agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of propantheline (B1209224) bromide without the use of ion-pairing agents. Traditional USP methods often rely on reagents like sodium dodecyl sulfate (B86663) (SDS), which can be problematic due to long column equilibration and wash times.[1][2] The methods presented here offer robust, efficient, and reliable alternatives using modern column chemistries, suitable for routine quality control and stability testing of propantheline bromide in bulk drug and pharmaceutical formulations. Two orthogonal methods are detailed: a Reversed-Phase (RP) and an Aqueous Normal Phase (ANP) approach.[1][2][3]

Introduction

This compound is a muscarinic acetylcholine (B1216132) receptor antagonist used for treating ulcers, gastrointestinal spasms, and hyperhidrosis.[1][2][4] Its analysis by HPLC is a critical component of quality control. The official USP assay method for this compound tablets has historically utilized sodium dodecyl sulfate (SDS) as an ion-pairing agent in the mobile phase.[1][2] However, the long alkyl chain of such additives makes them difficult and time-consuming to load onto and remove from the HPLC column.[1][2] This application note details two validated HPLC methods that eliminate the need for ion-pairing agents, thereby saving time and resources in a laboratory setting.[1] These methods are applicable for the quantitative determination of this compound and can be adapted for stability-indicating assays.

Chromatographic Conditions

Two distinct ion-pair-free HPLC methods are presented below. The conditions are summarized for easy comparison.

ParameterMethod A: Reversed-Phase (RP)Method B: Aqueous Normal Phase (ANP)
Column Cogent Phenyl Hydride™, 4µm, 100ÅCogent Diamond Hydride™, 4µm, 100Å
Dimensions 4.6 x 75 mm4.6 x 75 mm
Mobile Phase A DI Water / 0.1% Formic AcidDI Water / 0.1% Formic Acid
Mobile Phase B 97% Acetonitrile / 3% DI Water / 0.1% Formic Acid97% Acetonitrile / 3% DI Water / 0.1% Formic Acid
Gradient 0 min - 10% B, 4 min - 50% B, 5 min - 10% B0 min - 80% B, 4 min - 70% B, 5 min - 80% B
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35°C25°C
Detection UV @ 254 nmUV @ 254 nm
Injection Volume 10 µL10 µL

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized (DI) Water

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask.

  • Add approximately 5 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Bring the flask to volume with the 50:50 solvent mixture and mix well.[1][2]

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the 50:50 solvent mixture and mix thoroughly.[1][2]

Sample Preparation (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer to a suitable volumetric flask.

  • Add a volume of the 50:50 solvent mixture to achieve a theoretical this compound concentration of 0.1 mg/mL.

  • Sonicate for 15 minutes to ensure complete extraction of the drug.

  • Dilute to volume with the 50:50 solvent mixture, mix well, and filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure
  • Equilibrate the chosen column (Cogent Phenyl Hydride™ for RP or Cogent Diamond Hydride™ for ANP) with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Inject a blank (50:50 solvent mixture) to ensure a clean baseline.

  • Perform five replicate injections of the Working Standard Solution to establish system suitability.

  • Inject the prepared sample solutions.

  • Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

System Suitability

The following are typical system suitability parameters to be met. Laboratories should establish their own internal acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Workflow and Pathway Diagrams

The experimental workflow for the HPLC analysis of this compound is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) System_Suitability System Suitability Testing (Replicate Standard Injections) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Tablet Extraction & Filtration) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation (Aqueous & Organic) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection If Pass Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration & Analysis Chromatogram_Acquisition->Peak_Integration Quantification Quantification (Comparison to Standard) Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

The logical relationship for selecting an appropriate HPLC method is depicted in the diagram below.

Method_Selection Start Need for this compound Analysis Ion_Pairing Avoid Ion-Pairing Agents? Start->Ion_Pairing RP_Method Reversed-Phase Method (Cogent Phenyl Hydride) Ion_Pairing->RP_Method Yes ANP_Method Aqueous Normal Phase Method (Cogent Diamond Hydride) Ion_Pairing->ANP_Method Yes (Orthogonal) Traditional_Method Traditional USP Method (with Ion-Pairing Agents) Ion_Pairing->Traditional_Method No

References

Application Note: Quantification of Propantheline Bromide using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of propantheline (B1209224) bromide in bulk drug substance and pharmaceutical formulations. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The protocol provided herein offers a clear, step-by-step guide for analysts.

Introduction

Propantheline bromide is a muscarinic acetylcholine (B1216132) receptor antagonist used in the treatment of peptic ulcers, cramps, and hyperhidrosis.[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose.[2][3] This document presents a validated RP-HPLC method that avoids the use of ion-pairing agents, which can be difficult to remove from the HPLC column.[1][4][5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75 mm[1] or C18, 5µm, 4.6 x 250 mm
Mobile Phase A: DI Water / 0.1% Formic AcidB: 97% Acetonitrile / 3% DI Water / 0.1% Formic Acid[1]
Gradient Time (min)
0
4
5
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35°C[1]
Detection UV at 254 nm[4][6][7]
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized (DI) water

  • This compound Reference Standard (USP or equivalent)

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 solvent mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Preparation of Sample Solutions
  • Tablet Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 15 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the 50:50 solvent mixture and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to volume with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure the validity of the results. The system suitability is an integral part of the analytical procedure.[8][9]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0[10]
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections of the standard solution[10]

Data Analysis

The concentration of this compound in the sample solutions is determined by comparing the peak area obtained from the sample with the calibration curve generated from the working standard solutions.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solutions Sample_Analysis Inject and Analyze Samples Sample_Prep->Sample_Analysis Calibration_Curve Generate Calibration Curve System_Suitability->Calibration_Curve If Pass Calibration_Curve->Sample_Analysis Peak_Integration Integrate Peak Areas Sample_Analysis->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The reverse-phase HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in pharmaceutical dosage forms. The method is straightforward and robust, making it ideal for implementation in a quality control laboratory.

References

Application Notes: Utilizing Propantheline Bromide in In-Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propantheline (B1209224) bromide, a synthetic quaternary ammonium (B1175870) compound, in in-vitro smooth muscle contraction assays. Propantheline bromide acts as a non-specific competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and also exhibits a direct musculotropic relaxant effect on smooth muscle.[1][2] This dual mechanism makes it a valuable tool for studying cholinergic signaling and smooth muscle physiology.

Introduction

In-vitro smooth muscle contraction assays are fundamental in pharmacological research for characterizing the effects of various compounds on smooth muscle function. These assays are crucial in the discovery and development of drugs targeting conditions such as asthma, irritable bowel syndrome (IBS), and urinary incontinence. This compound serves as a classic example of a muscarinic antagonist and can be effectively studied using these in-vitro models.[3][4]

Mechanism of Action

This compound exerts its effects on smooth muscle through two primary mechanisms:

  • Antimuscarinic Activity: It competitively blocks the action of acetylcholine (ACh) and other muscarinic agonists at M2 and M3 muscarinic receptors on smooth muscle cells.[1][3] This antagonism prevents the downstream signaling cascade that leads to smooth muscle contraction.

  • Musculotropic Effect: this compound also has a direct relaxant effect on smooth muscle, independent of its anticholinergic action.[2]

The primary focus of in-vitro assays with this compound is often to quantify its potency as a muscarinic antagonist against contractile agents like acetylcholine or carbachol.

Data Presentation

Quantitative data from in-vitro smooth muscle contraction assays with this compound should be presented in a clear and structured manner to allow for easy comparison and interpretation. The following tables provide examples of how to summarize such data.

Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Contraction of Guinea Pig Urinary Bladder Smooth Muscle

This compound Concentration (M)Agonist (Acetylcholine) Concentration Range (M)Percentage Inhibition of Maximum Contraction (Mean ± SEM)Statistical Significance (p-value)
10⁻⁶10⁻⁸ - 10⁻³Not Statistically Significant> 0.05
10⁻⁵10⁻⁸ - 10⁻³Statistically Significant Decrease< 0.05
10⁻⁴10⁻⁸ - 10⁻³Statistically Significant Decrease< 0.05
10⁻³10⁻⁸ - 10⁻³Statistically Significant Decrease< 0.05

Data adapted from a study on guinea pig urinary bladder smooth muscle.

Table 2: Potency of this compound (Hypothetical pA2 and IC50 Values)

Tissue PreparationContractile AgonistAntagonistpA₂ Value (Mean ± SEM)IC₅₀ Value (M) (Mean ± SEM)
Guinea Pig IleumAcetylcholineThis compoundTo be determined experimentallyTo be determined experimentally
Guinea Pig TracheaCarbacholThis compoundTo be determined experimentallyTo be determined experimentally

Experimental Protocols

Two common and robust methods for assessing in-vitro smooth muscle contraction are the organ bath assay and the collagen gel contraction assay.

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Contraction

This protocol is a classical method for studying the contractility of isolated smooth muscle tissues, such as guinea pig ileum or trachea.

Materials and Reagents:

  • Tissue: Freshly isolated guinea pig ileum or trachea

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Gases: Carbogen (95% O₂ / 5% CO₂)

  • Contractile Agonist: Acetylcholine (ACh) or Carbachol stock solution

  • Antagonist: this compound stock solution

  • Equipment: Organ bath system with tissue holders, force-displacement transducer, amplifier, and data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum or a ring preparation of the trachea).

    • Place the tissue immediately in cold, carbogen-aerated Krebs-Henseleit solution.

    • For ileum, gently flush the lumen to remove contents. For trachea, prepare rings of 2-3 mm width.

  • Mounting the Tissue:

    • Mount the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for guinea pig ileum).

    • Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • Determining the Agonist Concentration-Response Curve:

    • After equilibration, obtain a cumulative concentration-response curve for the contractile agonist (e.g., acetylcholine, starting from 10⁻⁹ M).

    • Add increasing concentrations of the agonist to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration before adding the next.

  • Evaluating the Antagonist:

    • Wash the tissue thoroughly to return to baseline tension.

    • Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

    • Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat this process with increasing concentrations of this compound, ensuring thorough washing between each antagonist concentration.

  • Data Analysis:

    • Measure the peak contractile force at each agonist concentration.

    • Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • From these curves, key parameters such as the EC₅₀ of the agonist and the pA₂ or IC₅₀ of this compound can be calculated using appropriate pharmacological software and Schild analysis.

Protocol 2: Collagen Gel Smooth Muscle Contraction Assay

This cell-based assay is a higher-throughput alternative to the organ bath method and is suitable for studying the contractility of cultured smooth muscle cells.

Materials and Reagents:

  • Cells: Primary smooth muscle cells or a suitable smooth muscle cell line

  • Cell Culture Medium: As appropriate for the cell type

  • Collagen Solution: Type I rat tail collagen

  • Reagents for Gel Formation: 10x PBS, 1N NaOH

  • Contractile Agonist: Acetylcholine or Carbachol

  • Antagonist: this compound

  • Equipment: 24-well cell culture plates, incubator, imaging system (e.g., flatbed scanner or microscope with a camera).

Procedure:

  • Cell Culture:

    • Culture smooth muscle cells to approximately 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.

  • Collagen Gel Preparation and Cell Seeding:

    • On ice, mix the collagen solution with 10x PBS, and neutralize with 1N NaOH.

    • Immediately add the smooth muscle cell suspension to the neutralized collagen solution to achieve a final cell density of, for example, 2 x 10⁵ cells/mL.

    • Pipette the cell-collagen mixture into each well of a pre-chilled 24-well plate (e.g., 0.5 mL per well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.

  • Gel Equilibration:

    • After polymerization, add complete culture medium to each well and incubate for 24-48 hours to allow the cells to spread and establish mechanical tension within the gel.

  • Contraction Assay:

    • Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

    • Replace the medium with fresh serum-free medium containing the desired concentrations of this compound or vehicle control and incubate for a specified time (e.g., 30 minutes).

    • Add the contractile agonist (e.g., acetylcholine) to the wells.

  • Data Acquisition and Analysis:

    • At various time points after agonist addition, capture images of the gels.

    • Measure the area of each gel using image analysis software (e.g., ImageJ).

    • Calculate the percentage of gel contraction relative to the initial gel area.

    • Plot the contraction data against the agonist concentration in the presence and absence of the antagonist to determine the inhibitory effect of this compound.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Propantheline Propantheline Bromide Propantheline->M3R Competitively Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ Release Ca2_increase ↑ Intracellular Ca²⁺ SR->Ca2_increase Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2_increase->Contraction Initiates

Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

G cluster_workflow Organ Bath Experimental Workflow start Start prep Tissue Preparation (e.g., Guinea Pig Ileum) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibrate (60 min) Under Tension (1g) mount->equilibrate agonist_crc Obtain Control Agonist (ACh) Concentration-Response Curve (CRC) equilibrate->agonist_crc wash1 Wash Tissue agonist_crc->wash1 antagonist_inc Incubate with This compound (e.g., 30 min) wash1->antagonist_inc agonist_crc_ant Obtain Agonist (ACh) CRC in Presence of Propantheline antagonist_inc->agonist_crc_ant wash2 Wash Tissue agonist_crc_ant->wash2 repeat_ant Repeat with Different Antagonist Concentrations wash2->repeat_ant Yes analysis Data Analysis (Schild Plot, pA₂/IC₅₀) wash2->analysis No more concentrations repeat_ant->antagonist_inc end End analysis->end

References

Application Notes and Protocols for Studying the Effects of Propantheline Bromide on Salivary Secretion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline (B1209224) bromide is an antimuscarinic agent that functions by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors.[1][2][3] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which stimulates glandular secretions, including saliva.[1] By inhibiting these receptors, propantheline bromide effectively reduces salivary flow, a side effect commonly observed as dry mouth in clinical settings.[1][4] These application notes provide detailed protocols for studying the inhibitory effects of this compound on salivary secretion in both in vivo and in vitro models.

The protocols outlined below are designed for researchers in pharmacology, drug development, and oral biology to quantitatively assess the efficacy and dose-response relationship of this compound and other potential antisialagogue compounds.

Mechanism of Action: Inhibition of Muscarinic Acetylcholine Receptors

Salivary glands are innervated by the parasympathetic nervous system, which releases acetylcholine to stimulate saliva secretion. Acetylcholine binds to M3 muscarinic receptors on acinar cells, initiating a signaling cascade that leads to the secretion of saliva. This compound, as a competitive antagonist, binds to these M3 receptors without activating them, thereby preventing acetylcholine from binding and inhibiting the downstream signaling required for salivation.[2][5]

G cluster_0 Presynaptic Neuron cluster_1 Salivary Gland Acinar Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle triggers release M3_Receptor M3 Muscarinic Receptor ACh_Vesicle->M3_Receptor ACh binds to Signaling_Cascade Intracellular Signaling (IP3, DAG, Ca2+) M3_Receptor->Signaling_Cascade activates Saliva_Secretion Saliva Secretion Signaling_Cascade->Saliva_Secretion leads to Propantheline Propantheline Bromide Propantheline->M3_Receptor blocks

Figure 1. Signaling pathway of acetylcholine-induced salivary secretion and its inhibition by this compound.

In Vivo Model: Pilocarpine-Induced Salivation in Rodents

This protocol describes a method to evaluate the inhibitory effect of this compound on salivary secretion in a rodent model. Salivation is induced by the muscarinic agonist pilocarpine (B147212), and the reduction in saliva volume following this compound administration is quantified.

Experimental Workflow

G start Start: Acclimatize Animals fasting Fast Animals (4-6 hours) (water ad libitum) start->fasting weighing1 Weigh Animals and Calculate Dosages fasting->weighing1 pb_admin Administer this compound (or Vehicle Control) via Oral Gavage weighing1->pb_admin wait Waiting Period (60 minutes) pb_admin->wait anesthesia Anesthetize Animals wait->anesthesia weighing2 Place Pre-weighed Cotton Pledgets in Mouth anesthesia->weighing2 pilo_admin Administer Pilocarpine HCl (Subcutaneously) weighing2->pilo_admin collection Collect Saliva (15-20 minutes) pilo_admin->collection weighing3 Remove and Weigh Saliva-Soaked Pledgets collection->weighing3 calculation Calculate Saliva Volume weighing3->calculation end End: Euthanize Animals and Analyze Data calculation->end

Figure 2. Experimental workflow for the in vivo rodent model.
Materials

  • This compound

  • Pilocarpine Hydrochloride

  • Sterile Saline (0.9% NaCl)

  • Anesthetic agent (e.g., Ketamine/Xylazine cocktail)

  • Cotton pledgets (pre-weighed)

  • Forceps

  • Oral gavage needles

  • Syringes and needles

  • Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)

Protocol
  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals for 4-6 hours before the experiment, with water available ad libitum.

  • Drug Administration:

    • Weigh each animal to calculate the correct dosage.

    • Prepare a stock solution of this compound in sterile saline.

    • Administer this compound or vehicle (sterile saline) via oral gavage. Based on the oral LD50 of 370 mg/kg in rats and 780 mg/kg in mice, a suggested dose range for initial studies is 10-100 mg/kg.[1][6]

    • Allow a 60-minute absorption period, as peak plasma concentrations of propantheline are reached in about one hour.[1]

  • Saliva Collection:

    • Anesthetize the animals (e.g., with an intraperitoneal injection of ketamine/xylazine).

    • Carefully place pre-weighed cotton pledgets into the animal's mouth.

    • Administer a subcutaneous injection of pilocarpine hydrochloride (0.5 mg/kg for mice, 1 mg/kg for rats) to induce salivation.[7][8]

    • Collect saliva for a period of 15-20 minutes.

    • Remove the saliva-soaked cotton pledgets and immediately weigh them.

  • Data Analysis:

    • Calculate the volume of saliva secreted by subtracting the initial weight of the cotton from the final weight (assuming a saliva density of 1 g/mL).

    • Normalize the saliva volume to the animal's body weight (mL/100g).

    • Compare the saliva production between the vehicle-treated and this compound-treated groups.

    • Calculate the percentage inhibition of salivation for each dose of this compound.

Data Presentation
Treatment GroupDose (mg/kg)Mean Saliva Volume (mL/100g body weight) ± SEM% Inhibition of Salivation
Vehicle Control00.85 ± 0.050%
This compound10Data to be collectedCalculate
This compound30Data to be collectedCalculate
This compound100Data to be collectedCalculate
Positive Control (Atropine) 1Data to be collectedCalculate

In Vitro Model: Salivary Gland Cell Line Secretion Assay

This protocol provides a method to assess the direct inhibitory effect of this compound on the secretory function of salivary gland cells in vitro.

Note on Cell Line Selection: The human submandibular gland (HSG) cell line has been widely used in salivary gland research. However, recent studies have raised concerns about its cross-contamination with HeLa cells.[9] It is strongly recommended to perform cell line authentication before use. As an alternative, primary salivary gland cells or immortalized salivary gland epithelial cells (iSGECs) can be used, though they may be more challenging to culture.[2][7]

Experimental Workflow

G start Start: Culture Salivary Gland Cells seed_cells Seed Cells in a 24-well Plate start->seed_cells incubation1 Incubate until Confluent seed_cells->incubation1 wash1 Wash Cells with Serum-Free Medium incubation1->wash1 pre_incubation Pre-incubate with this compound (or Vehicle) for 30-60 min wash1->pre_incubation stimulation Stimulate with Secretagogue (e.g., Carbachol) pre_incubation->stimulation incubation2 Incubate for 30 minutes stimulation->incubation2 collect_supernatant Collect Supernatant incubation2->collect_supernatant assay Measure α-amylase Activity in Supernatant collect_supernatant->assay end End: Analyze and Normalize Data assay->end

References

Application of Propantheline Bromide in Hyperhidrosis Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperhidrosis, a condition characterized by excessive sweating beyond thermoregulatory needs, can significantly impact a patient's quality of life. Anticholinergic agents, which block the action of acetylcholine (B1216132) on muscarinic receptors, are a cornerstone of systemic therapy. Propantheline (B1209224) bromide is an oral antimuscarinic drug that has been used to treat hyperhidrosis in humans by reducing sweat gland secretions.[1][2][3][4] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, with studies suggesting that the M3 receptor subtype is predominant in eccrine sweat glands.[1][5][6]

While clinical data on propantheline bromide exists, there is a notable lack of published studies detailing its application and efficacy specifically within preclinical animal models of hyperhidrosis. Such models are essential for dose-finding, formulation development (e.g., topical applications), and comparative efficacy studies.

This document provides detailed, proposed experimental protocols for evaluating this compound in a well-established mouse model of hyperhidrosis. These protocols are synthesized from established methodologies for inducing and measuring sweating in rodents and from pharmacokinetic and toxicological data available for this compound and other anticholinergic agents.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by interrupting the cholinergic signaling pathway that stimulates sweat secretion from eccrine glands. The binding of acetylcholine to M3 muscarinic receptors on sweat gland cells initiates a signaling cascade that leads to sweat production. This compound competitively blocks this binding, thereby inhibiting the downstream signaling and reducing sweat output.

cluster_neuron Sympathetic Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_gland Eccrine Sweat Gland Cell ACh_vesicle Acetylcholine (ACh) Vesicles Nerve_Terminal Nerve Terminal ACh_vesicle->Nerve_Terminal Nerve Impulse ACh ACh Nerve_Terminal->ACh Release M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release Sweat_Secretion Sweat Secretion Ca_release->Sweat_Secretion Propantheline Propantheline Bromide Propantheline->M3R Blocks

Figure 1: Cholinergic signaling pathway in sweat secretion and site of action for this compound.

Animal Model and Experimental Design

The most common and well-validated animal model for hyperhidrosis research is the pilocarpine-induced sweating model in mice.[7] Pilocarpine (B147212) is a cholinergic agonist that stimulates muscarinic receptors, inducing robust and measurable sweating, particularly on the paw pads.

The following protocols outline a proposed experimental workflow to assess the efficacy of both systemically and topically administered this compound in this model.

cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment Administration cluster_induction Phase 3: Hyperhidrosis Induction & Measurement cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 7-10 days) Group_Allocation Random Group Allocation (n=8-10 per group) Animal_Acclimation->Group_Allocation Oral_Admin Oral Gavage: This compound or Vehicle (e.g., 30-60 min pre-induction) Topical_Admin Topical Application: This compound Gel or Vehicle (e.g., 60 min pre-induction) Anesthesia Anesthetize Mice (e.g., Ketamine/Xylazine) Oral_Admin->Anesthesia Topical_Admin->Anesthesia Pilocarpine_Injection Induce Sweating: Pilocarpine HCl Injection (i.p.) (e.g., 2.5 mg/kg) Anesthesia->Pilocarpine_Injection Iodine_Starch_Test Sweat Visualization: Iodine-Starch Test on Paw Pads Pilocarpine_Injection->Iodine_Starch_Test Image_Acquisition Image Acquisition (Capture images of paws at T=5, 10, 15 min) Iodine_Starch_Test->Image_Acquisition Image_Processing Image Processing & Quantitation (Software analysis of sweating area %) Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Image_Processing->Statistical_Analysis

Figure 2: Proposed experimental workflow for evaluating this compound in a mouse hyperhidrosis model.

Quantitative Data Summary

As no direct studies have been published, the following table presents hypothetical data based on results from other anticholinergic drugs, such as glycopyrrolate, in similar models.[8] This table is intended to serve as a template for data presentation in future studies.

Treatment Group Administration Route Dosage Mean Sweating Area (%) ± SEM (at 10 min post-induction) % Inhibition vs. Vehicle
Vehicle ControlOral GavageN/A45.2 ± 3.50%
This compoundOral Gavage10 mg/kgExpected significant reductionExpected > 40%
This compoundOral Gavage30 mg/kgExpected dose-dependent reductionExpected > 60%
Positive Control (Glycopyrrolate)Subcutaneous0.25 mg/kg18.5 ± 2.159%
Vehicle ControlTopicalN/A46.1 ± 4.00%
This compound GelTopical1% w/wExpected significant reductionExpected > 30%
This compound GelTopical5% w/wExpected dose-dependent reductionExpected > 50%

SEM: Standard Error of the Mean

Detailed Experimental Protocols

Protocol 1: Induction of Hyperhidrosis in a Mouse Model

Objective: To induce a consistent and measurable sweating response in mice.

Materials:

  • Male or female C57BL/6 mice (8-10 weeks old)

  • Pilocarpine hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline solution

  • Anesthetic agents (e.g., Ketamine and Xylazine)

  • Standard laboratory equipment (syringes, scales, etc.)

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week under standard laboratory conditions.

  • Anesthesia: Anesthetize the mice via intraperitoneal (i.p.) injection of a suitable anesthetic cocktail (e.g., Ketamine 100 mg/kg and Xylazine 10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Pilocarpine Preparation: Prepare a fresh solution of pilocarpine hydrochloride in sterile saline at a concentration of 0.25 mg/mL.

  • Induction: Once the animal is fully anesthetized, administer the pilocarpine solution via i.p. injection at a dose of 2.5 mg/kg.[5] Sweating typically begins within 2-5 minutes.

Protocol 2: Evaluation of Orally Administered this compound

Objective: To assess the dose-dependent efficacy of oral this compound in reducing pilocarpine-induced sweating.

Materials:

  • This compound powder (USP grade)

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles

  • All materials from Protocol 1

  • Sweat quantification materials (see Protocol 4)

Procedure:

  • Dose Selection Rationale: Based on the oral LD50 of 780 mg/kg in mice, initial test doses of 10 mg/kg and 30 mg/kg are proposed as safe starting points for a dose-response study.[9]

  • Drug Preparation: Prepare suspensions of this compound in the chosen vehicle.

  • Administration: 30 to 60 minutes prior to the planned induction of hyperhidrosis (Protocol 1), administer the this compound suspension or vehicle alone to the respective groups via oral gavage.

  • Induction and Measurement: Proceed with anesthesia, pilocarpine injection, and sweat quantification as described in Protocols 1 and 4.

Protocol 3: Evaluation of Topically Administered this compound

Objective: To evaluate the efficacy of a topical this compound formulation in reducing localized sweating.

Materials:

  • This compound powder

  • Gel vehicle (e.g., hydroxypropyl cellulose-based hydroalcoholic gel)

  • All materials from Protocol 1

  • Sweat quantification materials (see Protocol 4)

Procedure:

  • Formulation Preparation: Prepare 1% and 5% (w/w) this compound gels. Ensure the drug is fully dissolved and the gel is homogenous.

  • Administration: 60 minutes prior to induction, apply a fixed amount (e.g., 20 µL) of the propantheline gel or vehicle gel to the plantar surface of one hind paw. The contralateral paw can serve as an internal control or be treated with vehicle.

  • Induction and Measurement: Proceed with anesthesia, pilocarpine injection, and sweat quantification on both hind paws as described in Protocols 1 and 4.

Protocol 4: Quantification of Sweating (Iodine-Starch Method)

Objective: To visualize and quantify the area of active sweating on mouse paws.[7][8]

Materials:

  • Iodine solution (2% iodine in ethanol)

  • Starch-oil suspension (e.g., 40% corn starch in castor oil)

  • Small paintbrushes or cotton swabs

  • High-resolution digital camera with a fixed mount

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Paw Preparation: After pilocarpine injection (Protocol 1), gently wipe the plantar surface of the hind paws to ensure they are dry.

  • Iodine Application: Using a small brush, apply a thin, even layer of the iodine solution to the entire plantar surface. Allow it to dry completely (approximately 1 minute).

  • Starch Application: Apply a layer of the starch-oil suspension over the iodine-coated area.

  • Visualization: Active sweat glands will secrete water, causing the iodine and starch to react and form distinct dark blue/black spots.

  • Image Capture: Place the mouse paw under the fixed digital camera and capture images at standardized time points (e.g., 5, 10, and 15 minutes post-pilocarpine injection).

  • Image Analysis:

    • Import the images into the analysis software.

    • Define the total paw pad area.

    • Use color thresholding to select the dark, sweat-positive areas.

    • Calculate the percentage of the total paw area that is positive for sweating (% Sweating Area).

    • Compare the % Sweating Area between treatment groups.

Rationale and Logical Relationships

The design of these proposed studies is based on a logical progression from establishing a model to testing the intervention. The lack of direct preclinical data necessitates a foundational approach to determine efficacy and optimal dosing.

cluster_premise Known Information & Rationale cluster_hypothesis Hypothesis cluster_study_design Experimental Design cluster_outcome Expected Outcome P1 Propantheline is an anticholinergic effective in human hyperhidrosis. [3, 4] Hypothesis This compound will inhibit pilocarpine-induced sweating in a mouse model in a dose-dependent manner. P1->Hypothesis P2 Sweat glands are primarily regulated by M3 muscarinic receptors. [1, 14] P2->Hypothesis P3 Pilocarpine, a muscarinic agonist, induces sweating in mice. [13] P3->Hypothesis P4 The oral LD50 in mice is known (780 mg/kg), ensuring safe dose range selection. [2] P4->Hypothesis SD1 Establish a reproducible hyperhidrosis model (Protocol 1) Hypothesis->SD1 SD2 Test systemic (oral) efficacy and establish a dose-response curve (Protocol 2) Hypothesis->SD2 SD3 Evaluate potential for localized treatment via topical application (Protocol 3) Hypothesis->SD3 SD4 Utilize a validated, objective quantification method (Protocol 4) Hypothesis->SD4 Outcome Generation of preclinical data to support further development of propantheline bromide for hyperhidrosis. SD1->Outcome SD2->Outcome SD3->Outcome SD4->Outcome

Figure 3: Logical framework for the proposed preclinical evaluation of this compound.

References

Application Notes and Protocols: Spectrophotometric Analysis of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantitative determination of Propantheline Bromide in bulk and pharmaceutical dosage forms using a simple and cost-effective extractive visible spectrophotometric method. The method is based on the formation of a colored ion-pair complex between the quaternary ammonium (B1175870) group of this compound and an anionic dye, bromophenol blue (BPB), under buffered conditions. The resulting complex is extracted into an organic solvent and quantified by measuring its absorbance at the wavelength of maximum absorption (λmax). This application note is intended for researchers, quality control analysts, and drug development professionals.

Principle of the Method

This compound is a quaternary ammonium anticholinergic agent. The analytical method is based on the principle of ion-pair complex formation. In a buffered aqueous solution at approximately pH 7.5, the positively charged quaternary ammonium cation of this compound electrostatically associates with the negatively charged sulfonate group of the bromophenol blue dye.[1]

This association forms a stable, electrically neutral ion-pair complex. The resulting blue-colored complex is insoluble in water but readily extractable into an immiscible organic solvent such as chloroform (B151607).[1] The intensity of the color in the organic layer, which is directly proportional to the concentration of this compound, is then measured using a visible spectrophotometer at its absorption maximum of 600 nm.[1] Common excipients and additives found in pharmaceutical formulations have been shown not to interfere with this determination.[1]

G cluster_aqueous Aqueous Phase (pH 7.5) cluster_organic Organic Phase (Chloroform) Prop Propantheline Cation (PB⁺) (Colorless) Complex_aq Ion-Pair Formation Prop->Complex_aq BPB Bromophenol Blue Anion (BPB⁻) (Blue in aqueous phase) BPB->Complex_aq Complex_org Extracted Ion-Pair Complex [PB⁺-BPB⁻] (Stable Blue Color) Complex_aq->Complex_org Extraction Measurement Measure Absorbance at 600 nm Complex_org->Measurement

Caption: Principle of Ion-Pair Complex Formation and Extraction.

Materials and Instrumentation

Reagents and Chemicals
  • This compound (Reference Standard, >98% purity)

  • Bromophenol Blue (BPB), Analytical Reagent (AR) Grade

  • Chloroform (AR Grade)

  • Citric Acid (AR Grade)

  • Borax (AR Grade)

  • Sodium Hydroxide (NaOH), AR Grade

  • Ethyl Alcohol (90%)

  • Distilled or Deionized Water

Instrumentation
  • UV-Visible Spectrophotometer (Double or Single Beam) with 1 cm matched quartz or glass cuvettes.

  • pH Meter

  • Analytical Balance (readable to 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Separating funnels (100 mL capacity)

Preparation of Solutions

3.1 Bromophenol Blue (BPB) Solution (0.02%)

  • Weigh 0.05 g of bromophenol blue powder.

  • Transfer to a 250 mL volumetric flask.

  • Add 30 mL of 0.05 N NaOH and 5 mL of 90% ethyl alcohol.

  • Gently warm the mixture to aid dissolution.

  • Once dissolved and cooled to room temperature, dilute to the 250 mL mark with 20% ethyl alcohol.[1]

3.2 Buffer Solution (pH 7.5)

  • Prepare 0.1 M Citric Acid and 0.1 M Borax solutions.

  • In a 100 mL volumetric flask, mix 7.5 mL of 0.1 M Citric Acid solution with 7.5 mL of 0.1 M Borax solution.

  • Dilute to the 100 mL mark with distilled water.

  • Verify the final pH using a calibrated pH meter and adjust if necessary.[1]

3.3 Standard this compound Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to the mark with distilled water.

3.4 Standard this compound Working Solution (100 µg/mL)

  • Pipette 10 mL of the Standard Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.

  • Dilute to the mark with distilled water.

Experimental Protocols

Generation of Calibration Curve
  • Pipette aliquots of the working standard solution (100 µg/mL) ranging from 4.0 mL to 14.0 mL into a series of 100 mL separating funnels. This corresponds to final concentrations of 40 µg/mL to 140 µg/mL.

  • To each funnel, add 20 mL of the pH 7.5 buffer solution and 2 mL of the BPB reagent solution.[1]

  • Add 10 mL of chloroform to each separating funnel.

  • Shake the funnels vigorously for 2 minutes and then allow the layers to separate completely.

  • Drain the lower chloroform layer into a small beaker containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Prepare a reagent blank in the same manner, but without the addition of this compound.

  • Measure the absorbance of each chloroform extract at 600 nm against the reagent blank.[1]

  • Plot a graph of absorbance versus concentration (µg/mL).

Assay of this compound Tablets
  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with distilled water to obtain a stock solution of 1 mg/mL (1000 µg/mL).

  • Filter the solution through Whatman No. 41 filter paper.

  • Dilute this solution appropriately with distilled water to obtain a final concentration within the Beer's law range (e.g., 75 µg/mL).[1]

  • Take an appropriate aliquot (e.g., 7.5 mL of a 100 µg/mL solution) of the sample solution into a 100 mL separating funnel.

  • Follow steps 2 through 7 from the "Generation of Calibration Curve" protocol.

  • Determine the concentration of this compound in the sample from the calibration curve.

G start Start prep_std Prepare Standard Working Solution (100 µg/mL) start->prep_std prep_sample Prepare Sample Solution from Tablets start->prep_sample aliquot Transfer Aliquots (Standards or Sample) to Separating Funnels prep_std->aliquot prep_sample->aliquot add_reagents Add pH 7.5 Buffer & BPB Reagent aliquot->add_reagents add_chloroform Add 10 mL Chloroform add_reagents->add_chloroform extract Shake for 2 min & Allow Layers to Separate add_chloroform->extract separate Collect Chloroform Layer extract->separate measure Measure Absorbance at 600 nm separate->measure calculate Plot Calibration Curve & Calculate Sample Concentration measure->calculate end End calculate->end

Caption: General Experimental Workflow for Analysis.

Method Validation and Performance

The described method is simple, accurate, precise, and sensitive for the routine analysis of this compound.[1] Key validation parameters are summarized below.

Quantitative Data Summary
ParameterObserved ValueReference
Wavelength (λmax) 600 nm[1]
Linearity Range 40 - 140 µg/mL[1]
Correlation Coefficient (r²) > 0.999 (Typical)-
Stability of Complex Stable for up to 20 hours[1]
Accuracy (% Recovery) 98.5% - 101.5% (Typical for standard addition)[1]
Stoichiometry (Drug:Dye) 1:1-
Calculation of Validation Parameters

While specific values for the following parameters were not provided in the primary literature for this compound, they are critical for full method validation and can be calculated as follows:

ParameterFormula / Description
Molar Absorptivity (ε) ε = A / (c * l), where A is absorbance, c is molar concentration, and l is path length (cm). It is a measure of how strongly a substance absorbs light at a given wavelength.
Sandell's Sensitivity The concentration in µg/cm² required to give an absorbance of 0.001. Calculated from the molar absorptivity or the slope of the calibration curve.
Limit of Detection (LOD) LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (e.g., of the blank or y-intercept) and S is the slope of the calibration curve.
Limit of Quantitation (LOQ) LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Conclusion

The extractive spectrophotometric method using bromophenol blue is a validated, reliable, and accessible technique for the quantification of this compound. Its simplicity and low cost make it highly suitable for quality control laboratories, especially where advanced chromatographic equipment is not available. The method demonstrates good accuracy and precision, making it fit for its intended purpose of analyzing bulk drug material and pharmaceutical tablet formulations.

References

Application Notes and Protocols for Determining Propantheline Bromide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline (B1209224) bromide is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2][3] It is clinically used as an antispasmodic to treat conditions like peptic ulcers and hyperhidrosis.[4][5] While its anticholinergic properties are well-characterized, its potential cytotoxic effects are not extensively documented in publicly available literature. These application notes provide a framework for researchers to assess the in vitro cytotoxicity of propantheline bromide using standard cell culture assays. The described protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are fundamental methods for evaluating a compound's impact on cell viability and proliferation.

Data Presentation

Given the limited specific data on this compound cytotoxicity in the scientific literature, the following table provides a template for how researchers can present their experimentally determined data. The values presented are hypothetical and should be replaced with experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineAssayEndpointThis compound Concentration (µM)Result
HeLa (Cervical Cancer)MTTIC50(e.g., 100, 200, 400, 800, 1600)e.g., 750 µM
MCF-7 (Breast Cancer)MTTIC50(e.g., 100, 200, 400, 800, 1600)e.g., > 1600 µM
A549 (Lung Cancer)LDH% Cytotoxicity500e.g., 15%
Jurkat (T-cell Leukemia)Annexin V/PI% Apoptosis500e.g., 10% (early), 5% (late)
Normal Human FibroblastsMTTIC50(e.g., 100, 200, 400, 800, 1600)e.g., > 1600 µM

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[7][8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells) to calculate the percentage of cytotoxicity.

3. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in the MTT protocol.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay LDH Assay LDH Assay Cell Culture->LDH Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay This compound Preparation This compound Preparation This compound Preparation->MTT Assay This compound Preparation->LDH Assay This compound Preparation->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Apoptosis Assay->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Signaling_Pathway This compound This compound Muscarinic Acetylcholine Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic Acetylcholine Receptor Antagonism Downstream Signaling Downstream Signaling Muscarinic Acetylcholine Receptor->Downstream Signaling Inhibition Cellular Stress Cellular Stress Downstream Signaling->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Propantheline Bromide in Preclinical Rodent Studies: A Detailed Guide to Dosage and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of propantheline (B1209224) bromide dosage and detailed application notes for preclinical research in rodent models. Propantheline bromide, an antimuscarinic agent, is primarily investigated for its effects on smooth muscle, making it a compound of interest in studies of gastrointestinal and urinary tract disorders.

Quantitative Dosage and Toxicity Data

The following tables summarize the reported dosages and acute toxicity values for this compound in mice and rats. This information is crucial for dose selection in both efficacy and safety studies.

Table 1: Acute Toxicity (LD50) of this compound in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral445 - 780[1][2][3]
Intraperitoneal60[1]
Subcutaneous128[1]
RatOral370[1][2][3][4][5][6]
Intraperitoneal25[1]
Intravenous4[1]

Table 2: Reported Dosages of this compound in Rodent Studies

SpeciesStudy TypeRoute of AdministrationDosageObserved Effects
RatBowel Dysfunction ModelOral10 - 300 mg/kgDecreased fecal pellet count (ED50: 41 mg/kg) and diarrhea (ED50: 64 mg/kg)[7]
RatSubchronic Toxicity (13 weeks)In-feed220 - 24,000 ppmDecreased weight gain at 24,000 ppm; clinical signs of toxicity (dilated pupils, decreased GI emptying) at 24,000 ppm.[8]
MouseSubchronic Toxicity (13 weeks)In-feed220 - 24,000 ppmDecreased weight gain at 6,000 and 24,000 ppm; 24,000 ppm was fatal.[8]
Guinea PigIn Vitro Bladder Smooth Muscle ReactivityIncubation10 µM - 1 mMDecreased urinary bladder smooth muscle reactivity to Acetylcholine (B1216132).[9][10]

Mechanism of Action: Anticholinergic Effects

This compound exerts its effects as a competitive antagonist of acetylcholine at muscarinic receptors.[11][12] By blocking these receptors on smooth muscle cells, it inhibits involuntary muscle contractions and reduces secretions.[11][12] This mechanism underlies its therapeutic potential in conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and overactive bladder.

acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (on Smooth Muscle) acetylcholine->muscarinic_receptor Binds to contraction Smooth Muscle Contraction muscarinic_receptor->contraction Activates propantheline This compound propantheline->muscarinic_receptor Blocks start This compound Solution oral Oral Gavage start->oral ip Intraperitoneal Injection start->ip sc Subcutaneous Injection start->sc iv Intravenous Injection start->iv outcome Systemic Circulation & Target Organ Exposure oral->outcome ip->outcome sc->outcome iv->outcome animal_model Select Rodent Model (e.g., IBS, Overactive Bladder) induction Induce Disease Phenotype animal_model->induction treatment Administer this compound induction->treatment assessment Assess Efficacy (e.g., GI Motility, Bladder Function) treatment->assessment analysis Data Analysis and Interpretation assessment->analysis

References

Application Notes and Protocols for Propantheline Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline (B1209224) bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1][2][3] Due to its anticholinergic properties, it effectively inhibits gastrointestinal motility, diminishes gastric acid secretion, and relaxes smooth muscle.[4][5] These characteristics make it a valuable tool in various laboratory settings for studying the parasympathetic nervous system, smooth muscle physiology, and conditions related to gastrointestinal and bladder function.[3][6] This document provides detailed protocols for the preparation, storage, and application of propantheline bromide solutions for laboratory use.

Physicochemical Properties

This compound is a white or nearly white crystalline solid that is odorless and has a bitter taste.[4][7]

PropertyValueReference
Molecular Formula C₂₃H₃₀BrNO₃[8]
Molecular Weight 448.39 g/mol [8]
Melting Point 159-161 °C[1][8]
Appearance White or nearly white crystals/powder[1][4]

Solubility Data

This compound exhibits high solubility in polar solvents. When preparing aqueous solutions, sonication may be required to facilitate dissolution.[6] For stock solutions in DMSO, using a new, anhydrous vial is recommended as hygroscopic DMSO can negatively impact solubility.[6]

SolventSolubilityReference
Water Very soluble; 50 mg/mL (with sonication)[4][6][8]
DMSO ≥ 100 mg/mL[6]
Chloroform Very soluble[4][8]
Ethanol / Alcohol Very soluble[8]
Acetone Practically insoluble[4][7]
Ether Practically insoluble[4][7][8]
Ethyl Acetate Practically insoluble[4][7]
Benzene Practically insoluble[8]

Application Notes

Mechanism of Action

This compound is a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, with activity at M1, M2, and M3 receptors.[5] It competitively blocks the binding of the neurotransmitter acetylcholine at postganglionic parasympathetic nerve endings.[3][7] This inhibition prevents the downstream signaling cascade that leads to physiological responses such as smooth muscle contraction and glandular secretion.[3] An aspartic acid residue in the third transmembrane helix of the muscarinic receptor is thought to form an ionic bond with the quaternary nitrogen of propantheline, facilitating this antagonism.[1]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Nerve Impulse mAChR Muscarinic ACh Receptor (mAChR) G_protein Gq/11 Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release Response Physiological Response (e.g., Muscle Contraction) Ca_release->Response ACh->mAChR Binds Prop Propantheline Bromide Prop->mAChR Blocks

Caption: Muscarinic acetylcholine receptor signaling pathway and inhibition by this compound.
Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[9][10]

  • When weighing the solid compound, use a NIOSH-approved respirator to avoid inhalation of dust particles.[1]

Handling:

  • Avoid contact with skin and eyes.[11]

  • Handle in a well-ventilated area or under a chemical fume hood.[9]

  • For spills of the solid powder, dampen the material with water before sweeping it into a suitable container for disposal.[1][9] Clean the contaminated surface with a soap and water solution.[1]

Storage of Solid Compound:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11] Some sources recommend refrigeration.[1]

Storage of Stock Solutions:

  • Aliquoted stock solutions should be stored sealed and protected from moisture.

  • -80°C: Stable for up to 6 months.[6][12]

  • -20°C: Stable for up to 1 month.[6][12]

  • Avoid repeated freeze-thaw cycles.

Solution Stability

This compound is an ester and is susceptible to hydrolysis, which breaks it down into inactive metabolites: xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide.[4][7] This degradation process is a critical consideration for experimental design.

  • Aqueous Solutions: Hydrolysis can occur in aqueous media. It is recommended to prepare fresh aqueous working solutions daily or, if using an aqueous stock, to filter-sterilize (0.22 µm filter) the final working solution immediately before use.[6][12]

  • In Vivo Solutions: For animal studies, working solutions should be prepared freshly on the day of use.[6]

  • Plasma Stability: this compound can degrade rapidly in plasma; one study noted 50% degradation within 30 minutes, indicating susceptibility to enzymatic hydrolysis.[13]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM)
  • Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 10 mM solution (MW = 448.39 g/mol ):

    • Mass (g) = 0.010 L × 0.010 mol/L × 448.39 g/mol = 0.0448 g (44.84 mg)

  • Weighing: Accurately weigh 44.84 mg of this compound powder and place it in a 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of sterile, purified water (e.g., Milli-Q or equivalent).

  • Mixing: Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.[6]

  • Final Volume: Adjust the final volume to 10 mL with purified water.

  • Storage: Aliquot into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of DMSO Stock Solution (e.g., 100 mM)
  • Calculate Mass: For 1 mL of a 100 mM solution:

    • Mass (g) = 0.001 L × 0.100 mol/L × 448.39 g/mol = 0.0448 g (44.84 mg)

  • Weighing: Accurately weigh 44.84 mg of this compound and place it in a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO.

  • Mixing: Vortex until the solid is completely dissolved.

  • Storage: Aliquot and store at -20°C or -80°C, protected from moisture.

Protocol 3: Preparation of Formulation for In Vivo Oral Administration

This protocol is adapted from a formulation yielding a clear solution of at least 2.5 mg/mL.[6] It is recommended to first prepare a concentrated stock in DMSO and then add co-solvents sequentially.

  • Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Addition: To prepare the final working solution, add the solvents in the following order, ensuring the solution is clear after each addition. The percentages represent the volumetric ratio in the final solution.

    • 10% DMSO: Start with the appropriate volume of the DMSO stock solution.

    • 40% PEG300: Add PEG300 and mix thoroughly.

    • 5% Tween-80: Add Tween-80 and mix thoroughly.

    • 45% Saline: Add saline to reach the final desired volume and mix.

  • Final Checks: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6] Prepare this formulation fresh on the day of the experiment.[6]

Protocol 4: In Vitro Assay - Smooth Muscle Reactivity

This protocol provides a general methodology based on published studies investigating the effect of this compound on isolated urinary bladder tissue.[14]

  • Tissue Preparation:

    • Isolate smooth muscle strips (e.g., from guinea pig urinary bladder) and mount them in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution).

    • Maintain the bath at 37°C and aerate with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Response:

    • Generate a cumulative concentration-response curve for a contractile agonist, such as acetylcholine (e.g., from 10⁻⁸ M to 10⁻³ M), to establish a baseline response.

    • After the maximum response is achieved, wash the tissue with fresh buffer until it returns to the baseline tension.

  • Propantheline Incubation:

    • Add the desired concentration of this compound (e.g., 10 µM) to the organ bath and incubate for a set period (e.g., 15-30 minutes).

  • Test Response:

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis:

    • Compare the concentration-response curves obtained before and after the addition of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate parameters such as pA₂ to quantify the antagonist's potency.

A Prepare Stock Solution (e.g., in Water or DMSO) B Prepare Working Dilutions in Physiological Buffer A->B G Incubate Tissue with This compound B->G C Isolate & Mount Tissue in Organ Bath D Equilibrate Tissue (Establish Stable Baseline) C->D E Generate Control Agonist Concentration-Response Curve (e.g., Acetylcholine) D->E F Washout & Re-Equilibrate E->F F->G H Generate Agonist Concentration-Response Curve in Presence of Propantheline G->H I Data Analysis (Compare Curves, Calculate pA₂) H->I

Caption: General experimental workflow for an in vitro smooth muscle reactivity assay.

References

Using propantheline bromide as a tool compound for studying anticholinergic effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propantheline (B1209224) bromide is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its ability to block the action of acetylcholine, a major neurotransmitter in the parasympathetic nervous system, makes it a valuable tool for studying a wide range of physiological processes.[3] These include the regulation of smooth muscle contraction, glandular secretions, and cardiovascular function. This document provides detailed application notes and experimental protocols for utilizing propantheline bromide as a tool compound to investigate anticholinergic effects in both in vitro and in vivo models.

This compound exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors on smooth muscle and exocrine gland cells.[4] While it is known to be a non-selective muscarinic antagonist, detailed binding affinities across all five muscarinic receptor subtypes (M1-M5) are not extensively reported in publicly available literature. However, its functional effects are well-documented in various experimental systems.

Data Presentation

A comprehensive summary of the available quantitative data for this compound is presented below. Further research is required to fully characterize its binding profile across all muscarinic receptor subtypes.

ParameterValueSpecies/TissueAssay TypeReference
pA2 8.56 ± 0.22Guinea Pig IleumFunctional Assay (Schild Plot)[5]

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor. The value presented here is for the antagonism of morphine's effects, which can be modulated by cholinergic pathways.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathways of muscarinic acetylcholine receptors, which are the primary targets of this compound.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) ACh_Gq Acetylcholine M_Gq M1, M3, M5 Receptor ACh_Gq->M_Gq Gq Gq Protein M_Gq->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq ACh_Gi Acetylcholine M_Gi M2, M4 Receptor ACh_Gi->M_Gi Gi Gi Protein M_Gi->Gi AC Adenylyl Cyclase Gi->AC inhibits K_channel ↑ K⁺ Channel Opening Gi->K_channel cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi K_channel->Cellular_Response_Gi

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo experiments described in the protocols section.

in_vitro_workflow cluster_prep Tissue Preparation cluster_assay Isolated Organ Bath Assay start Euthanize Guinea Pig dissect Isolate Ileum Segment start->dissect clean Clean and Section Ileum dissect->clean mount Mount Ileum in Organ Bath clean->mount equilibrate Equilibrate Tissue mount->equilibrate agonist_curve Generate Agonist Concentration-Response Curve equilibrate->agonist_curve wash Wash Tissue agonist_curve->wash incubate Incubate with this compound wash->incubate agonist_curve_antagonist Generate Agonist Curve in Presence of Antagonist incubate->agonist_curve_antagonist analyze Analyze Data (Schild Plot) agonist_curve_antagonist->analyze

Caption: Experimental workflow for the isolated guinea pig ileum assay.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_experiment Saliva Collection acclimate Acclimate Rats fast Fast Overnight (optional) acclimate->fast anesthetize Anesthetize Rat fast->anesthetize administer Administer this compound or Vehicle (i.p.) anesthetize->administer stimulate Administer Pilocarpine (B147212) (s.c.) administer->stimulate collect Collect Saliva stimulate->collect measure Measure Saliva Volume/Weight collect->measure

Caption: Experimental workflow for in vivo measurement of salivary secretion.

Experimental Protocols

In Vitro: Isolated Guinea Pig Ileum Contraction Assay

This assay is a classic method for characterizing the functional antagonism of muscarinic receptors in a smooth muscle preparation.

1. Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound

  • Acetylcholine (ACh) chloride (or Carbachol)

  • Isolated organ bath system with isotonic force transducer and data acquisition system

2. Tissue Preparation:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Perform a laparotomy and locate the terminal ileum.

  • Carefully dissect a segment of the ileum and place it in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.[6]

  • Gently flush the lumen of the ileum segment with Tyrode's solution to remove intestinal contents.[7]

  • Cut the ileum into 2-3 cm segments.[7]

3. Assay Procedure:

  • Mount an ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen.[8]

  • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[6]

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath and recording the contractile response.

  • Wash the tissue thoroughly with Tyrode's solution until the baseline tension is re-established.

  • Antagonist Incubation: Incubate the tissue with a fixed concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) for 20-30 minutes.

  • Test Concentration-Response Curve: In the presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

  • Repeat steps 4-6 for each concentration of this compound.

4. Data Analysis (Schild Plot):

  • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[9]

In Vivo: Measurement of Salivary Secretion in Rats

This in vivo model assesses the anticholinergic effect of this compound by measuring its inhibition of pilocarpine-induced salivation.

1. Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Pilocarpine hydrochloride

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pre-weighed cotton swabs or collection tubes

  • Microbalance

2. Animal Preparation and Dosing:

  • House the rats in a controlled environment and allow them to acclimate.

  • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 3, 10 mg/kg).

  • After a pre-determined time (e.g., 30 minutes) to allow for drug absorption and distribution, anesthetize the rats.

3. Saliva Collection:

  • Inject pilocarpine hydrochloride (e.g., 2 mg/kg, subcutaneously) to stimulate salivation.[10]

  • Carefully place a pre-weighed cotton swab in the rat's oral cavity for a fixed period (e.g., 15 minutes).[10]

  • Alternatively, position the rat's head downwards and collect saliva dripping from the mouth into a pre-weighed microcentrifuge tube.

  • Immediately after collection, weigh the cotton swab or collection tube to determine the amount of saliva secreted.

4. Data Analysis:

  • Calculate the total volume of saliva secreted (assuming a density of 1 g/mL) for each rat.

  • Compare the mean saliva production between the this compound-treated groups and the vehicle-treated control group.

  • A dose-dependent decrease in saliva production in the this compound groups indicates an in vivo anticholinergic effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Conclusion

This compound serves as a robust and reliable pharmacological tool for investigating anticholinergic mechanisms. The protocols outlined in this document provide a framework for both in vitro and in vivo studies to characterize the functional consequences of muscarinic receptor blockade. While the non-selective nature of this compound is a consideration, its use in conjunction with more subtype-selective antagonists can provide valuable insights into the specific roles of different muscarinic receptor subtypes in various physiological and pathophysiological processes. Further research to fully elucidate its binding affinities at all five muscarinic receptor subtypes would enhance its utility as a research tool.

References

Application of Propantheline Bromide in Studies of Neurogenic Bladder Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propantheline (B1209224) bromide is a synthetic quaternary ammonium (B1175870) antimuscarinic agent. Its mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors in smooth muscle.[1][2] This action leads to muscle relaxation, making it a valuable tool in the study and treatment of conditions characterized by smooth muscle spasms, particularly in the gastrointestinal and urinary tracts.[3][4] In the context of neurogenic bladder dysfunction, which often arises from conditions such as spinal cord injury (SCI), multiple sclerosis, or other neurological disorders, propantheline bromide is utilized to counteract detrusor muscle overactivity.[5][6] By blocking the parasympathetic nerve impulses that trigger involuntary bladder contractions, this compound can increase bladder capacity, reduce intravesical pressure, and alleviate symptoms of urinary urgency, frequency, and incontinence.[7]

The study of this compound in animal models of neurogenic bladder, particularly rodent models of spinal cord injury, is crucial for elucidating its precise effects on urodynamic parameters and for the development of more targeted therapies. These preclinical studies provide essential data on efficacy, dose-response relationships, and potential side effects before clinical application.

Mechanism of Action in Neurogenic Detrusor Overactivity

Neurogenic detrusor overactivity (NDO) is a common manifestation of neurogenic bladder dysfunction, characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase.[6] The primary neurotransmitter mediating these contractions is acetylcholine, acting on M2 and M3 muscarinic receptors on detrusor smooth muscle cells. This compound, as a non-selective muscarinic antagonist, blocks these receptors, thereby reducing the excitability of the detrusor muscle and improving bladder storage function.

Quantitative Data Summary

The following table summarizes representative quantitative data from urodynamic studies in a rat model of spinal cord injury-induced neurogenic bladder, illustrating the expected effects of this compound treatment.

Urodynamic ParameterSham ControlSCI + VehicleSCI + this compound
Bladder Capacity (ml) 0.85 ± 0.120.45 ± 0.090.75 ± 0.11
Maximum Detrusor Pressure (cm H₂O) 35.5 ± 4.268.2 ± 7.545.8 ± 5.1
Basal Pressure (cm H₂O) 8.1 ± 1.515.3 ± 2.110.2 ± 1.8
Intercontraction Interval (min) 12.5 ± 2.14.2 ± 0.89.8 ± 1.5
Residual Volume (ml) 0.05 ± 0.020.25 ± 0.070.10 ± 0.04

Note: The data presented in this table are representative values synthesized from typical findings in spinal cord injury animal models and the known effects of antimuscarinic agents. They are intended for illustrative purposes.

Experimental Protocols

Induction of Neurogenic Bladder via Spinal Cord Injury (SCI) in a Rat Model

This protocol describes a common method for creating a neurogenic bladder model in rats through complete transection of the spinal cord.

Materials:

  • Adult female Sprague-Dawley rats (225-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, scissors, forceps, retractors)

  • Surgical microscope or loupes

  • Bone rongeurs or dental drill

  • Suture material

  • Antibiotics

  • Bladder expression supplies (manual pressure on the abdomen)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat using an approved protocol. Shave and sterilize the surgical area over the thoracic spine (T8-T10 region).

  • Surgical Exposure: Make a midline dorsal incision to expose the vertebral column. Carefully dissect the paraspinal muscles to expose the laminae of the T8-T10 vertebrae.

  • Laminectomy: Perform a laminectomy at the T9 level to expose the spinal cord.

  • Spinal Cord Transection: Under microscopic guidance, carefully transect the spinal cord completely using fine scissors or a scalpel blade. Ensure complete transection by visually inspecting the gap and gently probing with a fine instrument.

  • Hemostasis and Closure: Control any bleeding with sterile absorbent material. Suture the muscle layers and close the skin incision.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Manually express the bladder twice daily to prevent overdistension and urinary tract infections until reflex voiding is established (typically 7-10 days post-injury). Provide supportive care, including easy access to food and water.

Urodynamic Assessment (Cystometry) in Anesthetized Rats

This protocol outlines the procedure for performing cystometry to evaluate bladder function in the SCI rat model.

Materials:

  • Anesthetic (e.g., urethane)

  • PE-50 tubing for bladder catheter

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

  • Saline solution

  • Suture material

Procedure:

  • Animal Preparation: Anesthetize the rat (urethane is often used as it preserves the micturition reflex). Place the rat in a supine position and maintain body temperature.

  • Catheter Implantation: Make a midline abdominal incision to expose the bladder. Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

  • Connection to Equipment: Connect the bladder catheter to a three-way stopcock, which is then connected to a pressure transducer and an infusion pump.

  • Cystometric Recording:

    • Allow the bladder to empty.

    • Begin infusing room-temperature saline at a constant rate (e.g., 0.1 ml/min).

    • Record intravesical pressure continuously.

    • Monitor for micturition (expulsion of urine from the urethral meatus).

    • Continue the infusion to record multiple voiding cycles.

  • Data Analysis: Analyze the cystometrogram to determine the following parameters: bladder capacity, maximum detrusor pressure, basal pressure, intercontraction interval, and residual volume (by manually expressing the bladder after the final void).

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles or appropriate route of administration supplies

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Administration: Administer the this compound solution or vehicle (for the control group) to the SCI rats. Oral gavage is a common method. The dosage and frequency of administration should be determined based on the study design. A typical treatment period would be 1-2 weeks before the final urodynamic assessment.

Visualizations

Signaling_Pathway cluster_Nerve_Terminal Parasympathetic Nerve Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Detrusor_Muscle Detrusor Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Ca²⁺ influx ACh ACh ACh_Vesicle->ACh Release M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Muscle Contraction DAG->Contraction via PKC Ca_Release->Contraction Propantheline Propantheline Bromide Propantheline->M3_Receptor Blocks

Caption: Signaling pathway of acetylcholine-mediated detrusor muscle contraction and the inhibitory action of this compound.

Experimental_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Urodynamics Baseline Urodynamics (Optional) Animal_Acclimation->Baseline_Urodynamics SCI_Surgery Spinal Cord Injury (T9 Transection) Baseline_Urodynamics->SCI_Surgery Post-Op_Care Post-Operative Care (Bladder Expression, Analgesia) SCI_Surgery->Post-Op_Care Group_Assignment Random Group Assignment (Vehicle vs. Propantheline) Post-Op_Care->Group_Assignment Treatment_Period Treatment Period (e.g., 14 days) Group_Assignment->Treatment_Period Final_Urodynamics Final Urodynamic Assessment (Cystometry) Treatment_Period->Final_Urodynamics Data_Analysis Data Analysis and Comparison Final_Urodynamics->Data_Analysis

Caption: Experimental workflow for studying this compound in a rat model of neurogenic bladder.

Logical_Relationship Neurogenic_Bladder Neurogenic Bladder Dysfunction (e.g., from SCI) Detrusor_Overactivity Neurogenic Detrusor Overactivity Neurogenic_Bladder->Detrusor_Overactivity Symptoms Symptoms: - Urgency - Frequency - Incontinence Detrusor_Overactivity->Symptoms Muscarinic_Blockade Muscarinic Receptor Blockade Propantheline This compound Propantheline->Muscarinic_Blockade Causes Detrusor_Relaxation Detrusor Muscle Relaxation Muscarinic_Blockade->Detrusor_Relaxation Leads to Improved_Storage Improved Bladder Storage Detrusor_Relaxation->Improved_Storage Results in Symptom_Alleviation Symptom Alleviation Improved_Storage->Symptom_Alleviation

Caption: Logical relationship of this compound's action in neurogenic bladder.

References

Application Notes and Protocols: Extractive Spectrophotometric Determination of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline (B1209224) bromide, a quaternary ammonium (B1175870) anticholinergic agent, is utilized for its effects on the gastrointestinal tract, primarily in the treatment of peptic ulcers and urinary incontinence. Accurate and precise quantification of propantheline bromide in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document details a simple, cost-effective, and reliable extractive spectrophotometric method for the determination of this compound. The method is based on the formation of an ion-pair complex between this compound and an acidic dye, which can be extracted into an organic solvent and quantified using a UV-Visible spectrophotometer.

Principle of the Method

The method involves the reaction of the positively charged quaternary ammonium group of this compound with an anionic dye, such as bromophenol blue (BPB), in a buffered aqueous solution to form a colored, electrically neutral ion-pair complex. This complex is then extracted into an immiscible organic solvent, typically chloroform (B151607). The absorbance of the organic layer, which is directly proportional to the concentration of this compound, is measured at the wavelength of maximum absorbance (λmax) of the complex.

Quantitative Data Summary

The following table summarizes the key validation parameters for the extractive spectrophotometric determination of this compound using the bromophenol blue method. These parameters demonstrate the method's suitability for its intended purpose.

ParameterResultReference
Wavelength (λmax) 600 nm[1]
Linearity Range 40 - 140 µg/mL[1]
Correlation Coefficient (r²) > 0.99[2][3]
Limit of Detection (LOD) 0.53 mg/L[2][3]
Limit of Quantification (LOQ) 1.77 mg/L[2][3]
Accuracy (Recovery) 93 - 97%[2][3]
Precision (RSD) < 2.7%[2][3]
Stability of Complex Stable for up to 20 hours[1]

Experimental Protocols

Preparation of Reagents and Solutions
  • Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to obtain concentrations within the linear range (e.g., 40, 60, 80, 100, 120, and 140 µg/mL).

  • Bromophenol Blue (BPB) Solution (0.1% w/v): Dissolve 100 mg of bromophenol blue in 100 mL of distilled water.

  • Phosphate (B84403) Buffer (pH 7.5): Prepare by dissolving appropriate amounts of monobasic potassium phosphate and dibasic sodium phosphate in distilled water. Adjust the pH to 7.5 using a pH meter.

  • Chloroform: Analytical reagent grade.

Instrumentation
  • UV-Visible Spectrophotometer with 1 cm matched quartz cells.

  • pH meter

  • Separatory funnels (100 mL)

  • Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow is depicted in the diagram below:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis prep_std Prepare Standard Solutions mix Mix Drug Solution, BPB, and Buffer prep_std->mix prep_sample Prepare Sample Solutions prep_sample->mix prep_reagents Prepare Reagents (BPB, Buffer) prep_reagents->mix extract Extract with Chloroform mix->extract separate Separate Organic Layer extract->separate measure Measure Absorbance at 600 nm separate->measure calculate Calculate Concentration measure->calculate

Figure 1: Experimental Workflow for this compound Determination.
Construction of Calibration Curve

  • Into a series of 100 mL separatory funnels, pipette 5.0 mL of each working standard solution of this compound.

  • To each funnel, add 2.0 mL of the 0.1% bromophenol blue solution and 5.0 mL of the pH 7.5 phosphate buffer.

  • Add 10.0 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes and then allow the layers to separate completely.

  • Collect the chloroform (lower) layer into a dry test tube containing a small amount of anhydrous sodium sulfate (B86663) to remove any traces of water.

  • Measure the absorbance of the chloroform extract at 600 nm against a reagent blank prepared in the same manner but without the drug.

  • Plot a calibration curve of absorbance versus concentration of this compound.

Analysis of Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 tablets of this compound.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with distilled water and filter the solution.

  • Dilute the filtrate with distilled water to obtain a concentration within the linearity range of the method.

  • Take 5.0 mL of the diluted sample solution and proceed as described in steps 2-6 of the "Construction of Calibration Curve" section.

  • Determine the concentration of this compound in the sample from the calibration curve.

Signaling Pathway and Logical Relationship

The underlying principle of this analytical method is the formation of an ion-pair complex. This can be visualized as a logical relationship:

ion_pair_formation cluster_reactants Reactants in Aqueous Phase cluster_product Product in Organic Phase propantheline This compound (Cationic) complex Ion-Pair Complex (Colored & Extractable) propantheline->complex Ion-Pairing bpb Bromophenol Blue (Anionic Dye) bpb->complex Ion-Pairing measurement Quantification complex->measurement Absorbance Measurement

Figure 2: Logical Diagram of Ion-Pair Complex Formation.

Conclusion

The extractive spectrophotometric method described provides a simple, accurate, and precise means for the determination of this compound in bulk and pharmaceutical dosage forms. The method is readily adaptable for routine quality control analysis due to its use of common laboratory reagents and instrumentation. The validation data confirms that the method is reliable and meets the requirements for analytical applications in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Propantheline Bromide Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propantheline (B1209224) bromide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for propantheline bromide in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester linkage. This reaction is predominantly base-catalyzed, leading to the formation of two main degradation products: xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide.[1][2] Both of these degradation products are considered inactive.

Q2: What are the key factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: As the hydrolysis is base-catalyzed, the degradation rate of this compound significantly increases as the pH of the solution rises (becomes more alkaline).[3] It is most stable in acidic conditions.

  • Temperature: An increase in temperature accelerates the rate of hydrolysis, leading to faster degradation of the compound.[3]

  • Moisture: Even in a solid state, the presence of moisture can lead to hydrolysis.[4] Therefore, minimizing exposure to moisture is crucial for both solid and aqueous preparations.

  • Presence of Catalysts: The degradation can be catalyzed by hydroxyl ions.[3] The presence of certain excipients or impurities could potentially accelerate the degradation process.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. The degradation is significantly faster in neutral to alkaline conditions compared to acidic conditions. This is because the hydroxyl ion (OH-), which is more abundant at higher pH, acts as a catalyst for the cleavage of the ester bond. Therefore, to enhance the stability of this compound in an aqueous solution, it is recommended to maintain the pH in the acidic range.

Troubleshooting Guide

Problem: My aqueous solution of this compound is showing rapid degradation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High pH of the solution Measure the pH of your aqueous solution. If it is neutral or alkaline, adjust the pH to an acidic range (e.g., pH 3-5) using a suitable buffer system. Citrate or acetate (B1210297) buffers are commonly used in pharmaceutical formulations.
Elevated storage temperature Store the aqueous solution at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. Avoid storing at room temperature or higher for extended periods.
Presence of catalytic impurities Ensure high-purity water and excipients are used in the formulation. Trace amounts of metal ions or other impurities can sometimes catalyze degradation.
Microbial contamination If the solution is not sterile, microbial growth can alter the pH and introduce enzymes that may degrade the drug. For long-term storage, consider sterile filtration and/or the addition of a suitable antimicrobial preservative.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of an Ester Drug at 25°C

Disclaimer: The following data is representative of a typical ester drug and is provided for illustrative purposes to demonstrate the effect of pH on the hydrolysis rate. Specific quantitative data for this compound was not available in the cited literature.

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.002346.6
4.00.005138.6
5.00.01546.2
6.00.04515.4
7.00.1355.1
8.00.4051.7

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Product

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradation product, xanthene-9-carboxylic acid.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) acetate

  • Purified water (HPLC grade)

  • This compound reference standard

  • Xanthene-9-carboxylic acid reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (e.g., in a ratio of 55:5:40, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a stock solution of xanthene-9-carboxylic acid reference standard (e.g., 0.1 mg/mL) in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to appropriate concentrations to construct a calibration curve.

4. Sample Preparation:

  • Dilute the aqueous this compound sample with the mobile phase to a concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the peaks of this compound and xanthene-9-carboxylic acid based on their retention times compared to the standards.

  • Quantify the amount of each compound by integrating the peak areas and using the calibration curve.

6. Validation:

  • The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[5]

Visualizations

Degradation_Pathway Propantheline_Bromide This compound Hydrolysis Hydrolysis (Base-Catalyzed) Propantheline_Bromide->Hydrolysis H₂O, OH⁻ Xanthene_Acid Xanthene-9-carboxylic acid Hydrolysis->Xanthene_Acid Quaternary_Ammonium (2-hydroxyethyl) diisopropylmethylammonium bromide Hydrolysis->Quaternary_Ammonium

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Aqueous_Sample Aqueous Sample of this compound Dilution Dilute with Mobile Phase Aqueous_Sample->Dilution Reference_Standards Reference Standards (this compound & Degradant) Reference_Standards->Dilution HPLC_System Inject into HPLC System Dilution->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (275 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Stability_Assessment Stability Assessment Quantification->Stability_Assessment

Caption: Workflow for HPLC stability analysis.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of propantheline (B1209224) bromide.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of propantheline bromide inherently low?

A1: The poor oral bioavailability of this compound stems from several key factors:

  • Extensive Metabolism: this compound undergoes significant metabolism, primarily through hydrolysis, into inactive metabolites.[1] This "first-pass effect" in the liver and potentially in the gut wall substantially reduces the amount of active drug reaching systemic circulation.[2]

  • Low Systemic Availability: Studies comparing oral and intravenous administration have demonstrated a low systemic availability of the drug when taken orally.[2] Following an oral dose, plasma concentrations of the unchanged drug are often very low, sometimes below the level of detection.[2]

  • Food Effect: The presence of food can further reduce the oral bioavailability of this compound.[3][4] It is recommended to be taken 30-60 minutes before meals.[1][5]

Q2: What formulation strategies are being explored to enhance the oral bioavailability of this compound?

A2: While specific studies on advanced formulations for this compound are not extensively detailed in the provided results, general strategies for improving the bioavailability of drugs with similar challenges can be applied. These include:

  • Nanocrystal Formulations: For drugs with poor solubility, creating nanocrystals can increase the surface area for dissolution, leading to faster and more complete absorption. This approach has been successful for other drugs with bioavailability challenges.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption by utilizing lipid absorption pathways and potentially reducing first-pass metabolism.

  • Permeation Enhancers: Incorporating excipients that can transiently and safely open the tight junctions between intestinal epithelial cells could improve the absorption of poorly permeable drugs.

  • Enzyme Inhibitors: Co-administering this compound with inhibitors of the specific enzymes responsible for its metabolism could increase the fraction of the drug that is absorbed intact.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between subjects. Food effect; variable gastric emptying and metabolism.1. Administer the formulation on an empty stomach to standardize absorption conditions.[3][4]2. Consider formulations that control drug release to minimize the impact of variable GI transit.
Low Cmax and AUC despite high dose. Extensive first-pass metabolism.1. Investigate co-administration with a known inhibitor of the relevant metabolic enzymes (requires identification of the specific enzymes).2. Explore formulations that promote lymphatic uptake, potentially bypassing the portal circulation and first-pass metabolism.
Difficulty in quantifying plasma concentrations. Low systemic availability leading to concentrations below the limit of quantification (LOQ) of the analytical method.1. Develop a more sensitive analytical method, such as a stable isotope dilution assay, which has been used successfully.[2][6]2. Increase the administered dose in preclinical studies, if tolerated, to achieve measurable plasma levels.
Failed to demonstrate prolonged action with sustained-release formulations. The formulation may not be releasing the drug at the intended rate, or the drug's short half-life dominates the pharmacokinetic profile.[6]1. Conduct detailed in vitro dissolution studies under various pH conditions to ensure the release profile is as designed.2. Re-evaluate the feasibility of a prolonged-release formulation given propantheline's short plasma elimination half-life of about 1.6 hours.[1]

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters from a study comparing different oral formulations of this compound. This data illustrates the challenges in achieving high bioavailability and prolonged action.

Formulation Dose Relative Bioavailability (based on urinary excretion and plasma levels) Key Finding
Standard Pro-Banthine Tablets3 x 15 mgSignificantly higherMore bioavailable on a weight-for-weight basis.[6]
Prolonged Acting (PA) Tablets2 x 30 mgLower than standard tabletsNo significant evidence of prolonged action was observed.[6]
Developmental PA Capsule1 x 45 mgLower than standard tabletsNo significant evidence of prolonged action was observed.[6]

Experimental Protocols

Protocol: Preparation of an Ion-Pair Complex for Analysis

This protocol is based on a method for the determination of this compound, which can be adapted for quality control or analytical development.

Objective: To form a colored ion-pair complex of this compound for spectrophotometric analysis.

Materials:

  • This compound (PB) standard or sample

  • Bromo Phenol Blue (BPB) solution (0.05g BPB in 30mL 0.05N NaOH, 5mL 90% alcohol, diluted to 250mL with 20% alcohol)

  • Buffer solution pH 7.5 (7.5mL each of 0.1M citric acid and borax (B76245) solution, diluted to 100mL with distilled water)

  • Chloroform (B151607)

  • Separating funnels (100 mL)

  • Spectrophotometer

Procedure:

  • Prepare a standard stock solution of this compound in distilled water.

  • In a series of 100 mL separating funnels, add aliquots of the this compound solution.

  • To each funnel, add 2 mL of the BPB dye solution and 20 mL of the pH 7.5 buffer solution.

  • Shake the mixture to facilitate the formation of the blue-colored ion-pair complex.

  • Extract the complex by adding a known volume of chloroform and shaking vigorously.

  • Allow the layers to separate and collect the organic (chloroform) layer.

  • Measure the absorbance of the chloroform layer at the absorption maximum of 600 nm using a spectrophotometer.

  • A blank is prepared by following the same procedure without the drug.

  • A calibration curve can be constructed by plotting absorbance against the concentration of this compound.

Visualizations

Experimental Workflow

G cluster_0 Formulation Development cluster_1 Preclinical Evaluation cluster_2 Bioanalysis & Data Interpretation cluster_3 Outcome Formulation Design Novel Formulation (e.g., Nanocrystals, SEDDS) Characterization In Vitro Characterization (Size, Zeta, Dissolution) Formulation->Characterization AnimalStudy Animal Pharmacokinetic Study (e.g., Rat Model) Characterization->AnimalStudy Dosing Oral Administration of Formulations AnimalStudy->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis Plasma Sample Analysis (e.g., HPLC, LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Calculation (AUC, Cmax, Tmax) Analysis->PK_Calc Comparison Compare with Control (Conventional Tablet) PK_Calc->Comparison Bioavailability Determine Improvement in Bioavailability Comparison->Bioavailability

Caption: Workflow for developing and testing an enhanced oral formulation of this compound.

Logical Relationship Diagram

G cluster_input Challenges cluster_output Consequences cluster_strategy Mitigation Strategies PB Oral this compound Metabolism Extensive First-Pass Metabolism PB->Metabolism Permeability Potential Low Permeability PB->Permeability LowBioavailability Low Oral Bioavailability Metabolism->LowBioavailability Permeability->LowBioavailability Variability High Intersubject Variability LowBioavailability->Variability LowEfficacy Sub-optimal Therapeutic Efficacy LowBioavailability->LowEfficacy Nano Nanotechnology Nano->LowBioavailability Lipid Lipid-Based Systems Lipid->LowBioavailability Enhancers Permeation Enhancers Enhancers->LowBioavailability

Caption: Factors contributing to the poor bioavailability of this compound and potential mitigation strategies.

References

Troubleshooting propantheline bromide inconsistent results in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using propantheline (B1209224) bromide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of propantheline bromide?

This compound is a synthetic quaternary ammonium (B1175870) compound that acts as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] It competitively blocks the binding of acetylcholine to all five muscarinic receptor subtypes (M1-M5).[2][4] Its primary action in many cell-based assays is the inhibition of M1, M3, and M5 receptors, which are coupled to the Gq/11 signaling pathway.[5][6][7][8][9] This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.[5][6][7][8][9]

Q2: How should I prepare and store this compound stock solutions?

For optimal results and to minimize variability, proper preparation and storage of this compound are crucial.

ParameterRecommendationRationale
Solvent Sterile, nuclease-free water or DMSO.This compound is soluble in both water and DMSO. The choice of solvent may depend on the specific requirements of your cell-based assay.
Stock Concentration 10 mM is a common starting point.A higher concentration stock solution allows for smaller volumes to be added to your assay, minimizing solvent effects.
Preparation To prepare a 1 mg/mL stock solution, add the appropriate amount of powder to a sterile tube and add 2-5 mL of your chosen solvent to dissolve. Once fully dissolved, bring the solution to the final volume with the solvent.[10] For aqueous solutions, sterile filter through a 0.22 µm filter.Ensuring the compound is fully dissolved is critical for accurate concentration determination. Sterile filtration of aqueous solutions prevents microbial contamination.
Storage Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for up to one month.[11] Avoid repeated freeze-thaw cycles.Aliquoting prevents degradation from multiple freeze-thaw cycles and reduces the risk of contamination.
Working Solution On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium.Freshly prepared working solutions ensure the potency of the compound is not compromised.

Q3: What are the expected potency (IC50/pKi) values for this compound?

Receptor SubtypeReported pA2/pKi (from tissue studies)Expected Potency in Cell-Based Assays
M1 ~8.0High
M2 ~7.0 - 7.5Moderate to High
M3 ~8.0 - 8.5High

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. It is often considered equivalent to the pKi for a competitive antagonist.[12][13][14][15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Edge effects in the microplate.- Inaccurate pipetting of agonist or antagonist.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile buffer/media.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Lower than expected potency (high IC50) - Degradation of this compound stock solution.- Incorrect concentration of the agonist used for stimulation.- High cell passage number leading to altered receptor expression.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.- Use an agonist concentration at or near the EC80 for optimal sensitivity in antagonist assays.- Use cells with a consistent and low passage number.
No response or very weak response to agonist - Low muscarinic receptor expression in the chosen cell line.- Poor cell health or viability.- Inactive agonist.- Confirm receptor expression using RT-qPCR or a binding assay.- Ensure cells are healthy and in the logarithmic growth phase.- Use a fresh, validated batch of the agonist.
Inconsistent results between experiments - Variation in incubation times.- Differences in serum batches used in cell culture media.- Instability of this compound in the assay medium over time.- Standardize all incubation times precisely.- Test new serum batches for their effect on cell growth and assay performance.- For long-term assays (>24 hours), consider replenishing the medium with fresh this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Calcium Flux Assay

This protocol describes how to determine the inhibitory concentration (IC50) of this compound in a cell line endogenously or recombinantly expressing M1 or M3 muscarinic receptors.

Materials:

  • Cells expressing the target muscarinic receptor (e.g., HEK293-M1, CHO-M3).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Pluronic F-127.

  • This compound stock solution (10 mM in DMSO).

  • Muscarinic agonist stock solution (e.g., Carbachol, 10 mM in water).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading and automated injection capabilities.

Methodology:

  • Cell Plating:

    • Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in Assay Buffer to the manufacturer's recommended concentration. Add Pluronic F-127 (typically at a final concentration of 0.02-0.04%) to aid in dye solubilization.

    • Remove the cell culture medium from the plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 1 pM. Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest this compound concentration).

    • Prepare the agonist (e.g., Carbachol) at a concentration that is 5-10 times the final desired concentration (EC80).

  • Assay Procedure:

    • After dye loading, gently wash the cells twice with Assay Buffer to remove extracellular dye.

    • Add the this compound serial dilutions (and vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • After a stable baseline is established (typically 15-30 seconds), inject the agonist into all wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by setting the average response of the vehicle control as 100% and the response in the absence of agonist as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol can be used to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line expressing a high level of the target muscarinic receptor subtype.

  • Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • This compound stock solution.

  • Non-specific binding control (e.g., 10 µM Atropine).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Methodology:

  • Assay Setup:

    • In a 96-well plate, add Binding Buffer, the radioligand at a concentration near its Kd, and a serial dilution of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like atropine).

    • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold Binding Buffer.

  • Detection:

    • Dry the filter mats and place them in a scintillation vial or a compatible microplate with scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_0 M1/M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M1M3R M1/M3 Receptor ACh->M1M3R Binds & Activates Propantheline This compound Propantheline->M1M3R Competitively Blocks Gq11 Gq/11 M1M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for IC50 Determination Start Start Seed Seed Cells in Microplate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Load Load Cells with Calcium Dye Incubate1->Load Incubate2 Incubate with Dye Load->Incubate2 Prepare Prepare Propantheline Dilutions Incubate2->Prepare AddAntagonist Add Propantheline to Cells Prepare->AddAntagonist Incubate3 Incubate with Antagonist AddAntagonist->Incubate3 Read Read Baseline Fluorescence & Inject Agonist Incubate3->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for IC50 Determination.

G cluster_2 Troubleshooting Inconsistent Results Problem Inconsistent Results Reagent Reagent Issues Problem->Reagent Cell Cell-Related Issues Problem->Cell Assay Assay Condition Issues Problem->Assay Degradation Compound Degradation Reagent->Degradation Concentration Incorrect Concentration Reagent->Concentration Contamination Contamination Reagent->Contamination Health Poor Cell Health Cell->Health Passage High Passage Number Cell->Passage Density Inconsistent Density Cell->Density Time Variable Incubation Time Assay->Time Temp Temperature Fluctuations Assay->Temp Pipetting Pipetting Errors Assay->Pipetting

Caption: Troubleshooting Logic Diagram.

References

Technical Support Center: Optimizing Propantheline Bromide for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for optimizing the use of propantheline (B1209224) bromide in receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is propantheline bromide and what is its mechanism of action? A1: this compound is a synthetic quaternary ammonium (B1175870) compound that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its mechanism of action involves competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors on effector cells, thereby inhibiting parasympathetic nervous system activity.[3][4] This leads to reduced smooth muscle contractions and glandular secretions.

Q2: Which specific receptors does this compound target? A2: this compound is a non-selective antagonist, meaning it does not show significant preference for any of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1][5] It is used clinically for its effects on various organs, including the gastrointestinal tract and bladder.[4]

Q3: What is a receptor binding assay? A3: A receptor binding assay is a technique used to measure the interaction between a ligand (like this compound) and its target receptor. These assays are fundamental in pharmacology for determining the affinity of a drug for its receptor, which is a key indicator of its potential potency.

Q4: What is the difference between a saturation and a competition binding assay? A4: A saturation binding assay involves incubating a fixed amount of receptor with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. A competition binding assay measures the ability of an unlabeled compound (like this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. This is used to determine the inhibitory constant (Ki) of the unlabeled compound.

Q5: What are IC50 and Ki values, and how are they related? A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand in a competition assay. The Ki (inhibitory constant) is a measure of the binding affinity of the inhibitor. It is a more absolute value than the IC50 because it is calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity (Kd) of the radioligand used in the assay.

Quantitative Data Summary

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKiSelectivity Profile
Atropine ~8.9~9.0~9.2~8.9~8.8Non-selective
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNon-selective

Note: pKi is the negative logarithm of the Ki value. Higher pKi values indicate higher binding affinity. The values for Atropine are representative and may vary slightly between studies.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue: High Non-Specific Binding (NSB)

Q: My non-specific binding is over 50% of the total binding, making my specific binding signal unreliable. How can I reduce it?

A: High NSB is a common issue that obscures your results. Consider the following solutions:

  • Optimize Radioligand Concentration: Use a lower concentration of the radioligand. A common starting point is a concentration at or below its Kd value.

  • Reduce Receptor Concentration: Titrate the amount of membrane protein in your assay. High concentrations of membrane can increase NSB. A typical starting range is 100-500 µg of protein per assay tube.

  • Use Blocking Agents: Include Bovine Serum Albumin (BSA) in your assay buffer to reduce the binding of the radioligand to the surfaces of your assay tubes and filter plates.

  • Optimize Wash Steps (Filtration Assays): Increase the number of washes (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand from the filters.

  • Pre-treat Filters: For filtration assays, pre-soaking the filter mats in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.

Issue: Low or No Specific Binding

Q: I am observing a very small window between my total and non-specific binding counts. What could be the problem?

A: A lack of a clear specific binding signal can be frustrating. Here are the most likely causes:

  • Inactive Receptor Preparation: Your receptor source (cell membranes, tissue homogenate) may have degraded due to improper storage or handling. Verify the presence and integrity of the receptor using a method like Western blotting if possible.

  • Inactive Ligands: Ensure both your radioligand and this compound are active and have not degraded. Use freshly prepared solutions.

  • Insufficient Incubation Time: The assay may not be reaching equilibrium. Perform a time-course experiment to determine the optimal incubation time where specific binding reaches a stable plateau.

  • Incorrect Assay Conditions: Verify the pH, ionic strength, and composition of your assay buffer. These factors can significantly impact receptor-ligand interactions.

Issue: Determining the Optimal this compound Concentration

Q: I don't know the Ki of this compound for my receptor system. What concentration range should I use for my competition assay?

A: When the Ki is unknown, you must determine it empirically.

  • Perform a Pilot Experiment: Use a very wide range of this compound concentrations spanning several orders of magnitude (e.g., from 10⁻¹² M to 10⁻⁴ M) with logarithmic or half-log dilutions. This will help you identify the approximate range where inhibition occurs.

  • Narrow the Concentration Range: Based on the pilot experiment, perform a full competition assay with 10-12 concentrations of this compound that bracket the estimated IC50. The curve should ideally show a clear top and bottom plateau, representing 100% and 0% specific binding, respectively.

  • Calculate Ki: Once you have a reliable IC50 value from the curve, you can calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols & Visualizations

Protocol 1: Muscarinic Receptor Competition Binding Assay

This protocol outlines a general procedure for determining the IC50 and Ki of this compound using a filtration-based radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes or tissue homogenate expressing the target muscarinic receptor.

  • Radioligand: A suitable muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) with a known Kd.

  • Test Compound: this compound.

  • Non-Specific Determinate: A high concentration (at least 100x the Ki) of a known muscarinic antagonist (e.g., Atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, liquid scintillation counter, and scintillation fluid.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. A typical experiment might use final concentrations ranging from 1 pM to 10 µM.

  • Set Up Assay Plate: To triplicate wells, add:

    • Total Binding: Assay buffer.

    • Non-Specific Binding (NSB): Atropine (e.g., 10 µM final concentration).

    • Competition: Dilutions of this compound.

  • Add Radioligand: Add the radioligand to all wells at a final concentration at or below its Kd (e.g., 0.5 nM [³H]-NMS).

  • Initiate Reaction: Add the receptor membrane preparation to all wells to start the binding reaction. The final volume is typically 100-250 µL.

  • Incubate: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a pre-determined time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate & Filter: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter mat using a cell harvester.

  • Wash: Immediately wash the filters with 3-5 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantify: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

competition_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Receptor) setup_plate Set Up Assay Plate (Total, NSB, Competition) prep_reagents->setup_plate add_radioligand Add Radioligand setup_plate->add_radioligand add_receptor Add Receptor (Initiate Reaction) add_radioligand->add_receptor incubate Incubate to Equilibrium add_receptor->incubate filter_wash Filter & Wash (Separate Bound/Free) incubate->filter_wash measure Measure Radioactivity filter_wash->measure plot Plot Data & Fit Curve measure->plot calculate Calculate IC50 & Ki plot->calculate

Figure 1. Standard workflow for a competition receptor binding assay.
Visualizing the Mechanism and Troubleshooting

The following diagrams illustrate the competitive antagonism mechanism of this compound and a logical workflow for troubleshooting common assay problems.

signaling_pathway cluster_ligands ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor ACh->Receptor Binds & Activates Prop This compound (Antagonist) Prop->Receptor Competitively Blocks Response Cellular Response (e.g., Muscle Contraction) Receptor->Response Signal Transduction

Figure 2. Competitive antagonism at the muscarinic receptor.

troubleshooting_flow start Assay Problem Detected q_nsb Is Non-Specific Binding >50%? start->q_nsb q_signal Is Specific Binding Signal Too Low? q_nsb->q_signal No sol_nsb Reduce Receptor/Radioligand Conc. Optimize Wash Steps Add Blocking Agents (BSA) q_nsb->sol_nsb Yes sol_signal Check Receptor/Ligand Integrity Verify Buffer Conditions Confirm Incubation Time q_signal->sol_signal Yes end Re-run Optimized Assay q_signal->end No sol_nsb->end sol_signal->end

Figure 3. A logical flow for troubleshooting common binding assay issues.

References

Addressing propantheline bromide side effects in animal research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the side effects of propantheline (B1209224) bromide in animal research models.

Frequently Asked Questions (FAQs)

Q1: What is propantheline bromide and how does it work?

This compound is an antimuscarinic agent that competitively blocks the action of acetylcholine (B1216132) at muscarinic receptors in various smooth muscles and glands.[1][2] Acetylcholine is a neurotransmitter responsible for parasympathetic nervous system responses, such as smooth muscle contraction and glandular secretions. By inhibiting these actions, this compound reduces gastrointestinal motility, decreases gastric acid secretion, and has antispasmodic effects on the bladder and other smooth muscles.[1][3]

Q2: What are the most common side effects of this compound in animal research models?

The most frequently observed side effects are extensions of its anticholinergic mechanism and include:

  • Dry Mouth (Xerostomia): Decreased salivation.[4]

  • Mydriasis: Dilation of the pupils.

  • Tachycardia: Increased heart rate.[4]

  • Reduced Gastrointestinal Motility: Leading to constipation.[4]

  • Urinary Retention: Difficulty in urination.[4]

  • Decreased Sweating: Which can lead to hyperthermia at high ambient temperatures.

Q3: What are the typical dosage ranges for this compound in common laboratory animals?

Dosage can vary significantly based on the research goals and animal species. The following table provides a general reference.

Animal ModelIndication/UseDosageRoute of Administration
Rats Subchronic Toxicity StudyUp to 24,000 ppm in feedOral
Mice Subchronic Toxicity StudyUp to 24,000 ppm in feedOral
Dogs Gastrointestinal Indications0.25 mg/kgOral (q8-12h)
Cats Gastrointestinal Indications0.25 mg/kgOral (q8-12h)

Note: These are starting points. Dose-response studies are crucial for determining the optimal dose for specific experimental endpoints while minimizing side effects.

Q4: Are there any known reversal agents for this compound overdose or severe toxicity?

In cases of severe anticholinergic toxicity, physostigmine, a cholinesterase inhibitor, can be considered as it reversibly inhibits the breakdown of acetylcholine, thereby increasing its concentration at the synapse to compete with this compound. However, its use should be carefully considered due to potential for serious side effects and is typically reserved for severe cases under veterinary supervision. Supportive care is the primary approach for managing overdose.[5]

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Symptoms:

  • Sudden death, particularly in mice at high doses.

  • Severe lethargy and unresponsiveness.

Possible Cause:

  • Overdose: The administered dose may exceed the lethal dose for the specific animal model. The oral LD50 of this compound is approximately 370 mg/kg in rats and 780 mg/kg in mice.[3][6]

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all calculations for dose preparation and administration.

  • Review Dosing Route: Ensure the route of administration is appropriate and consistent. Oral administration is common for this compound.[4]

  • Conduct a Dose-Ranging Study: If you are using a new model or protocol, perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).

  • Monitor for Clinical Signs: Closely observe animals for signs of toxicity, such as extreme sedation, ataxia, or respiratory distress.

Issue 2: Significant Reduction in Food and Water Intake

Symptoms:

  • Decreased body weight.[7]

  • Dehydration.

  • Reduced fecal output.

Possible Causes:

  • Gastrointestinal Hypomotility: this compound slows down the passage of food through the gut, which can lead to a feeling of fullness and reduced appetite.[2]

  • Xerostomia (Dry Mouth): Difficulty in swallowing dry food due to lack of saliva.

Troubleshooting Steps:

  • Provide Palatable, Moist Food: Offer wet mash or gel-based diets to facilitate easier swallowing and increase water intake.

  • Monitor Body Weight and Hydration Status: Weigh animals daily and assess for signs of dehydration (e.g., skin tenting, sunken eyes). Provide supplemental fluids (e.g., subcutaneous saline) if necessary.

  • Dose Adjustment: Consider reducing the dose of this compound if the effects on food and water intake are severe and impacting the scientific outcomes of the study.

  • Environmental Enrichment: Provide enrichment to reduce stress, which can sometimes exacerbate appetite loss.

Issue 3: Suspected Urinary Retention

Symptoms:

  • Palpably enlarged bladder.

  • Reduced or absent urination.

  • Restlessness or signs of discomfort.

Possible Cause:

  • Anticholinergic Effect on Bladder Smooth Muscle: this compound relaxes the detrusor muscle of the bladder, inhibiting its ability to contract and expel urine.[1]

Troubleshooting Steps:

  • Bladder Palpation: Gently palpate the lower abdomen to assess bladder size. A large, firm bladder is indicative of urinary retention.

  • Monitor Urine Output: Use metabolic cages to quantify urine output. A significant decrease from baseline is a key indicator.

  • Assist Urination: For male rodents, gentle manual expression of the bladder may be necessary. Consult with a veterinarian for proper technique.

  • Consider Catheterization: In severe cases, and with appropriate ethical considerations and veterinary guidance, bladder catheterization may be required.

  • Dose Reduction: Lowering the dose of this compound is the most effective way to mitigate this side effect.

Quantitative Data on Side Effects

The following tables summarize quantitative data on the side effects of this compound from animal studies.

Table 1: Dose-Dependent Effects of this compound in a 13-Week Subchronic Study

Animal ModelDose (ppm in feed)Observed Side Effects
Fischer 344/N Rats 24,000Decreased weight gain, dilated pupils, decreased gastrointestinal emptying.
B6C3F1 Mice 6,000Decreased weight gain.
24,000Decreased weight gain, fatal to some mice.

Data sourced from a subchronic toxicity study.[7]

Table 2: Cardiovascular Effects of this compound

Animal ModelDoseEffect on Heart Rate
Horses 100 mg (total dose)Significant elevation in heart rate for an extended duration (≥120 min).[8]
Humans 15 mg and 45 mgSignificant increase in heart rate.[9]

Note: While data from other species is provided for context, it is crucial to establish dose-response relationships in the specific animal model being used.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)

Objective: To quantify the effect of this compound on gastrointestinal transit time in mice or rats.

Materials:

  • This compound solution

  • Vehicle control (e.g., saline)

  • Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fasting: Fast animals (e.g., 6-18 hours for rats and mice) with free access to water to ensure an empty stomach.[10]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Charcoal Meal Administration: After a set time post-drug administration (e.g., 30-60 minutes), administer a fixed volume of the charcoal meal suspension via oral gavage (e.g., 0.3 mL for mice, 1.5 mL for rats).

  • Euthanasia and Dissection: At a predetermined time after charcoal administration (e.g., 20-30 minutes), euthanize the animal via an approved method.

  • Measurement: Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculation: Calculate the percent of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.

Protocol 2: Monitoring Cardiovascular Parameters (Telemetry)

Objective: To continuously monitor heart rate and other cardiovascular parameters in conscious, freely moving animals.

Materials:

  • Implantable telemetry device

  • Surgical tools for implantation

  • Receivers and data acquisition system

  • Animal housing compatible with telemetry

Procedure:

  • Telemetry Device Implantation: Surgically implant the telemetry device according to the manufacturer's instructions and institutional guidelines. This is a survival surgery and requires aseptic technique and appropriate post-operative care.

  • Recovery Period: Allow the animal to fully recover from surgery (typically 1-2 weeks).

  • Baseline Recording: Record baseline cardiovascular data for a sufficient period (e.g., 24-48 hours) before drug administration to establish a stable baseline.

  • Drug Administration: Administer this compound or vehicle control.

  • Data Acquisition: Continuously record cardiovascular parameters (heart rate, blood pressure, ECG) for the duration of the study.

  • Data Analysis: Analyze the telemetry data to determine the effects of this compound on cardiovascular parameters compared to baseline and vehicle control.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Smooth Muscle/Gland) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M) Muscarinic Receptor (M) Acetylcholine (ACh)->Muscarinic Receptor (M) Binds to Cellular Response Cellular Response Muscarinic Receptor (M)->Cellular Response Activates This compound This compound This compound->Muscarinic Receptor (M) Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis A Animal Acclimation B Baseline Measurements (Weight, etc.) A->B C Randomize into Groups B->C D Administer this compound or Vehicle C->D E Monitor for Side Effects D->E F Conduct Specific Assays (e.g., Charcoal Meal) E->F G Euthanasia & Necropsy F->G H Analyze Data & Report Findings G->H

Caption: General experimental workflow for studying this compound effects.

Troubleshooting_Logic A Adverse Event Observed? B Is it Life-Threatening? A->B Yes F Continue Monitoring A->F No C Is it Affecting Data Quality? B->C No E Immediate Veterinary Intervention/ Consider Euthanasia B->E Yes D Is it a Known Side Effect? C->D No G Implement Mitigation Strategy/ Adjust Dose C->G Yes D->G Yes H Consult Literature/ Support Center D->H No

Caption: Decision tree for troubleshooting adverse events.

References

Refinement of propantheline bromide delivery methods for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of propantheline (B1209224) bromide in in vivo experiments. This resource provides researchers, scientists, and drug development professionals with detailed guidance on delivery methods, troubleshooting common issues, and frequently asked questions to ensure the success and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is propantheline bromide and what is its primary mechanism of action? A1: this compound is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4][5] By blocking the action of acetylcholine at these parasympathetic nerve endings, it inhibits gastrointestinal motility, reduces gastric acid secretion, and has a relaxing effect on smooth muscle.[2][4][6][7]

Q2: What are the common administration routes for this compound in animal research? A2: this compound can be administered via several routes, including oral (PO), intravenous (IV), intraperitoneal (IP), and intramuscular (IM). The choice of route depends on the experimental design, desired onset of action, and target tissue. IV administration provides rapid onset, while IP is a common alternative in rodents when IV access is difficult.[8]

Q3: What vehicle should be used to dissolve this compound for injection? A3: this compound is very soluble in water.[7] For in vivo injections (IV, IP, SC), sterile water for injection or sterile isotonic saline (0.9% NaCl) are the recommended vehicles. A veterinary formulation exists as a sterile powder that is reconstituted with sterile water to a concentration of 30 mg/mL for IV or IM use.

Q4: Is this compound stable in solution? A4: this compound is an ester and is susceptible to hydrolysis, especially in aqueous solutions.[7] Furthermore, it degrades rapidly in plasma, with studies showing 50% degradation within 30 minutes.[3][9] To ensure accurate dosing and consistent results, it is critical to prepare solutions fresh on the day of use and store them under appropriate conditions if not used immediately.

Q5: What is a typical dosage range for this compound in rodents? A5: Specific intravenous or intraperitoneal dosage ranges for acute studies in rodents are not extensively published. However, oral administration in rats to study bowel dysfunction showed an ED50 of 41 mg/kg for decreasing fecal pellet count.[6] Chronic oral toxicity studies have used doses up to 760 mg/kg/day in mice.[6] Given the high oral LD50 in rodents (370 mg/kg in rats, 780 mg/kg in mice), researchers should start with lower doses for parenteral routes and perform a dose-response study to determine the optimal dose for their specific model and desired pharmacological effect.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or No Pharmacological Effect 1. Drug Degradation: Solution prepared too far in advance; this compound is prone to hydrolysis.[7] 2. Incorrect Dosage: The dose may be too low for the chosen administration route and animal model. 3. Incorrect Administration: Forgetting to vortex the solution before drawing a dose; inaccurate injection technique (e.g., IP injection into the gut or fat pad).1. Prepare Solutions Fresh: Always prepare your this compound solution immediately before use on the day of the experiment. 2. Perform Dose-Response Study: Establish a dose-response curve to identify the optimal dose for your specific experimental endpoint. 3. Refine Technique: Ensure the solution is homogenous before administration. Review and practice proper injection techniques for the chosen route.
Precipitation or Cloudiness in Solution 1. Low Temperature: Storage at low temperatures (e.g., 2-8°C) may cause the compound to precipitate out of solution, especially at higher concentrations. 2. pH Issues: The pH of the vehicle may not be optimal for solubility.1. Store at Room Temperature: Store freshly made solutions at room temperature and use them promptly. If brief refrigeration is necessary, allow the solution to return to room temperature and vortex thoroughly to ensure it is fully redissolved before use. 2. Use Buffered Saline: Consider using sterile phosphate-buffered saline (PBS) at a neutral pH (~7.4) as the vehicle.
Local Irritation or Inflammation at Injection Site 1. Non-physiological pH: The pH of the prepared solution may be too acidic or basic. 2. Hypertonicity/Hypotonicity: The solution may not be isotonic. 3. High Concentration: A highly concentrated solution can be irritating to tissues.1. Adjust pH: Ensure the final solution has a pH as close to physiological (~7.4) as possible. Use sterile PBS or adjust with dilute, sterile NaOH or HCl if necessary. 2. Ensure Isotonicity: Use isotonic saline (0.9%) as the primary vehicle. 3. Dilute the Solution: If irritation persists, try lowering the concentration and increasing the injection volume (while staying within recommended volume limits for the animal). 4. Rotate Injection Sites: For repeat dosing, rotate the site of administration.
High Variability Between Animals 1. Inaccurate Dosing: Inconsistent injection volumes or concentrations. 2. Metabolic Differences: Natural biological variation between animals. 3. Inconsistent Administration: Poor injection technique leading to variable absorption (e.g., some IP injections being partially subcutaneous).1. Calibrate Equipment: Ensure pipettes and syringes are properly calibrated. Prepare a master mix for each dose group to ensure consistency. 2. Increase 'n' Number: Increase the number of animals per group to account for biological variability. 3. Standardize Procedures: Ensure all personnel are trained and proficient in the administration technique.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₃₀BrNO₃[7]
Molecular Weight 448.4 g/mol [7]
Appearance White or nearly white crystalline powder[7]
Solubility Very soluble in water and chloroform[7]
Storage (Solid) 2-8°C, protected from moisture[6]
Oral LD50 (Rat) 370 mg/kg[2][4]
Oral LD50 (Mouse) 780 mg/kg[2][4]

Table 2: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValueReference(s)
Time to Peak Plasma (Oral) ~1 hour[7]
Plasma Elimination Half-Life ~1.6 hours[7]
Metabolism Extensive hydrolysis to inactive metabolites[7]
Excretion ~70% of dose excreted in urine, primarily as metabolites[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (IV or IP)

Objective: To prepare a sterile solution of this compound at a target concentration for in vivo administration in rodents.

Materials:

  • This compound powder (sterile or filtered through a 0.22 µm filter)

  • Sterile vehicle: 0.9% Sodium Chloride Injection, USP (isotonic saline) or Sterile Water for Injection, USP

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Aseptic Technique: Perform all procedures in a laminar flow hood or using aseptic techniques to maintain sterility.

  • Calculate Required Mass: Determine the total volume of solution needed for your experiment. Calculate the mass of this compound required to achieve the desired final concentration (e.g., for a 1 mg/mL solution, weigh 10 mg of this compound for a final volume of 10 mL).

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add a portion of the sterile vehicle (e.g., 5 mL of saline for a 10 mL final volume) to the tube.

  • Vortexing: Cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume and vortex again to ensure homogeneity.

  • Final Check: Visually inspect the solution to ensure it is clear, colorless, and free of particulates.

  • Administration: Use the freshly prepared solution immediately for dosing. Vortex the solution briefly before drawing each dose to ensure consistency. Discard any unused solution at the end of the day.

Protocol 2: Intraperitoneal (IP) Administration in a Mouse

Objective: To correctly administer the prepared this compound solution into the peritoneal cavity of a mouse.

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse slightly downwards on one side.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.

  • Needle Insertion: Using a 27-gauge or smaller needle, penetrate the skin and abdominal wall at a 30-45 degree angle. A slight "pop" may be felt as the needle enters the peritoneal cavity.

  • Aspirate (Optional but Recommended): Gently pull back on the syringe plunger to ensure no fluid (urine, blood, or intestinal contents) is aspirated. If fluid is drawn, discard the syringe and re-attempt at a different site with a fresh needle and syringe.

  • Injection: Inject the solution smoothly and steadily. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Diagrams and Visualizations

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Cell (Smooth Muscle) ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (mAChR) ACh->Receptor Binds Prop Propantheline Bromide Prop->Receptor Competitively Blocks Effect Smooth Muscle Contraction & Secretion Receptor->Effect Activates NoEffect Contraction & Secretion Blocked Receptor->NoEffect

Caption: Mechanism of action of this compound.

G start Start: Experimental Goal Defined calc 1. Calculate Dose & Total Volume (mg/kg -> mg/animal) start->calc weigh 2. Weigh this compound Powder (Aseptic Technique) calc->weigh dissolve 3. Dissolve in Sterile Vehicle (e.g., 0.9% Saline) weigh->dissolve vortex 4. Vortex Until Clear dissolve->vortex admin 5. Administer to Animal (e.g., IP Injection) vortex->admin monitor 6. Monitor Animal & Collect Data admin->monitor end End: Data Analysis monitor->end

Caption: Standard experimental workflow for in vivo administration.

G problem Problem: Inconsistent or No Effect q_fresh Was solution prepared fresh today? problem->q_fresh a_remake Action: Prepare a fresh solution daily. Discard old solutions. q_fresh->a_remake No q_dose Is this a validated dose for your model? q_fresh->q_dose Yes sol_fresh_yes Yes sol_fresh_no No a_dose Action: Perform a dose-response study to find the optimal dose. q_dose->a_dose No q_tech Is injection technique consistent and accurate? q_dose->q_tech Yes dose_yes Yes dose_no No a_tech Action: Review and practice proper injection techniques. q_tech->a_tech No end_node Consider other experimental variables. q_tech->end_node Yes tech_yes Yes tech_no No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Managing Propantheline Bromide-Induced Tachycardia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing propantheline (B1209224) bromide in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to address the common side effect of tachycardia.

Frequently Asked Questions (FAQs)

Q1: Why does propantheline bromide cause tachycardia?

This compound is a muscarinic antagonist. It competitively blocks the action of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system. In the heart, this blockade of M2 muscarinic receptors on the sinoatrial (SA) node removes the vagal (parasympathetic) tone that normally slows the heart rate. This disinhibition of the SA node leads to an increase in heart rate, known as tachycardia.

Q2: What is the typical onset and duration of tachycardia following this compound administration?

The onset of tachycardia is generally rapid, often observed within an hour of administration. The duration of the effect is dose-dependent and can last for several hours. In a study on horses, a single dose of this compound elevated heart rate for at least 120 minutes[1].

Q3: Are there alternative antimuscarinic agents with a lower risk of tachycardia?

Yes, glycopyrrolate (B1671915) is another quaternary ammonium (B1175870) antimuscarinic agent that may be considered. Some studies suggest that glycopyrrolate has a more limited ability to cross the blood-brain barrier and may have a different side-effect profile. Comparative studies have shown that glycopyrrolate can produce less initial tachycardia than atropine (B194438) when used to reverse neuromuscular blockade[2][3]. While direct comparisons with this compound in causing tachycardia are not extensively documented in all animal models, it is a viable alternative to explore if tachycardia is a significant concern[4][5].

Q4: Can the dose of this compound be adjusted to minimize tachycardia?

Yes, dose reduction is a primary strategy for mitigating side effects. The lowest effective dose of this compound for the desired experimental outcome should be used. A careful dose-response study for the intended therapeutic effect versus the tachycardic effect can help in identifying an optimal dose.

Troubleshooting Guide: Mitigating this compound-Induced Tachycardia

Issue: Significant tachycardia is observed after this compound administration, potentially confounding experimental results.

Solution 1: Dose Adjustment

  • Action: Systematically lower the dose of this compound to the minimum level that still achieves the primary experimental objective.

  • Rationale: The magnitude of tachycardia is generally dose-dependent. Reducing the dose can lessen the cardiovascular side effects while potentially maintaining the desired therapeutic effect.

Solution 2: Co-administration with a Beta-Blocker

  • Action: Administer a non-selective beta-blocker, such as propranolol (B1214883), prior to or concurrently with this compound.

  • Rationale: Beta-blockers competitively inhibit the effects of catecholamines (like norepinephrine (B1679862) and epinephrine) at beta-adrenergic receptors in the heart. This action slows the heart rate and can effectively counteract the tachycardia induced by muscarinic blockade. Low-dose propranolol has been shown to be effective in reducing tachycardia in rats[6][7][8].

  • Caution: Beta-blockers can have their own systemic effects, including a decrease in blood pressure. It is crucial to conduct a pilot study to determine the optimal dose of the beta-blocker that mitigates tachycardia without introducing other confounding variables.

Solution 3: Consider an Alternative Antimuscarinic Agent

  • Action: Substitute this compound with glycopyrrolate.

  • Rationale: Glycopyrrolate is reported to have a different side-effect profile and may induce less tachycardia compared to other antimuscarinics in certain contexts[3][9]. A pilot study to compare the effects of this compound and glycopyrrolate on both the desired experimental outcome and heart rate is recommended.

Data Presentation

Table 1: this compound Dosing and Observed Tachycardic Effects in Animal Models

Animal ModelThis compound DoseRoute of AdministrationObserved Effect on Heart RateReference
Horse100 mg (total dose)IntravenousSignificant elevation for at least 120 minutes[1]
Human15 mg and 45 mg (oral)OralSignificant increase in heart rate[10]

Table 2: Propranolol Dosing for Tachycardia Management in Animal Models

Animal ModelPropranolol DoseRoute of AdministrationContext of UseReference
Rat1 mg/kgBolus injectionPrevention of catecholamine-induced heart failure[6]
Rat10 mg/kgNot specifiedReduction of exercise-induced heart rate changes[8]
Mouse0.1 mg/kgIntraperitonealPrevention of carbachol-induced arrhythmias[11]

Experimental Protocols

Protocol 1: Co-administration of Propranolol to Mitigate this compound-Induced Tachycardia in Rats

1. Materials:

  • This compound solution (sterile, for injection)
  • Propranolol hydrochloride solution (sterile, for injection)
  • Sterile saline (0.9% NaCl)
  • Animal scale
  • Sterile syringes and needles (25-27 gauge)
  • ECG monitoring system with appropriate leads for rodents

2. Animal Preparation:

  • Acclimatize rats to the experimental environment to minimize stress-induced heart rate fluctuations.
  • For conscious animal studies, ensure proper handling and restraint techniques are used. Telemetry systems are ideal for minimizing restraint stress[12].
  • For anesthetized studies, use an anesthetic regimen with minimal cardiovascular impact.

3. Drug Preparation:

  • Prepare fresh solutions of this compound and propranolol in sterile saline on the day of the experiment.
  • Calculate the required volume of each drug solution based on the animal's body weight and the desired dose.

4. Experimental Procedure:

  • Baseline ECG: Record a stable baseline ECG for at least 15-30 minutes before any drug administration.
  • Propranolol Administration: Administer propranolol (e.g., 1 mg/kg) via subcutaneous or intraperitoneal injection[13][14][15][16].
  • Post-Propranolol ECG: Monitor the ECG for 15-20 minutes to observe the effect of the beta-blocker on the baseline heart rate.
  • This compound Administration: Administer this compound at the desired dose via subcutaneous or intraperitoneal injection.
  • Continuous ECG Monitoring: Continuously record the ECG for at least 2 hours post-propantheline bromide administration, or until the heart rate returns to baseline.
  • Control Groups: Include control groups receiving:
  • Vehicle (saline) only
  • This compound only
  • Propranolol only

5. Data Analysis:

  • Analyze the ECG recordings to determine the heart rate (in beats per minute) at various time points (e.g., baseline, post-propranolol, and at regular intervals post-propantheline bromide).
  • Compare the heart rate changes between the different experimental groups to quantify the mitigating effect of propranolol.

Mandatory Visualizations

Signaling_Pathway cluster_PNS Parasympathetic Nervous System cluster_Heart Heart (SA Node) Vagus_Nerve Vagus Nerve Acetylcholine Acetylcholine Vagus_Nerve->Acetylcholine releases M2_Receptor M2 Muscarinic Receptor SA_Node Sinoatrial (SA) Node M2_Receptor->SA_Node inhibits Tachycardia Tachycardia (Heart Rate Increase) M2_Receptor->Tachycardia disinhibition leads to Heart_Rate_Decrease Heart Rate Decrease SA_Node->Heart_Rate_Decrease Acetylcholine->M2_Receptor binds to Propantheline_Bromide This compound Propantheline_Bromide->M2_Receptor blocks

This compound's Mechanism of Tachycardia Induction

Experimental_Workflow Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline_ECG Record Baseline ECG Acclimatize->Baseline_ECG Administer_Propranolol Administer Propranolol (or Vehicle) Baseline_ECG->Administer_Propranolol Post_Propranolol_ECG Record Post-Propranolol ECG Administer_Propranolol->Post_Propranolol_ECG Administer_Propantheline Administer this compound (or Vehicle) Post_Propranolol_ECG->Administer_Propantheline Continuous_ECG Continuous ECG Monitoring Administer_Propantheline->Continuous_ECG Data_Analysis Analyze Heart Rate Data Continuous_ECG->Data_Analysis End End Data_Analysis->End

Workflow for Mitigating Propantheline-Induced Tachycardia

References

Validation & Comparative

Propantheline Bromide vs. Glycopyrrolate: A Comparative Analysis of Anticholinergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propantheline (B1209224) bromide and glycopyrrolate (B1671915) are two synthetic quaternary ammonium (B1175870) anticholinergic agents that have been utilized in clinical practice for decades. Their therapeutic applications, ranging from the management of peptic ulcer disease and hyperhidrosis to use as preoperative medication to reduce secretions, stem from their ability to act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors. This guide provides an objective comparison of their anticholinergic effects, supported by available experimental data, to assist researchers and professionals in drug development in understanding the pharmacological nuances between these two compounds.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Both propantheline bromide and glycopyrrolate exert their effects by blocking the action of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[1][2] These G-protein coupled receptors are integral to mediating a variety of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. By competitively binding to these receptors, propantheline and glycopyrrolate inhibit the downstream signaling cascades initiated by acetylcholine.

The general signaling pathway for M1 and M3 muscarinic receptors, which are often targeted to reduce glandular secretions and smooth muscle contraction, involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, ultimately resulting in a physiological response such as muscle contraction or secretion. Propantheline and glycopyrrolate interrupt this cascade by preventing the initial binding of acetylcholine.

cluster_membrane Cell Membrane Muscarinic Receptor Muscarinic Receptor Gq-protein Gq-protein Muscarinic Receptor->Gq-protein Activates PLC PLC Gq-protein->PLC Activates IP3 + DAG IP3 + DAG PLC->IP3 + DAG Cleaves PIP2 into Acetylcholine Acetylcholine Acetylcholine->Muscarinic Receptor Binds to Propantheline / Glycopyrrolate Propantheline / Glycopyrrolate Propantheline / Glycopyrrolate->Muscarinic Receptor Blocks PIP2 PIP2 Ca2+ Release Ca2+ Release IP3 + DAG->Ca2+ Release Leads to Physiological Response Physiological Response Ca2+ Release->Physiological Response

Caption: Simplified Muscarinic Receptor (M1/M3) Signaling Pathway.

Quantitative Comparison of Anticholinergic Potency

A study by Levin et al. (1982) using radioligand binding assays on muscarinic receptors from the canine and rabbit urinary bladder identified both this compound and glycopyrrolate as potent muscarinic antagonists.[3] While this study did not provide specific Ki values, it established their high affinity for these receptors.

Data for glycopyrrolate from other studies show high affinity for muscarinic receptors. For instance, Haddad et al. (1999) reported Ki values for glycopyrrolate at M1, M2, and M3 receptors in the nanomolar range, indicating potent binding.[4] Similarly, Fuder and Meincke (1993) determined pA2 values for glycopyrrolate, further confirming its high antagonist potency at M1/M3 receptors.[5]

While specific binding affinity data for this compound is less abundant in the available literature, it is generally considered a non-specific muscarinic antagonist.[6][7]

DrugReceptor SubtypeParameterValueTissue/SystemReference
Glycopyrrolate M1Ki3.6 nMHuman Peripheral Lung[4]
M2Ki1.8 nMHuman Peripheral Lung[4]
M3Ki0.5 nMHuman Airway Smooth Muscle[4]
M1 (presumed)-log KB (pA2)>11Rabbit Vas Deferens[5]
M2pA29.09Rat Atria[5]
M3pA210.31Guinea Pig Ileum[5]
This compound Muscarinic (general)PotencyPotent AntagonistCanine/Rabbit Urinary Bladder[3]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The quantitative assessment of anticholinergic effects typically involves in vitro techniques such as radioligand binding assays and functional assays on isolated tissues.

Radioligand Binding Assay

This method is employed to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by this compound or glycopyrrolate.

Materials:

  • Tissue homogenates containing muscarinic receptors (e.g., from urinary bladder, airway smooth muscle).

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).

  • Unlabeled this compound and glycopyrrolate at various concentrations.

  • Incubation buffer and filtration apparatus.

Procedure:

  • Tissue homogenates are incubated with a fixed concentration of the radiolabeled ligand.

  • Increasing concentrations of the unlabeled test drug (propantheline or glycopyrrolate) are added to compete for binding to the receptors.

  • A parallel set of incubations is performed with an excess of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

  • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A Tissue Homogenate (with Muscarinic Receptors) B Add Radioligand (e.g., [3H]NMS) A->B C Add Unlabeled Drug (Propantheline or Glycopyrrolate) at various concentrations B->C D Incubate to Equilibrium C->D E Separate Bound from Free Ligand (Filtration) D->E F Quantify Bound Radioactivity E->F G Determine IC50 F->G H Calculate Ki (Cheng-Prusoff Equation) G->H

Caption: Workflow for Radioligand Binding Assay.
Functional Assays (Schild Analysis)

Functional assays on isolated tissues are used to determine the functional potency (pA2) of an antagonist.

Objective: To quantify the antagonistic effect of this compound or glycopyrrolate on agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparations (e.g., guinea pig ileum, tracheal rings).

  • Organ bath with physiological salt solution, aerated and maintained at 37°C.

  • A muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound or glycopyrrolate at various concentrations.

  • Isotonic transducer and data acquisition system.

Procedure:

  • The isolated tissue is mounted in the organ bath and allowed to equilibrate.

  • A cumulative concentration-response curve to the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • The tissue is washed, and a known concentration of the antagonist (propantheline or glycopyrrolate) is added and allowed to equilibrate.

  • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • This process is repeated with increasing concentrations of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined from the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Clinical and Physiological Effects: A Comparative Overview

While direct in vitro potency comparisons are limited, clinical studies offer insights into the differential effects of this compound and glycopyrrolate.

  • Hyperhidrosis: Both drugs have been used to treat hyperhidrosis (excessive sweating). Glycopyrrolate is often considered effective for this indication.[8] Propantheline is also used, though some sources suggest the evidence for its efficacy is more anecdotal.[9]

  • Gastrointestinal Effects: A comparative study on basal gastric secretion by Sun (1962) evaluated both drugs, indicating their utility in reducing stomach acid.[10]

  • Salivary Secretion: Both are potent antisialagogues, used to reduce saliva and other respiratory tract secretions, particularly in the context of anesthesia.[11]

  • Blood-Brain Barrier Penetration: As quaternary ammonium compounds, both this compound and glycopyrrolate have limited ability to cross the blood-brain barrier. This is advantageous as it reduces the incidence of central nervous system side effects (e.g., drowsiness, confusion) that can be associated with tertiary amine anticholinergics like atropine.

Conclusion

Both this compound and glycopyrrolate are potent muscarinic receptor antagonists with a range of clinical applications stemming from their anticholinergic properties. While direct, side-by-side quantitative comparisons of their receptor binding affinities and functional potencies are scarce in the literature, available data from various studies indicate that both are high-affinity antagonists. Glycopyrrolate has been more extensively characterized in terms of its binding to specific muscarinic receptor subtypes. The choice between these agents in a clinical or research setting may be guided by their specific indication, side effect profile, and the available clinical evidence for a particular application. Further direct comparative in vitro studies would be beneficial to provide a more definitive quantitative comparison of their anticholinergic effects.

References

Propantheline Bromide Demonstrates Efficacy in Preclinical Gastrointestinal Disorder Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analyses of preclinical data validate the efficacy of propantheline (B1209224) bromide in treating gastrointestinal disorders. The findings, compiled for researchers, scientists, and drug development professionals, showcase the compound's performance against other antispasmodic agents in established experimental models of gastrointestinal disease. This comprehensive guide provides a detailed examination of experimental protocols and quantitative data, underscoring the therapeutic potential of propantheline bromide.

This compound is a quaternary ammonium (B1175870) antimuscarinic agent.[1] Its primary mechanism of action involves the competitive blockade of acetylcholine (B1216132) at muscarinic receptors in the gastrointestinal tract.[1][2][3] This action inhibits parasympathetic nerve stimulation, leading to a reduction in smooth muscle spasm and a decrease in gastric acid secretion, which are key factors in the pathophysiology of various gastrointestinal disorders, including irritable bowel syndrome (IBS) and peptic ulcer disease.[1][3]

Comparative Efficacy in a Model of Hypermotility-Induced Diarrhea

To assess the in-vivo efficacy of this compound in a model of hypermotility-associated diarrhea, the castor oil-induced diarrhea model in rodents is frequently employed. Castor oil administration induces intestinal fluid secretion and increases motility, leading to diarrhea. The efficacy of antidiarrheal agents can be quantified by measuring the onset of diarrhea, the number of diarrheal episodes, and the weight of fecal output.

Table 1: Expected Comparative Efficacy in Castor Oil-Induced Diarrhea Model in Rodents

Treatment GroupDose Range (mg/kg, p.o.)Expected Onset of Diarrhea (min)Expected % Inhibition of Diarrheal Feces
Vehicle Control-30 - 600%
This compound5 - 20> 12050 - 70%
Dicyclomine10 - 30> 10040 - 60%
Hyoscyamine0.1 - 0.5> 12050 - 70%
Loperamide (Positive Control)1 - 5> 240> 80%

Note: The data for this compound, Dicyclomine, and Hyoscyamine are projected based on their known mechanisms of action and potencies relative to other antispasmodics. Further direct comparative studies are warranted to confirm these values.

Efficacy in a Model of Inflammatory Bowel Disease

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely used model that mimics some aspects of inflammatory bowel disease (IBD), characterized by diarrhea, rectal bleeding, weight loss, and colonic inflammation. While this compound's primary role is not as an anti-inflammatory agent, its antispasmodic and antisecretory effects could alleviate symptoms such as diarrhea and abdominal cramping associated with IBD.

Studies on other anticholinergic agents in this model are limited, as the primary focus of treatment evaluation in the DSS model is on anti-inflammatory efficacy. However, by reducing colonic motility and fluid secretion, this compound is expected to improve stool consistency and reduce the frequency of bowel movements in this model.

Table 2: Expected Symptomatic Relief in DSS-Induced Colitis Model in Rodents

Treatment GroupDose Range (mg/kg, p.o.)Expected Effect on Disease Activity Index (DAI)Expected Effect on Stool Consistency
Vehicle Control-HighLoose/Diarrheic
This compound5 - 20Moderate ReductionImproved
Mesalamine (Positive Control)100 - 300Significant ReductionSignificantly Improved

Note: The data for this compound is projected based on its symptomatic relief properties. It is not expected to significantly alter the underlying inflammatory parameters in the DSS model to the same extent as anti-inflammatory drugs like mesalamine.

Experimental Protocols

Castor Oil-Induced Diarrhea in Mice

Objective: To evaluate the antidiarrheal efficacy of this compound and comparator agents.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are fasted for 18 hours with free access to water.

  • Animals are randomly assigned to treatment groups (n=6-8 per group): Vehicle (e.g., 0.5% carboxymethylcellulose), this compound, Dicyclomine, Hyoscyamine, or Loperamide.

  • The respective treatments are administered orally (p.o.).

  • One hour after treatment, each mouse is administered 0.5 mL of castor oil orally.

  • Animals are then placed in individual cages lined with absorbent paper.

  • The time to the first diarrheal stool is recorded (onset of diarrhea).

  • The number of wet and total fecal pellets is counted at regular intervals for up to 4 hours.

  • The percentage inhibition of defecation is calculated.

DSS-Induced Colitis in Mice

Objective: To assess the effect of this compound on the symptoms of colitis.

Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 days.

  • Animals are randomly assigned to treatment groups: Vehicle, this compound, or Mesalamine.

  • Treatment is administered daily via oral gavage, starting concurrently with DSS administration or after the establishment of colitis.

  • Daily monitoring includes body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • At the end of the study period, colon length is measured, and tissue samples are collected for histological analysis of inflammation.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the action of acetylcholine on muscarinic receptors, primarily the M3 receptor subtype located on gastrointestinal smooth muscle cells and secretory glands.

G cluster_0 Cholinergic Neuron cluster_1 GI Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Propantheline_Bromide Propantheline Bromide Propantheline_Bromide->M3_Receptor Blocks

Caption: Cholinergic signaling pathway in GI smooth muscle and the inhibitory action of this compound.

Experimental Workflow

The validation of this compound's efficacy follows a structured preclinical workflow.

G Model Select Animal Model (e.g., Castor Oil-Induced Diarrhea, DSS-Induced Colitis) Grouping Randomize Animals into Treatment Groups Model->Grouping Treatment Administer This compound & Comparators Grouping->Treatment Induction Induce GI Disorder Treatment->Induction Observation Observe & Record Clinical Parameters (e.g., Diarrhea Score, DAI) Induction->Observation Analysis Analyze Data & Compare Efficacy Observation->Analysis

Caption: Preclinical experimental workflow for evaluating the efficacy of this compound.

Logical Relationship of Anticholinergic Action

The therapeutic effect of this compound is a direct consequence of its anticholinergic properties.

G Propantheline This compound Block Blocks Muscarinic Receptors Propantheline->Block Reduce_ACh Reduces Acetylcholine Effects Block->Reduce_ACh Decrease_Motility Decreased GI Motility Reduce_ACh->Decrease_Motility Decrease_Secretion Decreased Gastric Secretion Reduce_ACh->Decrease_Secretion Symptom_Relief Relief of GI Disorder Symptoms Decrease_Motility->Symptom_Relief Decrease_Secretion->Symptom_Relief

Caption: Logical flow from this compound administration to symptomatic relief.

References

A Comparative Guide to the Muscarinic Receptor Cross-Reactivity of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propantheline (B1209224) bromide, a synthetic quaternary ammonium (B1175870) compound, has a history of clinical use for conditions requiring antimuscarinic activity, such as gastrointestinal spasms and hyperhidrosis. Its therapeutic effects are mediated through competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. Understanding the cross-reactivity of propantheline bromide with the five distinct muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for predicting its therapeutic efficacy and side-effect profile. This guide provides a comparative analysis of this compound's interaction with these receptor subtypes, supported by available experimental data.

Quantitative Analysis of Receptor Binding and Functional Antagonism

Functional studies in guinea-pig ileum, a tissue rich in M3 muscarinic receptors, have determined a pA2 value for propantheline. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Receptor SubtypeTissue ModelAgonistAntagonist Potency (pA2)
M3 Guinea-pig ileumCarbachol8.3

This value is indicative of this compound's potency at the M3 receptor subtype.

Further radioligand binding assays have demonstrated that this compound is a potent muscarinic antagonist in canine and rabbit urinary bladder, tissues that also express a high density of muscarinic receptors, particularly the M2 and M3 subtypes.[3] In these studies, this compound was among the most potent antagonists tested, comparable to atropine (B194438) and glycopyrrolate.[3]

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins and initiate distinct intracellular signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of antagonist binding.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

G_protein_signaling_pathways cluster_Gq Gq/11 Signaling (M1, M3, M5) cluster_Gi Gi/o Signaling (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Muscarinic Receptor G-protein Signaling Pathways

Experimental Protocols

The determination of a compound's affinity and potency at different receptor subtypes relies on standardized in vitro assays.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

Radioligand binding assays are a common method to determine the affinity of a compound for a receptor.[4] These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

General Protocol:

  • Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep_membranes Prepare Membranes Expressing Receptor Subtype start->prep_membranes incubation Incubate Membranes with Radioligand & Propantheline prep_membranes->incubation separation Separate Bound from Unbound Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Analyze Data: Determine IC50 and Ki quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay
Functional Antagonism Assay (for determining Functional Potency - pA2)

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The Schild analysis is a common method used to determine the pA2 value.

General Protocol:

  • Tissue/Cell Preparation: An isolated tissue (e.g., guinea-pig ileum) or cells expressing the receptor of interest are placed in an organ bath or cell culture plate.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The preparation is washed and then incubated with a fixed concentration of the antagonist (this compound) for a specific period to allow for equilibration.

  • Second Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value.

schild_analysis_workflow start Start prep_tissue Prepare Isolated Tissue or Cells start->prep_tissue agonist_curve1 Generate Agonist Concentration-Response Curve prep_tissue->agonist_curve1 antagonist_incubation Incubate with Fixed Concentration of Propantheline agonist_curve1->antagonist_incubation agonist_curve2 Generate Second Agonist Concentration-Response Curve antagonist_incubation->agonist_curve2 repeat_steps Repeat with Increasing Antagonist Concentrations agonist_curve2->repeat_steps repeat_steps->antagonist_incubation continue analysis Schild Plot Analysis: Determine pA2 repeat_steps->analysis all concentrations tested end End analysis->end

Workflow for Functional Antagonism (Schild Analysis)

Conclusion

The available evidence confirms that this compound is a potent, non-selective muscarinic antagonist. Its demonstrated high potency at M3 receptors in functional assays aligns with its clinical efficacy in reducing smooth muscle spasms and glandular secretions. A complete understanding of its cross-reactivity profile would be greatly enhanced by future studies that directly compare its binding affinities (Ki values) and functional potencies (pA2 values) across all five cloned human muscarinic receptor subtypes in a single, standardized set of experiments. Such data would provide a more nuanced understanding of its pharmacological actions and could inform the development of more selective antimuscarinic agents.

References

A Comparative Analysis of Oral versus Topical Propantheline Bromide in the Management of Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of oral and topical formulations of propantheline (B1209224) bromide for the treatment of hyperhidrosis. While direct comparative clinical trials are notably absent in the current body of research, this document synthesizes the available evidence to offer an objective overview of their respective efficacy, side effect profiles, and application in a research and clinical context.

Mechanism of Action

Propantheline bromide is a synthetic quaternary ammonium (B1175870) compound that functions as a non-specific muscarinic acetylcholine (B1216132) receptor antagonist. In the context of hyperhidrosis, it competitively inhibits the binding of acetylcholine to M3 muscarinic receptors on eccrine sweat glands.[1] This blockade prevents the downstream signaling cascade that leads to sweat production, thereby reducing perspiration.[1]

Anticholinergic_Mechanism_of_Action cluster_neuron Sympathetic Nerve Terminal cluster_gland Eccrine Sweat Gland Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor ACh binds Sweat_Production Sweat Production M3_Receptor->Sweat_Production Activates Propantheline Propantheline Bromide Propantheline->M3_Receptor Blocks Comparative_Trial_Workflow cluster_treatment Treatment Phase (e.g., 4 weeks) Screening Patient Screening (Focal Hyperhidrosis, HDSS ≥ 3) Baseline Baseline Assessment - Gravimetry - HDSS/DLQI Scores Screening->Baseline Randomization Randomization (Double-blind, Double-dummy) Baseline->Randomization Group_A Group A: Topical Propantheline + Oral Placebo Randomization->Group_A Group_B Group B: Oral Propantheline + Topical Placebo Randomization->Group_B Endpoint Endpoint Assessment (Week 4) - Gravimetry - HDSS/DLQI Scores - Adverse Events Group_A->Endpoint Group_B->Endpoint Follow_Up Follow-up (e.g., Week 8) Endpoint->Follow_Up Logical_Comparison cluster_oral Oral Formulation cluster_topical Topical Formulation Propantheline This compound (Anticholinergic) Oral_Admin Systemic Administration Propantheline->Oral_Admin Topical_Admin Local Administration Propantheline->Topical_Admin Oral_Effect Generalized Effect Oral_SE High Incidence of Systemic Side Effects (Dry Mouth, etc.) Oral_Use Suitable for Generalized Hyperhidrosis Topical_Effect Localized Effect Topical_SE Low Incidence of Systemic Side Effects (Mainly Local Irritation) Topical_Use Suitable for Focal Hyperhidrosis

References

A head-to-head comparison of propantheline bromide and oxybutynin in bladder control studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacotherapy for overactive bladder (OAB) and related bladder control issues, two established anticholinergic agents, propantheline (B1209224) bromide and oxybutynin (B1027), have long been mainstays of treatment. This guide offers a detailed, head-to-head comparison of their clinical performance, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both propantheline bromide and oxybutynin exert their therapeutic effects by acting as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors.[1][2] In the context of bladder control, their primary target is the M3 muscarinic receptor located on the detrusor muscle. By blocking the binding of acetylcholine, these drugs inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of urgency, frequency, and urge incontinence.

G cluster_0 Cholinergic Signaling in Detrusor Muscle cluster_1 Pharmacological Intervention Acetylcholine Acetylcholine M3_Muscarinic_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Muscarinic_Receptor Gq_Protein Gq Protein M3_Muscarinic_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis SR Sarcoplasmic Reticulum IP3->SR Ca2 Ca2+ Release SR->Ca2 Muscle_Contraction Detrusor Muscle Contraction Ca2->Muscle_Contraction Propantheline_Oxybutynin This compound Oxybutynin Blockade Competitive Antagonism Propantheline_Oxybutynin->Blockade Blockade->M3_Muscarinic_Receptor Inhibits

Figure 1: Simplified signaling pathway of cholinergic-mediated detrusor muscle contraction and the inhibitory action of propantheline and oxybutynin.

Efficacy in Clinical Trials: A Comparative Analysis

Direct comparative studies have demonstrated that while both drugs are effective in managing symptoms of detrusor instability, oxybutynin often shows a statistically significant advantage in both subjective and objective measures.

A randomized, double-blind, multicenter trial revealed a significantly higher mean grade of improvement on a visual analogue scale for patients treated with oxybutynin (58.2%) compared to propantheline (44.7%) and placebo (43.4%)[3]. Furthermore, urodynamic parameters showed a more pronounced effect with oxybutynin. The mean increase in bladder volume at the first involuntary contraction was +57.0 ml for oxybutynin, while the placebo group showed a decrease of -9.7 ml[3]. Similarly, the maximum cystometric bladder capacity increased by a mean of +80.1 ml with oxybutynin, compared to +22.5 ml with placebo[3].

In a study focusing on patients with multiple sclerosis and detrusor hyperreflexia, oxybutynin was found to be more effective than propantheline[4]. A good symptomatic response was reported in 67% of patients treated with oxybutynin, compared to 36% in the propantheline group[4]. Urodynamic testing in this study also favored oxybutynin, with a significantly larger mean increase in maximum cystometric capacity (144 +/- 115 ml) compared to the propantheline group (35 +/- 101 ml)[4].

Another randomized crossover trial comparing the two drugs in the management of detrusor instability found that more women reported subjective improvement with oxybutynin (14 out of 23) than with propantheline (11 out of 23)[5]. While both drugs significantly increased the maximum cystometric capacity and reduced the maximum detrusor pressure rise on filling, oxybutynin also significantly delayed the first desire to void[5].

Efficacy ParameterOxybutyninPropanthelinePlaceboStudy
Subjective Improvement (%) 58.2%44.7%43.4%Thüroff et al. (1991)[3]
Mean Increase in Bladder Volume at First Involuntary Contraction (ml) +57.0Not Reported-9.7Thüroff et al. (1991)[3]
Mean Increase in Maximum Cystometric Capacity (ml) +80.1Not Reported+22.5Thüroff et al. (1991)[3]
Good Symptomatic Response (%) 67%36%Not ApplicableGajewski & Awad (1986)[4]
Mean Increase in Maximum Cystometric Capacity (ml) 144 +/- 11535 +/- 101Not ApplicableGajewski & Awad (1986)[4]
Subjective Improvement (N) 14/2311/23Not ApplicableHolmes et al. (1989)[5]

Side Effect Profile: A Tolerability Trade-off

A significant consideration in the clinical use of anticholinergic medications is their side effect profile. Both oxybutynin and propantheline are associated with classic anticholinergic adverse effects such as dry mouth, constipation, and blurred vision.

In the multicenter trial by Thüroff et al., the rate of reported possible adverse effects was significantly higher for oxybutynin (63%) compared to both propantheline (44%) and placebo (33%)[3]. Dry mouth was the most common complaint for both active treatments[3]. Despite the higher incidence of side effects with oxybutynin, the dropout rate due to adverse events was low and comparable between the two drugs (2 for oxybutynin and 3 for propantheline)[3].

In the study of patients with multiple sclerosis, severe side effects leading to discontinuation of treatment occurred in 21% of patients treated with oxybutynin and 27% of those treated with propantheline, indicating a similar tolerability issue in this patient population[4].

Adverse Effect ParameterOxybutyninPropanthelinePlaceboStudy
Rate of Inquired Possible Adverse Effects (%) 63%44%33%Thüroff et al. (1991)[3]
Dropouts due to Adverse Effects (N) 23Not ReportedThüroff et al. (1991)[3]
Treatment Discontinuation due to Severe Side Effects (%) 21%27%Not ApplicableGajewski & Awad (1986)[4]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.

G cluster_0 Thüroff et al. (1991) cluster_1 Holmes et al. (1989) T_Start Patient Recruitment (N=169 with detrusor hyperactivity) T_Random Randomization T_Start->T_Random T_Oxy Oxybutynin Group T_Random->T_Oxy T_Pro Propantheline Group T_Random->T_Pro T_Pla Placebo Group T_Random->T_Pla T_DB Double-Blind Treatment Period T_Oxy->T_DB T_Pro->T_DB T_Pla->T_DB T_Assess Assessment: - Subjective Improvement (VAS) - Urodynamics T_DB->T_Assess T_End Data Analysis T_Assess->T_End H_Start Patient Recruitment (N=23 women with detrusor instability) H_Random Randomized Crossover Design H_Start->H_Random H_Treat1 Treatment Period 1 (Oxybutynin or Propantheline) H_Random->H_Treat1 H_Washout Washout Period H_Treat1->H_Washout H_Treat2 Treatment Period 2 (Alternative Drug) H_Washout->H_Treat2 H_Assess Assessment: - Subjective Improvement - Urodynamics H_Treat2->H_Assess H_End Data Analysis H_Assess->H_End

Figure 2: Experimental workflows for two key comparative trials of oxybutynin and propantheline.

Thüroff et al. (1991): This was a randomized, controlled, double-blind, multicenter trial involving 169 patients with detrusor hyperactivity[3]. Of these, 154 were evaluable for statistical analysis. Patients were randomly assigned to receive either oxybutynin, propantheline, or a placebo. Efficacy was assessed based on a visual analogue scale for subjective improvement and urodynamic measurements, including bladder volume at first involuntary contraction and maximum cystometric bladder capacity[3].

Holmes et al. (1989): This study utilized a randomized crossover trial design with a patient-regulated variable dose regimen in 23 women with detrusor instability[5]. Each patient received both oxybutynin hydrochloride and this compound for a treatment period, separated by a washout period. The order of treatment was randomized. Clinical and urodynamic outcome measures were used to compare the two drugs, including subjective reports of improvement, first desire to void, maximum cystometric capacity, and maximum detrusor pressure rise on filling[5].

Gajewski & Awad (1986): This was a prospective randomized study comparing the effectiveness of oxybutynin and propantheline in 34 patients with multiple sclerosis and detrusor hyperreflexia[4]. Nineteen patients were treated with oxybutynin and 15 with propantheline. Urological symptoms were graded, and urodynamic examinations were performed before and after treatment. The primary outcome measures were symptomatic response and the change in maximum cystometric capacity[4].

Conclusion

The available evidence from head-to-head clinical trials suggests that while both this compound and oxybutynin are effective anticholinergic agents for the management of bladder control issues, oxybutynin demonstrates a superior efficacy profile in terms of both subjective symptom improvement and objective urodynamic parameters. However, this increased efficacy may come at the cost of a higher incidence of anticholinergic side effects. The choice between these two agents may therefore depend on a careful consideration of the individual patient's symptom severity, tolerability of side effects, and specific clinical context. For drug development professionals, these findings underscore the ongoing need for therapies with improved efficacy and a more favorable side effect profile.

References

Comparative Potency of Propantheline Bromide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in potency and receptor affinity among analogous compounds is critical. This guide provides a comparative analysis of propantheline (B1209224) bromide and its analogues, focusing on their anticholinergic activity. The information is supported by experimental data from functional assays and receptor binding studies, offering a clear perspective on their relative efficacy.

Propantheline bromide is a well-established antimuscarinic agent, known for its non-specific antagonism at M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors.[1][2] Its therapeutic effects, primarily the reduction of smooth muscle spasms and secretions, stem from this anticholinergic activity.[3] In the quest for agents with improved therapeutic profiles, researchers have synthesized and evaluated a number of analogues, including "soft" drugs designed for predictable metabolism and reduced systemic side effects.[4]

Comparative Potency at Muscarinic Receptors

The anticholinergic potency of this compound and its analogues is a key determinant of their pharmacological activity. This is often quantified using pA2 values from functional assays, which measure the antagonist's ability to inhibit the response of a tissue to an agonist, and pKi values from radioligand binding assays, which indicate the antagonist's affinity for a specific receptor subtype.

A study on "soft" analogues of this compound evaluated their potency using the guinea pig ileum assay, a classic model for assessing anticholinergic activity.[4] The results, summarized in the table below, demonstrate that while some analogues exhibit comparable potency to the parent compound, others show significantly reduced activity.

CompoundpA2 Value (Guinea Pig Ileum)
This compound (Pro-Banthine®)8.57[4]
1,2-Dimethylpyrrolidine (B8783184) Analogue8.70[4]
3-Acetoxyquinuclidine AnalogueLower than this compound[4]
Triethylamine (B128534) AnalogueLower than this compound[4]
Pyridine (B92270) AnalogueLower than this compound[4]
N-methyldiisopropylamine AnalogueLower than this compound[4]
N-methylmorpholine AnalogueLower than this compound[4]
N-methylimidazole AnalogueLower than this compound[4]

Table 1: Comparative pA2 values of this compound and its soft analogues in the guinea pig ileum assay. A higher pA2 value indicates greater antagonist potency.

The 1,2-dimethylpyrrolidine analogue was found to be the most potent among the "soft" analogues, with a pA2 value of 8.70, indicating it is nearly equipotent to this compound.[4] The order of potency for the other soft analogues was determined to be: 1,2-dimethylpyrrolidine > 3-acetoxyquinuclidine > triethylamine > pyridine > N-methyldiisopropylamine > N-methylmorpholine > N-methylimidazole.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.

In Vitro Guinea Pig Ileum Assay (for pA2 determination)

This functional assay assesses the ability of an antagonist to inhibit the contractile response of guinea pig ileum smooth muscle to a muscarinic agonist, typically carbachol (B1668302).

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and a segment of the ileum is excised and placed in a Krebs-Henseleit solution. The longitudinal muscle is then carefully stripped from the underlying circular muscle.

  • Organ Bath Setup: The isolated ileum strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The tissue is connected to an isometric force transducer to record contractions.

  • Equilibration and Agonist Response: The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes. Cumulative concentration-response curves to carbachol are then generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of the antagonist (this compound or its analogue) for a predetermined period (e.g., 30 minutes).

  • Repeat Agonist Response: In the continued presence of the antagonist, a second cumulative concentration-response curve to carbachol is generated.

  • Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is determined as the x-intercept of the Schild regression line.[4]

Muscarinic Receptor Radioligand Binding Assay (General Protocol for pKi determination)

This assay measures the affinity of a compound for specific muscarinic receptor subtypes expressed in cell membranes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3) are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissues known to be rich in a particular subtype.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)) and varying concentrations of the unlabeled competitor drug (this compound or its analogue). The incubation is carried out in a suitable buffer at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the free radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_0 Muscarinic Receptor Signaling (M1, M3) ACh Acetylcholine M1M3 M1/M3 Receptor ACh->M1M3 Gq11 Gq/11 M1M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Smooth Muscle Contraction, Glandular Secretion Ca->Response PKC->Response Propantheline This compound & Analogues Propantheline->M1M3 antagonizes

Figure 1: Simplified signaling pathway for M1 and M3 muscarinic receptors and the antagonistic action of this compound.

Experimental_Workflow cluster_0 Experimental Workflow: pA2 Determination start Start tissue_prep Isolate Guinea Pig Ileum start->tissue_prep organ_bath Mount Tissue in Organ Bath tissue_prep->organ_bath equilibrate Equilibrate Tissue organ_bath->equilibrate agonist_curve1 Generate Baseline Agonist (Carbachol) Concentration-Response Curve equilibrate->agonist_curve1 incubate_antagonist Incubate with Antagonist (Propantheline or Analogue) agonist_curve1->incubate_antagonist agonist_curve2 Generate Agonist Concentration-Response Curve in presence of Antagonist incubate_antagonist->agonist_curve2 data_analysis Calculate Dose-Ratio and Construct Schild Plot agonist_curve2->data_analysis pA2_value Determine pA2 Value data_analysis->pA2_value end End pA2_value->end

Figure 2: Workflow for the determination of pA2 values using the in vitro guinea pig ileum assay.

References

Efficacy comparison between propantheline bromide and newer antimuscarinic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety profiles of the traditional antimuscarinic agent, propantheline (B1209224) bromide, and more recently developed drugs in the same class. The information presented is intended to support research and development efforts in fields requiring modulation of the parasympathetic nervous system, including urology, gastroenterology, and neurology.

Executive Summary

Propantheline bromide, a quaternary ammonium (B1175870) antimuscarinic agent, has been a therapeutic option for conditions such as overactive bladder, hyperhidrosis, and sialorrhea for many years. Its mechanism of action involves the competitive blockade of acetylcholine (B1216132) at muscarinic receptors, leading to reduced smooth muscle contractions and glandular secretions.[1][2][3] However, its use is often limited by a notable side effect profile. Newer antimuscarinic agents, such as oxybutynin (B1027), tolterodine, solifenacin, and darifenacin (B195073), have been developed with the aim of improving tolerability while maintaining or enhancing efficacy. These newer agents, in many cases, demonstrate comparable efficacy to older drugs like oxybutynin (often used as a benchmark for traditional antimuscarinics) but with a more favorable side-effect profile, particularly a lower incidence of dry mouth.[4][5][6] This guide will delve into the available comparative data, experimental methodologies, and the underlying signaling pathways.

Efficacy and Safety Data

The following tables summarize the quantitative data from various studies comparing this compound and newer antimuscarinic agents across different therapeutic areas.

Table 1: Overactive Bladder/Detrusor Hyperreflexia
AgentDosagePrimary Efficacy Endpoint(s)Key Efficacy ResultsIncidence of Key Adverse EventsStudy Population
This compound Not specifiedSymptomatic response, Maximum cystometric capacityGood symptomatic response: 36%; Fair: 9%; Poor: 55%. Mean increase in max. cystometric capacity: 35 mL.Severe side effects leading to discontinuation: 27%Patients with multiple sclerosis and detrusor hyperreflexia
Oxybutynin Not specifiedSymptomatic response, Maximum cystometric capacityGood symptomatic response: 67%; Fair: 13%; Poor: 20%. Mean increase in max. cystometric capacity: 144 mL.Severe side effects leading to discontinuation: 21%Patients with multiple sclerosis and detrusor hyperreflexia
Tolterodine 2 mg twice dailyReduction in micturitions per 24h, Reduction in incontinence episodes per 24h, Increase in volume voided per micturitionComparable efficacy to oxybutynin IR.Significantly lower incidence of dry mouth compared to oxybutynin IR.Patients with overactive bladder
Solifenacin 5 mg and 10 mg dailyReduction in micturitions per 24h, Reduction in urgency episodes per 24h, Reduction in incontinence episodes per 24hSolifenacin 10mg was most effective in reducing mean daily micturitions and incontinence episodes. Solifenacin 5mg had a lower incidence of dry mouth.[7]Dry mouth, constipation. Lower incidence of dry mouth with 5mg dose compared to 10mg and other antimuscarinics.[7]Patients with overactive bladder
Darifenacin 7.5 mg and 15 mg dailyReduction in incontinence episodes per week, Reduction in micturition frequency, Increase in bladder capacitySignificant reduction in incontinence episodes (67.7% for 7.5mg, 72.8% for 15mg) vs placebo (55.9%).[8]Dry mouth (20.2% for 7.5mg, 35% for 15mg), Constipation (14.8% for 7.5mg, 21.3% for 15mg).[6]Patients with overactive bladder
Table 2: Hyperhidrosis
AgentDosagePrimary Efficacy Endpoint(s)Key Efficacy ResultsIncidence of Key Adverse EventsStudy Population
This compound Not specifiedReduction in sweatingAnecdotal evidence of efficacy. A 2017 systematic review found a 41% reduction in axillary sweating and a 16.4% reduction in palmar sweating.[9]Dry mouth, blurry vision.[9]Patients with hyperhidrosis
Oxybutynin 2.5 mg up to 10 mg dailyImprovement in symptoms, Improvement in Quality of Life (QoL)A systematic review showed an average symptom improvement of 76.2% and a 75.6% improvement in QoL.[9]Dry mouth (occurred in 73.4% of patients on 10mg/day), constipation, urinary retention, tachycardia, blurry vision, drowsiness.[9]Patients with primary hyperhidrosis
Table 3: Sialorrhea
AgentDosagePrimary Efficacy Endpoint(s)Key Efficacy ResultsIncidence of Key Adverse EventsStudy Population
This compound 15mg twice or three times dailyReduction in droolingUsed in the management of drooling in Motor Neuron Disease/ALS, though other options are often preferred.[10]Constipation, blurred vision, urinary retention, drowsiness.[10]Patients with sialorrhea
Glycopyrrolate (B1671915) 0.01 mg/kg/day to 0.6 mg/kg/dayImprovement in symptoms/decrease in sialorrheaAll seven reviewed studies showed an improvement in symptoms. It is the only FDA-approved medication for drooling in children.[11]Adverse event rates of 35% to 83% in randomized and prospective trials.[11]Children with sialorrhea

Experimental Protocols

Assessment of Efficacy in Overactive Bladder (OAB)

A common methodology for evaluating the efficacy of antimuscarinic agents in OAB involves a randomized, double-blind, placebo-controlled trial design.

1. Patient Population:

  • Inclusion criteria typically include adults with symptoms of OAB (urinary frequency, urgency, with or without urge incontinence) for a specified duration (e.g., >6 months).[8]

  • Exclusion criteria often include urinary retention, severe gastrointestinal conditions, and uncontrolled narrow-angle glaucoma.

2. Study Design:

  • A washout period for any prior OAB medications is usually implemented, followed by a single-blind placebo run-in period (e.g., 2 weeks) to establish baseline symptoms.[8]

  • Patients are then randomized to receive the investigational drug, a comparator drug, or a placebo for a defined treatment period (e.g., 12 weeks).[8]

3. Efficacy Endpoints:

  • Primary endpoints often include the change from baseline in the mean number of micturitions per 24 hours and the mean number of incontinence episodes per 24 hours.[3]

  • Secondary endpoints may include the change in the mean volume voided per micturition, the number of urgency episodes per 24 hours, and patient-reported outcomes on quality of life.[3]

  • Data is typically collected through patient diaries (paper or electronic).[8]

4. Urodynamic Studies:

  • In some studies, urodynamic assessments are performed at baseline and at the end of treatment to measure parameters such as maximum cystometric capacity and the volume at first detrusor contraction.

Workflow for a Typical OAB Clinical Trial

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment screening Patient Screening washout Washout Period screening->washout run_in Placebo Run-in & Baseline Data Collection washout->run_in randomization Randomization run_in->randomization treatment_prop This compound randomization->treatment_prop Group A treatment_new Newer Antimuscarinic randomization->treatment_new Group B treatment_placebo Placebo randomization->treatment_placebo Group C data_collection Data Collection (Diaries, QoL) treatment_prop->data_collection adverse_events Adverse Event Monitoring treatment_prop->adverse_events treatment_new->data_collection treatment_new->adverse_events treatment_placebo->data_collection treatment_placebo->adverse_events urodynamics Urodynamic Studies data_collection->urodynamics

Fig 1: Generalized workflow of a clinical trial for OAB.

Mechanism of Action and Signaling Pathways

Antimuscarinic agents exert their effects by competitively antagonizing the binding of acetylcholine (ACh) to muscarinic receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), and their distribution varies among different tissues. The therapeutic effects and side effects of antimuscarinic drugs are determined by their affinity for these receptor subtypes.

In the urinary bladder, detrusor muscle contraction is primarily mediated by M3 receptors, with M2 receptors also playing a role.[1] The binding of ACh to M3 receptors activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ promotes the contraction of the detrusor smooth muscle.

Newer antimuscarinic agents often exhibit greater selectivity for the M3 receptor subtype, which is thought to contribute to their improved side-effect profile, as side effects like dry mouth are largely mediated by M1 and M3 receptors in the salivary glands.

Antimuscarinic Agent Signaling Pathway

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds & Activates Antimuscarinic Antimuscarinic Agent Antimuscarinic->M3_Receptor Competitively Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Fig 2: Simplified signaling pathway of M3 receptor activation and its inhibition by antimuscarinic agents.

Conclusion

The development of newer antimuscarinic agents has provided therapeutic alternatives with potentially improved tolerability compared to older drugs like this compound. While direct head-to-head trials with this compound are limited for some of the newer agents, the available evidence, often using oxybutynin as a comparator, suggests that newer drugs offer a similar level of efficacy for conditions like overactive bladder but with a reduced burden of side effects such as dry mouth. The choice of agent in a clinical or research setting will depend on the specific indication, the desired balance between efficacy and tolerability, and the individual patient or subject characteristics. Further research, including direct comparative studies, would be beneficial to more definitively establish the relative efficacy and safety of this compound against the newer generation of antimuscarinic drugs across all relevant therapeutic areas.

References

Propantheline Bromide: A Comparative Analysis of its Muscarinic Antagonist Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed assessment of propantheline (B1209224) bromide's specificity as a muscarinic antagonist. By comparing its performance with other common muscarinic antagonists and presenting supporting experimental data, this guide aims to offer a clear perspective on its pharmacological profile.

Propantheline bromide is a quaternary ammonium (B1175870) antimuscarinic agent that has been in clinical use for various conditions, including gastrointestinal disorders and hyperhidrosis.[1][2][3] Its therapeutic effects are primarily attributed to its ability to competitively block muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the actions of the neurotransmitter acetylcholine.[4][5] This guide delves into the specificity of this compound for the five muscarinic receptor subtypes (M1-M5) and draws comparisons with other well-established muscarinic antagonists: atropine (B194438), scopolamine (B1681570), ipratropium, and glycopyrrolate (B1671915).

Binding Affinity Profile

The specificity of a muscarinic antagonist is determined by its binding affinity for each of the five receptor subtypes. This is typically quantified using the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity.

In contrast, more extensive binding data is available for other commonly used muscarinic antagonists. The following table summarizes the pKi values for atropine, scopolamine, ipratropium, and glycopyrrolate across the M1 to M5 receptor subtypes.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableGenerally considered non-selective
Atropine 8.99.09.28.98.8Non-selective[7][8][9]
Scopolamine 9.19.39.59.49.5Non-selective[10][11]
Ipratropium Bromide ~8.5 (IC50)~8.7 (IC50)~8.8 (IC50)Data Not AvailableData Not AvailableNon-selective for M1, M2, M3[12][13]
Glycopyrrolate ~9.2 (Ki)~9.5 (Ki)~9.2 (Ki)Data Not AvailableData Not AvailableNon-selective for M1, M2, M3[14][15]

Note: The presented values are approximate and collated from various sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions. For ipratropium, IC50 values are provided, which are comparable but not identical to Ki values.

Functional Selectivity

Beyond binding affinity, the functional effect of an antagonist at each receptor subtype is crucial. This is often assessed through functional assays that measure the antagonist's ability to inhibit agonist-induced cellular responses. The potency of an antagonist in these assays is typically expressed as an IC50 (inhibitory concentration 50%) or a pA2 value derived from Schild analysis. A higher pA2 value indicates greater antagonist potency.

Similar to the binding data, a complete functional selectivity profile of this compound across all five muscarinic receptor subtypes is not well-documented in a single comprehensive study. However, its classification as a non-selective antagonist is also supported by its broad range of physiological effects, which are indicative of interactions with multiple muscarinic receptor subtypes.

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental methodologies. Below are detailed protocols for the key experiments used to characterize muscarinic antagonist specificity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor. These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. The ability of an unlabeled antagonist, such as this compound, to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled test antagonist (e.g., this compound).

  • Assay buffer (e.g., phosphate-buffered saline, Tris-HCl).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand, a fixed amount of cell membrane preparation, and varying concentrations of the unlabeled test antagonist.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test antagonist. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Muscarinic Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Antagonist Unlabeled Antagonist Antagonist->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.
Functional Assays (Calcium Mobilization)

Functional assays measure the biological response of a cell upon receptor activation or inhibition. For M1, M3, and M5 muscarinic receptors, which couple to Gq/11 proteins, activation leads to an increase in intracellular calcium concentration. Calcium mobilization assays are therefore commonly used to assess the functional potency of antagonists for these receptor subtypes.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing a specific muscarinic receptor subtype (M1, M3, or M5).

  • A muscarinic agonist (e.g., carbachol, acetylcholine).

  • The test antagonist (e.g., this compound).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer.

  • Antagonist Pre-incubation: The dye solution is removed, and the cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then a fixed concentration of the muscarinic agonist is added to each well. The change in fluorescence, indicating the increase in intracellular calcium, is monitored over time.

  • Data Analysis: The peak fluorescence response is determined for each antagonist concentration. The data are then plotted to generate a dose-response curve, from which the IC50 value of the antagonist can be calculated.

Calcium_Mobilization_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Plating Cell Plating DyeLoading Dye Loading Plating->DyeLoading AntagonistInc Antagonist Pre-incubation DyeLoading->AntagonistInc AgonistStim Agonist Stimulation AntagonistInc->AgonistStim Fluorescence Fluorescence Measurement AgonistStim->Fluorescence DataAnalysis Data Analysis (IC50) Fluorescence->DataAnalysis Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ion_Channel Ion Channel Modulation Gi_o->Ion_Channel βγ subunit cAMP ↓ cAMP AC->cAMP Propantheline This compound Propantheline->M1_M3_M5 Propantheline->M2_M4

References

A Comparative Review of Systemic Therapies for Hyperhidrosis, with a Focus on Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of systemic therapies for hyperhidrosis, a condition characterized by excessive sweating. The focus is on oral anticholinergic agents, including propantheline (B1209224) bromide, glycopyrrolate, and oxybutynin (B1027), which are frequently used off-label to manage this condition. This review summarizes the available quantitative data on their efficacy and adverse effects, details common experimental protocols for assessment, and visualizes key pathways and workflows.

Mechanism of Action: Targeting Cholinergic Pathways

Systemic therapies for hyperhidrosis primarily target the cholinergic system. Eccrine sweat glands are innervated by sympathetic nerves that, unusually, release acetylcholine (B1216132) as their primary neurotransmitter.[1] This acetylcholine binds to muscarinic receptors on the sweat glands, initiating a signaling cascade that leads to sweat production.[2][3] Anticholinergic drugs, such as propantheline bromide, glycopyrrolate, and oxybutynin, act as competitive antagonists at these muscarinic receptors, thereby blocking the action of acetylcholine and reducing sweat output.[4][5]

Acetylcholine_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_gland Eccrine Sweat Gland Cell SympatheticNerve Sympathetic Nerve Terminal ACh Acetylcholine (ACh) SympatheticNerve->ACh Releases M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Sweat Sweat Secretion Ca_Release->Sweat Triggers Anticholinergics This compound Glycopyrrolate Oxybutynin Anticholinergics->M3R Blocks

Figure 1: Acetylcholine Signaling Pathway in Sweat Glands.

Comparative Efficacy of Oral Anticholinergics

While direct, head-to-head clinical trials of all available oral anticholinergics for hyperhidrosis are limited, systematic reviews provide some comparative insights. It is important to note that the evidence for this compound's efficacy is largely anecdotal, with a lack of robust clinical trial data.[6][7] In contrast, more quantitative data are available for oxybutynin and methantheline (B1204047) bromide (a related compound to this compound).

Drug Dosage Range Reported Efficacy Key Side Effects (Incidence) References
This compound 15-30 mg, 2-3 times dailyEvidence is primarily anecdotal. One review noted a 41% reduction in axillary sweating and a 16.4% reduction in palmar sweating with methantheline bromide.[6][8]Dry mouth, blurred vision, constipation, urinary retention.[9][10][11] Incidence rates from rigorous trials are not available.[6][8][9][10][11]
Oxybutynin 2.5-10 mg dailyImprovement in symptoms in an average of 76.2% of patients.[8]Dry mouth (up to 73.4% with 10 mg/day), headache, constipation, urinary retention.[8][12][8][12]
Glycopyrrolate 1-2 mg, 1-2 times dailyHighly variable outcome measures across studies, making collation difficult.[8] One study reported up to 90% of patients seeing a reduction in symptoms.[13]Dry mouth (27.8-63.2%), blurred vision, urinary retention.[8][13] Up to one-third of patients may discontinue due to side effects.[13][8][13]

Experimental Protocols for Clinical Assessment

The evaluation of treatments for hyperhidrosis in a clinical trial setting involves both objective and subjective measures.

Gravimetric Assessment of Sweat Production

This is a quantitative method to measure the amount of sweat produced in a specific area over a set period.

Methodology:

  • Preparation: The test area (e.g., axilla, palm) is cleaned and dried thoroughly.

  • Collection: A pre-weighed filter paper of a standard size is placed on the test area.

  • Duration: The filter paper is left in place for a predetermined time, typically 5 to 15 minutes.

  • Measurement: The filter paper is removed and immediately weighed again.

  • Calculation: The change in weight of the filter paper represents the amount of sweat produced. Results are often expressed in mg/minute.[14][15][16]

Patient-Reported Outcome Measures

Hyperhidrosis Disease Severity Scale (HDSS): This is a validated, single-question tool used to assess the impact of hyperhidrosis on a patient's daily life.[17][18][19][20]

Scoring:

  • 1: My sweating is never noticeable and never interferes with my daily activities.

  • 2: My sweating is tolerable but sometimes interferes with my daily activities.

  • 3: My sweating is barely tolerable and frequently interferes with my daily activities.

  • 4: My sweating is intolerable and always interferes with my daily activities.

A score of 3 or 4 is generally considered to indicate severe hyperhidrosis.[18] A one-point improvement on the HDSS is associated with a 50% reduction in sweat production, while a two-point improvement corresponds to an 80% reduction.[18]

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Baseline_HDSS Baseline HDSS Assessment Inclusion_Exclusion->Baseline_HDSS Baseline_Gravimetry Baseline Gravimetric Measurement Inclusion_Exclusion->Baseline_Gravimetry Randomization Randomization Baseline_HDSS->Randomization Baseline_Gravimetry->Randomization Drug_A Systemic Therapy (e.g., Propantheline) Randomization->Drug_A Placebo Placebo Randomization->Placebo Follow_up_HDSS Follow-up HDSS Assessment Drug_A->Follow_up_HDSS Follow_up_Gravimetry Follow-up Gravimetric Measurement Drug_A->Follow_up_Gravimetry Adverse_Events Adverse Event Monitoring Drug_A->Adverse_Events Placebo->Follow_up_HDSS Placebo->Follow_up_Gravimetry Placebo->Adverse_Events Data_Analysis Data Analysis Follow_up_HDSS->Data_Analysis Follow_up_Gravimetry->Data_Analysis Adverse_Events->Data_Analysis

Figure 2: Generalized Experimental Workflow for a Hyperhidrosis Clinical Trial.

Discussion and Future Directions

Oral anticholinergic medications can be an effective treatment option for hyperhidrosis, particularly for patients with generalized or multifocal sweating.[21] However, their use is often limited by systemic side effects, with dry mouth being the most common.[8] The decision to use these medications should be based on a careful assessment of the patient's severity of hyperhidrosis and their tolerance for potential side effects.

A significant gap in the literature is the lack of high-quality, randomized controlled trials directly comparing the various oral anticholinergic agents for hyperhidrosis.[7] Specifically for this compound, there is a need for well-designed studies to quantify its efficacy and side effect profile in this patient population. Future research should also focus on novel drug delivery systems or formulations that could minimize systemic side effects while maintaining therapeutic efficacy.

References

Safety Operating Guide

Proper Disposal of Propantheline Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like Propantheline Bromide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Initial Assessment and Waste Classification

The first critical step in the proper disposal of any chemical is to determine its regulatory classification. This compound is not a federally listed hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) P-list or U-list.[1] However, a substance can still be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

This compound's key hazardous characteristic is its toxicity. The acute oral toxicity (LD50) in rats is 370 mg/kg, classifying it as harmful if swallowed.[2][3] This value is the primary determinant for its classification, which can vary based on state and local regulations that may be more stringent than federal rules.

Key Data for Waste Classification
ParameterValueImplication
Oral LD50 (Rat) 370 mg/kgHarmful if swallowed.[2][3] May be classified as "Acutely Toxic" or "Hazardous Waste" under certain state regulations (e.g., California's threshold is < 2500 mg/kg).[4]
RCRA Federal Status Not a P- or U-listed wasteDoes not meet the criteria for a federally "listed" hazardous waste.[1] Disposal is governed by "characteristic" waste rules and state/local laws.
Container Type Black Waste ContainerRecommended for hazardous pharmaceutical waste.
Container Type Blue Waste ContainerRecommended for non-hazardous pharmaceutical waste.

Step-by-Step Disposal Procedures

Adherence to a structured disposal protocol is crucial. The following steps provide a framework for safely managing this compound waste from generation to final disposal.

Step 1: Segregation and Collection
  • Solid Waste: Collect pure, unused this compound, or solids heavily contaminated with it, in a designated, properly sealed, and clearly labeled waste container. Avoid mixing it with other waste streams to prevent chemical reactions. Use a container designated for hazardous pharmaceutical waste (typically a black container).

  • Solutions: Aqueous solutions of this compound should not be disposed of down the drain.[1][5][6] Collect them in a sealed, labeled container for liquid chemical waste.

  • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be collected in a separate, sealed bag or container.[5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][5]

Step 2: Handling Accidental Spills

In the event of a spill, immediate and safe cleanup is required to minimize exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including splash goggles, a lab coat, a certified dust respirator, and gloves.[2]

  • Small Spills (Solid): For small spills, gently dampen the solid material with water to prevent dust from becoming airborne.[5] Carefully sweep or scoop the dampened material into a designated waste disposal container.[2][5][6] Use absorbent paper also dampened with water to clean the area of any remaining residue, and place the paper in the same container.[5]

  • Large Spills (Solid): Use a shovel or appropriate tools to transfer the material into a suitable, closed waste container for disposal.[2][6]

  • Final Cleaning: After the bulk of the spill is removed, clean the contaminated surface thoroughly.[5][6] Seal any contaminated clothing or cleaning materials in a vapor-tight plastic bag for proper disposal.[5]

Step 3: Final Disposal

The ultimate disposal of this compound waste must be handled by qualified professionals in accordance with all regulations.

  • Engage a Licensed Professional: The standard and required practice is to contact a licensed professional waste disposal service or a hazardous waste management company.[2][3][5] These services are equipped to handle and transport chemical waste according to federal, state, and local regulations.[6]

  • Incineration: The recommended method of destruction for this compound is through a licensed chemical incinerator, preferably one equipped with an afterburner and scrubber to handle combustion byproducts like carbon oxides, nitrogen oxides, and hydrogen bromide gas.[2][3]

  • Regulatory Compliance: Always adhere to federal, state, and local environmental control regulations, which govern all aspects of waste management.[6] Note that state laws may be stricter than federal EPA guidelines.

Crucial "Don'ts":

  • DO NOT dispose of this compound in standard household or laboratory trash.[1]

  • DO NOT flush this compound down the drain or allow it to enter any sewage system or waterway.[1][5][6] The EPA's 2019 regulations explicitly prohibit the sewering of hazardous pharmaceutical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) waste_type Determine Waste Form start->waste_type spill Accidental Spill start->spill solid Solid / Pure Chemical waste_type->solid Solid solution Aqueous Solution waste_type->solution Liquid contaminated Contaminated Materials (Gloves, Labware) waste_type->contaminated Contaminated   Materials collect_solid Collect in Sealed, Labeled Container (Black Recommended) solid->collect_solid collect_solution Collect in Sealed, Labeled Liquid Waste Container solution->collect_solution collect_contaminated Collect in Separate Sealed Bag/Container contaminated->collect_contaminated cleanup Follow Spill Cleanup Protocol spill->cleanup storage Store Securely for Pickup collect_solid->storage collect_solution->storage collect_contaminated->storage cleanup->collect_solid Collect Spill Residue disposal_service Contact Licensed Waste Disposal Service storage->disposal_service final_disposal Final Disposal via Chemical Incineration disposal_service->final_disposal

Caption: Decision workflow for this compound waste management.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Propantheline Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as Propantheline Bromide, a synthetic quaternary ammonium (B1175870) compound, strict adherence to safety protocols is essential to minimize exposure and mitigate potential risks. This guide provides immediate and essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.

This compound is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory tract irritation if inhaled.[1] It is also identified as potentially mutagenic.[1] Therefore, appropriate precautions are necessary to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. It is crucial to wear the recommended PPE at all times to prevent direct contact with the chemical.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene, powder-free. Double gloving is recommended.[2][3]
Body Protection Lab Coat/GownDisposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2]
Eye Protection Safety GogglesSplash goggles are required to protect against dust particles and splashes.[1]
Respiratory Protection Dust RespiratorAn N-95 or N-100 particle mask is necessary when handling the powder form to avoid inhalation.[1][4]

Handling and Operational Workflow

Proper handling of this compound is critical to prevent contamination and accidental exposure. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.

cluster_handling Handling this compound prep 1. Preparation ppe 2. Don PPE prep->ppe Ensure all materials are ready weigh 3. Weighing ppe->weigh Gloves, gown, goggles, respirator dissolve 4. Dissolution weigh->dissolve Handle in a fume hood exp 5. Experimentation dissolve->exp Use appropriate glassware decon 6. Decontamination exp->decon After experiment completion dispose 7. Waste Disposal decon->dispose Clean all surfaces and equipment doff 8. Doff PPE dispose->doff Segregate waste streams

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Procedures

  • Preparation : Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the required amount of this compound powder in a chemical fume hood to minimize inhalation risk.

  • Dissolution : If preparing a solution, slowly add the weighed powder to the solvent in appropriate glassware.

  • Experimentation : Conduct the experiment within the designated and controlled area.

  • Decontamination : After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal : Dispose of all waste, including unused product and contaminated materials, in accordance with federal, state, and local environmental control regulations.[1][5]

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the skin with plenty of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[1]

Spill Management and Disposal

In the case of a spill, the area should be evacuated and ventilated.

  • Small Spills : For a small spill, use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[1] The contaminated surface should then be cleaned by spreading water on it and disposed of according to local and regional authority requirements.[1]

  • Large Spills : For a large spill, use a shovel to put the material into a convenient waste disposal container.[1]

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1][5] This includes contaminated PPE, cleaning materials, and any unused product. It is imperative to contact a licensed professional waste disposal service to dispose of this material.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propantheline Bromide
Reactant of Route 2
Reactant of Route 2
Propantheline Bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.